molecular formula C11H22O B1294626 6-Undecanone CAS No. 927-49-1

6-Undecanone

Cat. No.: B1294626
CAS No.: 927-49-1
M. Wt: 170.29 g/mol
InChI Key: ZPQAKYPOZRXKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Undecanone acts as solvent during the analysis of lignin pyrolysis in aerosol samples. It is an efficient membrane liquid in supported liquid membrane technique for pretreatment of plasma samples prior to capillary zone electrophoresis.>, also known as amyl ketone or (C11) ketones, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in herbs and spices. This makes a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQAKYPOZRXKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061295
Record name 6-Undecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless white liquid
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030943
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 6-Undecanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

228.00 °C. @ 760.00 mm Hg
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030943
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.05 mg/mL at 25 °C, insoluble in water; soluble in fats and non-polar solvents, Miscible at room temperature (in ethanol)
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030943
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 6-Undecanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.826-0.836
Record name 6-Undecanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

927-49-1, 71808-49-6
Record name 6-Undecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diamyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketones, C11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071808496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Undecanone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Undecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ketones, C11
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAMYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JMD3E1SOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030943
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

14 - 15 °C
Record name 6-Undecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030943
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

6-Undecanone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Undecanone: Chemical Properties and Structure

Introduction

This compound, also known by synonyms such as dipentyl ketone and diamyl ketone, is a symmetrical aliphatic ketone.[1][2] It is a colorless to pale yellow liquid characterized by a fruity odor.[3][4] This document provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. While naturally occurring in some plants like coriander and sweet osmanthus, its primary applications are in industrial and laboratory settings.[1][3][5]

Chemical Structure and Identifiers

This compound possesses a simple, symmetrical structure with a carbonyl group located at the sixth carbon of an eleven-carbon chain. This symmetry results in less complex ¹H and ¹³C NMR spectra compared to its asymmetrical isomers.[4]

Table 1: Structural Identifiers for this compound

IdentifierValue
IUPAC Name undecan-6-one[1]
Molecular Formula C₁₁H₂₂O[1][2]
CAS Number 927-49-1[1][2]
Canonical SMILES CCCCCC(=O)CCCCC[4]
InChI InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3[1][2]
InChIKey ZPQAKYPOZRXKFA-UHFFFAOYSA-N[2][4]

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, making it suitable for various applications, including as a solvent and a reference standard.[3][6]

Table 2: Quantitative Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 170.29 g/mol [1][4][7]
Appearance Clear colorless to slightly yellow liquid[3]
Melting Point 14.0 - 15.0 °C[1][6]
Boiling Point 228 °C (at 760 mm Hg)[1][3]
Density 0.826 - 0.836 g/mL at 25 °C[1][3]
Refractive Index 1.424 - 1.430 at 20 °C[1]
Flash Point 88 °C (191 °F)[5][7]
Vapor Pressure 0.05 mmHg[7]
Water Solubility 0.05 mg/mL at 25 °C (insoluble)[1][4]
LogP 3.7 - 4.09[7][8]

Solubility Profile: this compound is largely insoluble in water but demonstrates good solubility in organic solvents.[4][9] It is miscible with ethanol at room temperature and highly soluble in halogenated solvents like chloroform and polar aprotic solvents such as acetone.[4] This solubility profile is crucial for its application in extraction processes and as a reaction medium.[4]

Synthesis and Experimental Protocols

Several synthetic routes are available for the production of this compound. The choice of method often depends on the desired scale, purity, and availability of starting materials.

Ketonization of Hexanoic Acid

A prominent and green chemistry-aligned method for synthesizing this compound is the ketonic decarboxylation of hexanoic acid.[4] This process involves the catalytic conversion of two carboxylic acid molecules into a symmetrical ketone, with carbon dioxide and water as the only byproducts.[4]

Experimental Protocol Overview: The reaction is typically performed in a continuous flow reactor.[10] Hexanoic acid is passed over a solid catalyst at elevated temperatures. Zirconia (ZrO₂) based catalysts, particularly high-surface-area zirconia aerogels, have shown high conversion (72.3%) and selectivity (92.6%) for this transformation.[10] The process can be operated for extended periods without significant loss of catalyst activity and requires no additional solvent or carrier gas.[10]

The general workflow for this synthesis is outlined in the diagram below.

G Diagram 1: Synthesis of this compound via Ketonization cluster_synthesis Synthesis Stage cluster_reaction Reaction & Separation cluster_products Product Isolation A Hexanoic Acid Feed B High-Temperature Flow Reactor A->B C Zirconia Catalyst Bed B->C Contact D Ketonization Reaction (Decarboxylative Coupling) C->D E Gas-Liquid Separator D->E F Crude this compound (Liquid Phase) E->F G CO2 + H2O (Gas Phase) E->G H Purification (e.g., Distillation) F->H I Pure this compound H->I

Diagram 1: Synthesis of this compound via Ketonization.

Other Synthetic Methods

Other reported methods for the synthesis of this compound include:

  • Oxidation of Alcohols: The corresponding secondary alcohol, 6-undecanol, can be oxidized to produce this compound.[4]

  • Claisen Condensation: This method involves the reaction between hexanoic acid and pentanoic acid.[4]

  • From Caproic Acid: An older method describes the production from caproic (hexanoic) dicarboxylic acid with dilute sulfuric acid.[3]

A combined biotechnological and chemical approach has also been patented, where microorganisms first produce hexanoic acid from ethanol or acetate, which is then extracted and subjected to chemical ketonization.[11]

Applications in Research and Industry

This compound's chemical properties make it a versatile compound in several fields.

  • Solvent and Extraction Medium: It is used as a solvent for analyzing complex organic mixtures, such as the products of lignin pyrolysis.[3][4] Its properties are also well-suited for supported liquid membrane (SLM) extraction, a technique used for sample pretreatment in analytical chemistry, for instance, prior to capillary zone electrophoresis.[3][4]

  • Flavoring Agent: this compound is used in the food industry as a flavoring agent.[1][7]

  • Potential Fuel Additive: Due to its structural similarity to components in diesel fuel, it has been investigated as a potential fuel additive.[4]

  • Insect Repellent: Like its isomer 2-undecanone, it is known to have insect repellent properties.[6][7]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and signaling pathways directly involving this compound. Much of the available literature focuses on its isomer, 2-undecanone, which has been shown to modulate inflammatory responses through the Nrf2/HO-1 and NF-κB pathways and regulate neutrophil activity.[12][13] While isomers can have different biological effects, studies on 2-undecanone may provide a starting point for future investigations into the bioactivity of this compound.

Safety and Handling

This compound is classified as a combustible liquid and may be harmful if swallowed.[5] Standard laboratory safety protocols, including the use of personal protective equipment, are recommended. It should be stored in a well-ventilated place away from heat and open flames. When heated to decomposition, it may emit acrid smoke and irritating fumes.[3]

References

An In-depth Technical Guide to 6-Undecanone (CAS 927-49-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone, also known by synonyms such as dipentyl ketone and diamyl ketone, is a saturated aliphatic ketone with the chemical formula C₁₁H₂₂O.[1][2][3] It presents as a clear, colorless to pale yellow liquid with a characteristic fruity odor.[4] This symmetrical ketone consists of an eleven-carbon undecane chain with the carbonyl group located at the sixth carbon position.[1]

Naturally, this compound has been identified in some plants, including coriander and sweet osmanthus, contributing to their aromatic profiles.[4][5] In industrial and research settings, it serves a variety of functions. It is utilized as a solvent for organic compounds, an extraction medium in analytical chemistry, a flavoring agent, and a fragrance ingredient.[1][4][6] Furthermore, its potential as a fuel additive and its role as a chemical intermediate in the synthesis of other organic compounds are areas of ongoing interest.[1][6] This document provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis methodologies, analytical characterization, applications, and safety data.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its application in experimental design, chemical synthesis, and analytical method development.

Physical and Chemical Properties
PropertyValueReference
CAS Registry Number 927-49-1[2][7]
Molecular Formula C₁₁H₂₂O[2][8][9]
Molecular Weight 170.29 g/mol [8][9]
Appearance Clear colorless to slightly yellow liquid[4]
Odor Fruity[4]
Melting Point 14.6 °C (287.75 K)[4][9][10]
Boiling Point 228 °C (501.15 K) at 760 Torr[4][6][10]
Density 0.831 g/mL at 25 °C[4][6]
Refractive Index (n²⁰/D) 1.4270[4][6]
Flash Point 88 °C (190.4 °F) - closed cup[10]
Water Solubility Insoluble[11]
Vapor Pressure 0.05 mmHg[10]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Spectroscopic DataCharacteristic Peaks/ValuesReference
¹H NMR Spectral data available from chemical suppliers.[3][12]
¹³C NMR Spectral data available from chemical suppliers.[12]
Infrared (IR) Spectroscopy Carbonyl (C=O) stretch: ~1700-1720 cm⁻¹; Aliphatic C-H stretch: 2850-2960 cm⁻¹[1]
Mass Spectrometry (EI) Major m/z fragments: 43.0, 71.0, 58.0, 99.0, 29.0[3][7]

Synthesis and Production

Several synthetic routes are available for the production of this compound, ranging from classic organic reactions to modern catalytic processes.

Experimental Protocols

3.1.1 Ketonization of Hexanoic Acid

This is a prominent industrial method for synthesizing symmetrical ketones. It involves the decarboxylative coupling of two carboxylic acid molecules.[1]

  • Reaction: 2 CH₃(CH₂)₄COOH → (CH₃(CH₂)₄)₂CO + CO₂ + H₂O

  • Catalyst: Metal oxides such as manganese oxide (MnOₓ), zirconium dioxide (ZrO₂), or ceria-zirconia mixed oxides are commonly used.[5][13] Basic oxides like MgO and MnOₓ show high activity but can be prone to leaching.[13] Stable amphoteric catalysts like zirconia are preferred for acid-rich environments.[13]

  • Methodology:

    • The reaction can be performed in a continuous flow reactor, which allows for high productivity and catalyst stability.[13]

    • Hexanoic acid is passed over a heated, heterogeneous metal oxide catalyst.[5]

    • Reaction temperatures are typically elevated, often in the range of 250-450 °C.[5]

    • A key advantage of this method is that it can be performed under solvent-free conditions, generating only CO₂ and water as byproducts, which aligns with green chemistry principles.[1]

    • One study demonstrated that using a zirconia aerogel catalyst, a 72.3% conversion of hexanoic acid with 92.6% selectivity to this compound could be achieved.[13] Another process using a manganese oxide/silica catalyst in a continuous flow reactor achieved near-complete conversion and selectivity.[13]

  • Purification: The product stream is cooled, and the this compound is separated from water and any unreacted starting material, typically by distillation.

3.1.2 Oxidation of 6-Undecanol

This classic method involves the oxidation of the corresponding secondary alcohol.

  • Reaction: CH₃(CH₂)₄CH(OH)(CH₂)₄CH₃ + [O] → (CH₃(CH₂)₄)₂CO + H₂O

  • Oxidizing Agent: Common oxidizing agents for converting secondary alcohols to ketones include chromate-based reagents (e.g., PCC, PDC) or milder, more modern reagents like those used in Swern or Dess-Martin periodinane oxidations.

  • Methodology:

    • Dissolve 6-undecanol in a suitable organic solvent (e.g., dichloromethane).

    • Add the chosen oxidizing agent portion-wise while maintaining the reaction temperature, often at or below room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction and work up the mixture, typically involving washing with aqueous solutions to remove byproducts.

    • The crude product is then purified, usually by column chromatography or distillation.

3.1.3 Combined Biotechnological and Chemical Synthesis

This modern approach combines the benefits of biological synthesis for the precursor with efficient chemical conversion.[5]

  • Step 1 (Biotechnological): Production of hexanoic acid.

    • A microorganism capable of carbon chain elongation is cultured in a medium containing ethanol and/or acetate.[5]

    • The microorganism ferments the substrate to produce hexanoic acid.[5]

  • Step 2 (Extraction): The hexanoic acid is extracted from the aqueous fermentation broth using an organic extractant.[5]

  • Step 3 (Chemical): The extracted hexanoic acid undergoes catalytic ketonization as described in Protocol 3.1.1 to yield this compound.[5]

G cluster_bio Biotechnological Stage cluster_chem Chemical Stage cluster_byproducts Eth Ethanol / Acetate Ferm Microorganism (Carbon Chain Elongation) Eth->Ferm HexA Hexanoic Acid (in aqueous medium) Ferm->HexA Ext Liquid-Liquid Extraction HexA->Ext HexA_org Hexanoic Acid (in organic solvent) Ext->HexA_org Keton Catalytic Ketonization (e.g., MnOₓ, 350-450°C) HexA_org->Keton Undec This compound Keton->Undec CO2 CO₂ Keton->CO2 H2O H₂O Keton->H2O

Combined Biotechnological and Chemical Synthesis of this compound.

Applications in Research and Development

This compound's distinct chemical properties make it valuable in several scientific applications.

Solvent and Extraction Medium

Due to its ability to dissolve a range of organic compounds, this compound is a useful solvent in research.[1] It has been employed as a solvent for analyzing the products of lignin pyrolysis in aerosol samples.[1][14]

A key application is in Supported Liquid Membrane (SLM) extraction .[1] This technique is used for sample preparation and pre-concentration in analytical chemistry.[1]

  • Experimental Workflow for SLM Extraction:

    • Membrane Preparation: A porous, hydrophobic microporous membrane (e.g., polypropylene hollow fiber) is impregnated with this compound, which serves as the liquid membrane.

    • System Setup: The SLM separates two aqueous solutions: the source/donor phase (containing the analyte) and the receiving/acceptor phase.

    • Extraction: The analyte partitions from the source phase into the this compound liquid membrane.

    • Transport & Back-Extraction: The analyte diffuses across the membrane and is then back-extracted into the receiving phase, often by manipulating the pH to alter the analyte's charge and solubility.

    • Analysis: The concentrated analyte in the receiving phase is subsequently analyzed by techniques like capillary zone electrophoresis or chromatography.[1][4]

G Source Source Phase Aqueous solution containing analyte Membrane Porous Support Impregnated with This compound (SLM) Source->Membrane Analyte Partitioning Receiver Receiving Phase Aqueous solution for concentrated analyte Membrane->Receiver Analyte Back-Extraction Analysis Analysis (e.g., CZE, HPLC) Receiver->Analysis

Workflow for Supported Liquid Membrane (SLM) Extraction.
Pheromone Research

While this compound itself is not a widely cited primary pheromone, related ketones are significant in chemical ecology. For instance, 2-undecanone acts as an insect repellent.[9] Ketone structures are common motifs in insect pheromones, which are chemicals used for intraspecies communication.[15] Research in this area involves the identification of active compounds from insect volatiles and synthesizing them to study behavior or develop pest management strategies.[16][17] The study of ketones like this compound can provide structural analogs for investigating structure-activity relationships in insect olfaction.[15]

G cluster_insect Emitting Insect cluster_air cluster_receiver Receiving Insect Pheromone Pheromone Release (e.g., Ketone-based compound) Volatiles Volatile Plume Pheromone->Volatiles Dispersion Antenna Antennal Receptors (Olfactory Receptor Neurons) Volatiles->Antenna Detection Brain Antennal Lobe & Brain Processing Antenna->Brain Response Behavioral Response (e.g., Mating, Aggregation) Brain->Response

Generalized Pheromone Signaling Pathway.
Other Applications

  • Flavor and Fragrance: this compound is used as a flavoring agent in food products and as a fragrance ingredient in cosmetics and perfumes.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses no safety concern at current intake levels when used as a flavoring agent.[3]

  • Chemical Intermediate: It can serve as a starting material for the synthesis of other organic molecules in the production of specialty chemicals.[6]

  • Fuel Additive Research: Its long aliphatic chain structure suggests potential for use as a diesel-blendable fuel additive, though further research is required to validate its efficacy and environmental impact.[1][13]

Safety and Toxicology

Proper handling of this compound is essential in a laboratory or industrial setting. The available toxicological data is summarized below.

Toxicity Data
RouteOrganismDoseReference
Oral (LDLo) Rat1 g/kg[18][19]
Intravenous (LD50) Mouse117 mg/kg[18][19]

LDLo (Lowest Published Lethal Dose), LD50 (Lethal Dose, 50%)

Hazard Identification and Handling
  • GHS Classification: According to multiple reports provided to the ECHA C&L Inventory, this chemical does not meet GHS hazard criteria.[3] However, some older safety data sheets may classify it as harmful or an irritant.[19]

  • Handling Precautions: Use in a well-ventilated area.[11] Standard personal protective equipment (PPE), including safety glasses, protective gloves, and a lab coat, should be worn.[11][18] Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.[11][18]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[11][18] Keep away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[11][18]

  • Fire Hazard: this compound is a combustible liquid. In case of fire, irritating and toxic gases may be generated.[11]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.[20]

References

A Comprehensive Technical Guide to the Physical Properties of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Undecanone, also known as dipentyl ketone or amyl ketone, is a symmetrical aliphatic ketone with the chemical formula C₁₁H₂₂O.[1][2] This document provides an in-depth technical overview of the core physical properties of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent, chemical intermediate, or in other research applications. The guide details key physical constants, presents experimental protocols for their determination, and illustrates the relationship between the molecular structure of this compound and its physical characteristics.

Chemical Structure and Identification

This compound is a dialkyl ketone characterized by a carbonyl group located at the sixth carbon of an eleven-carbon chain.[2] This symmetrical structure influences its physical properties, such as its moderate polarity and boiling point.

  • IUPAC Name: Undecan-6-one[1]

  • Synonyms: Dipentyl ketone, Diamyl ketone, Amyl ketone[1][3]

  • CAS Number: 927-49-1[1]

  • Molecular Formula: C₁₁H₂₂O[1]

  • Molecular Weight: 170.29 g/mol [1][4]

Tabulated Physical Properties

The following tables summarize the key physical properties of this compound, providing a consolidated reference for laboratory applications.

Table 1: Core Physical Constants of this compound

PropertyValueSource(s)
Molecular Weight 170.29 g/mol [1][4]
Physical State Liquid at room temperature[1][5]
Appearance Colorless to pale yellow liquid[2][3][6]
Odor Fruity, strong[2][3]

Table 2: Thermodynamic and Optical Properties of this compound

PropertyValueConditionsSource(s)
Boiling Point 228 °C@ 760 mmHg[1][5][7]
Melting Point 14 - 15 °C[1][4]
Density 0.831 g/mL@ 25 °C[5][7]
0.826 - 0.836 g/cm³[1][2]
Refractive Index (n_D) 1.4270@ 20 °C[5][7]
1.424 - 1.430@ 20 °C[1]
Flash Point 88.33 °C (191 °F)Closed Cup[6][7][8]
Vapor Pressure 0.08 mmHg@ 25 °C
Heat of Vaporization 46.3 kJ/mol

Table 3: Solubility Profile of this compound

SolventSolubilityTemperatureSource(s)
Water Insoluble (0.05 mg/mL)25 °C[1][2]
Ethanol MiscibleRoom Temperature[1][2]
Fats & Non-polar solvents Soluble[1][2]
Chloroform Highly Soluble[2]
Acetone Good Solubility[2]

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The long, non-polar pentyl chains on either side of the carbonyl group dominate its character, leading to its low solubility in water. The polar carbonyl group, however, allows for dipole-dipole interactions, resulting in a higher boiling point than non-polar alkanes of similar molecular weight.

cluster_structure Molecular Structure of this compound cluster_properties Resulting Physical Properties Structure CH3(CH2)4-C(=O)-(CH2)4CH3 Carbonyl Polar Carbonyl Group (C=O) Structure->Carbonyl Alkyl Non-polar Alkyl Chains (C5H11) Structure->Alkyl BoilingPoint Higher Boiling Point (than equivalent alkanes) Carbonyl->BoilingPoint Dipole-Dipole Interactions Solubility Low Water Solubility High Solubility in Organic Solvents Alkyl->Solubility Dominant Hydrophobic Character

Caption: Relationship between this compound's structure and its physical properties.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound. These protocols are based on standard organic chemistry laboratory techniques.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 250 °C)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant mineral oil or silicone oil

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with this compound.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[5]

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

  • Heating: Immerse the assembly in the Thiele tube containing the heating oil, making sure the sample is below the oil level.[9]

  • Observation: Gently heat the side arm of the Thiele tube.[5] Observe the capillary tube. A slow, steady stream of bubbles will emerge as the liquid's vapor pressure increases.

  • Measurement: When a rapid and continuous stream of bubbles emerges, remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[5][9] Record this temperature.

A 1. Prepare Sample: Fill small tube with this compound. B 2. Assemble Apparatus: Insert inverted capillary tube. Attach tube to thermometer. A->B C 3. Heat System: Immerse assembly in Thiele tube oil bath. Gently heat the side arm. B->C D 4. Observe Bubbles: Watch for a rapid, continuous stream of bubbles from the capillary tube. C->D E 5. Cool and Measure: Remove heat. Record temperature when liquid just enters the capillary tube. D->E F Result: Boiling Point of this compound E->F

Caption: Experimental workflow for boiling point determination.

Density Measurement

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Analytical balance (readable to ±0.001 g)

  • Pipette

  • Constant temperature bath (optional, for high precision)

Procedure:

  • Mass of Empty Container: Accurately weigh a clean, dry pycnometer or graduated cylinder and record its mass (m₁).[7][10]

  • Volume of Liquid: Fill the container with a known volume of this compound (e.g., 5.00 mL). For a pycnometer, fill it completely.

  • Mass of Filled Container: Weigh the container with the this compound and record the new mass (m₂).[10]

  • Calculation:

    • Mass of liquid (m_liquid) = m₂ - m₁

    • Density (ρ) = m_liquid / Volume

    • Ensure all measurements are taken at a constant, recorded temperature.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and an indicator of purity.

Apparatus:

  • Abbe Refractometer

  • Dropper or pipette

  • Lint-free tissue

  • Acetone or ethanol (for cleaning)

  • Constant temperature water circulator (for precise measurements)

Procedure:

  • Calibration: Calibrate the refractometer using a standard with a known refractive index, such as distilled water.

  • Cleaning: Ensure the prism surfaces of the refractometer are clean and dry. Clean with a soft tissue moistened with acetone or ethanol.[2]

  • Sample Application: Place 2-3 drops of this compound onto the lower prism surface.[11]

  • Measurement: Close the prisms. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.[1]

  • Reading: Read the refractive index value from the scale. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

Solubility Determination

This protocol determines the qualitative solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation: In separate test tubes, place a small, measured amount of this compound (e.g., 0.1 mL).

  • Solvent Addition: To each test tube, add a specific solvent (e.g., water, ethanol) in small increments (e.g., 0.3 mL at a time), up to a total of 3 mL.[12]

  • Observation: After each addition, shake the test tube vigorously.[13] Observe whether the this compound dissolves completely to form a single, clear phase (soluble), forms two distinct layers (insoluble), or partially dissolves.

  • Classification: Record the compound as soluble, partially soluble, or insoluble for each solvent tested.

Safety and Handling

This compound should be handled in a well-ventilated area, away from ignition sources. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] While not classified as a hazardous substance under GHS, it may cause irritation to the eyes, respiratory system, and skin.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

References

6-Undecanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 6-Undecanone: Molecular Properties

This guide provides the fundamental molecular characteristics of this compound, a ketone used in various scientific research applications. The information is presented for researchers, scientists, and drug development professionals.

Core Molecular Data

The essential molecular identifiers and properties of this compound are summarized below. This data is foundational for experimental design, chemical synthesis, and analytical characterization.

IdentifierValueCitations
Molecular Formula C₁₁H₂₂O[1][2][3]
Molecular Weight 170.29 g/mol [1][3][4]
IUPAC Name undecan-6-one[1][2][3]
CAS Registry Number 927-49-1[1][2]
Synonyms Dipentyl ketone, Diamyl ketone[1][2][5]

Below is a diagram illustrating the logical relationship between the chemical compound and its fundamental molecular properties.

cluster_properties Molecular Properties This compound This compound Molecular Formula\nC₁₁H₂₂O Molecular Formula C₁₁H₂₂O This compound->Molecular Formula\nC₁₁H₂₂O Molecular Weight\n170.29 g/mol Molecular Weight 170.29 g/mol This compound->Molecular Weight\n170.29 g/mol

Caption: Logical relationship of this compound to its molecular properties.

Experimental Protocols

Detailed experimental methodologies for determining the molecular weight and formula of a compound like this compound typically involve mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to find the molecular weight.

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

    • Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for a compound of this type. The sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M+•).

    • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

    • Detection: A detector records the abundance of ions at each m/z value. The peak with the highest m/z value typically corresponds to the molecular ion, and its mass provides the molecular weight of the compound. For this compound, this would be observed at approximately m/z 170.

2. Elemental Analysis for Molecular Formula Determination

  • Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Oxygen) in the compound to derive the empirical and molecular formula.

  • Methodology:

    • Combustion: A precisely weighed sample of this compound is combusted in a furnace with an excess of pure oxygen.

    • Gas Separation: The combustion products (CO₂, H₂O) are passed through a series of absorbent traps.

    • Quantification: The mass of CO₂ and H₂O absorbed is measured. This data is used to calculate the mass and percentage of carbon and hydrogen in the original sample.

    • Oxygen Determination: The percentage of oxygen is typically determined by subtracting the percentages of carbon and hydrogen from 100%.

    • Formula Calculation: The percentage composition is used to calculate the empirical formula. The molecular formula is then determined by comparing the empirical formula mass to the molecular weight obtained from mass spectrometry.

The workflow for identifying these core properties is visualized below.

cluster_workflow Identification Workflow cluster_data Final Data Sample This compound Sample MS Mass Spectrometry Sample->MS EA Elemental Analysis Sample->EA MW Molecular Weight MS->MW EF Empirical Formula EA->EF MF Molecular Formula MW->MF EF->MF Result Formula: C₁₁H₂₂O Weight: 170.29 g/mol MF->Result

Caption: Experimental workflow for determining molecular formula and weight.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the boiling and melting points of 6-undecanone, targeted towards researchers, scientists, and professionals in drug development. This document outlines the key physical constants of this compound and presents detailed experimental protocols for their determination.

Core Physicochemical Data of this compound

This compound, also known as dipentyl ketone, is a colorless to light yellow liquid with a fruity odor.[1] It is a ketone with the chemical formula C11H22O.[2] The physical properties of this compound are critical for its application in various scientific and industrial fields, including its use as a solvent in analytical techniques.[1]

Summary of Physical Constants

The boiling and melting points are crucial parameters for the identification and purity assessment of this compound. The experimentally determined values are summarized in the table below.

PropertyValueConditions
Boiling Point 228 °CAt 760 mmHg
Melting Point 14 - 15 °C

Note: The data is compiled from multiple consistent sources.[1][2][3][4][5][6]

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is fundamental for the characterization of chemical substances. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[7] For a pure crystalline compound, this transition occurs over a narrow temperature range.[8] An impure substance will typically exhibit a depressed and broader melting point range.[8][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup[10]

  • Capillary tubes (sealed at one end)[9]

  • Thermometer

  • Mortar and pestle

  • Sample of this compound (in solid form, which may require cooling)

Procedure:

  • Sample Preparation: If the this compound sample is liquid at room temperature, it must be cooled to solidify. The solidified sample should be finely powdered using a mortar and pestle.[9]

  • Capillary Tube Packing: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end.[10]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[7]

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[10]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Boiling Point Determination: Capillary Method in a Thiele Tube

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.[11][12][13]

Apparatus:

  • Thiele tube[11]

  • Small test tube (ignition tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating oil (e.g., mineral oil or paraffin oil)

  • Bunsen burner or hot plate

  • Stand and clamp

Procedure:

  • Sample Preparation: A few milliliters of liquid this compound are placed into the small test tube.[14]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.[14]

  • Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is clamped so that the bulb of the thermometer and the test tube are immersed in the heating oil within the Thiele tube.[11]

  • Heating: The side arm of the Thiele tube is gently heated.[11] As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles.[13]

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.[11]

  • Data Recording: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance.[11]

Workflow for Physical Property Determination

The logical flow for determining the physical properties of a chemical substance like this compound involves initial characterization followed by precise measurement.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Melting Point Determination cluster_2 Phase 3: Boiling Point Determination cluster_3 Phase 4: Data Analysis and Reporting A Obtain Sample of this compound B Initial Physical State Observation (Liquid at Room Temperature) A->B C Cool Sample to Solidify B->C G Prepare Sample in Test Tube with Inverted Capillary B->G D Prepare Sample in Capillary Tube C->D E Measure Melting Range using Melting Point Apparatus D->E F Record Melting Point Data E->F K Compare Experimental Data with Literature Values F->K H Heat Sample in Thiele Tube G->H I Observe Bubble Stream and Record Boiling Point H->I J Record Boiling Point Data I->J J->K L Assess Purity based on Melting and Boiling Ranges K->L M Final Report Generation L->M

References

The Elusive Presence of 6-Undecanone in the Plant Kingdom: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 6-undecanone in plants. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the available data on its presence, offers detailed experimental protocols for its detection and quantification, and proposes a hypothetical biosynthetic pathway. While the isomeric compound, 2-undecanone, is well-documented in certain plant species, evidence for the natural occurrence of this compound is sparse and lacks quantitative validation in peer-reviewed literature. This guide aims to consolidate the existing, albeit limited, information and provide a framework for future research into this elusive phytochemical.

Introduction

Volatile organic compounds (VOCs) in plants play crucial roles in defense, pollination, and communication. Among these, aliphatic ketones contribute to the characteristic aroma and potential bioactivity of many plant species. While significant research has focused on methyl ketones such as 2-undecanone, the natural occurrence and biological significance of symmetrical ketones like this compound remain largely unexplored. This guide delves into the current knowledge base surrounding this compound in the botanical realm, highlighting the gaps in research and providing the necessary technical information for its further investigation.

Natural Occurrence of this compound in Plants

The presence of this compound in the plant kingdom is not well-documented in scientific literature. While some chemical databases allude to its presence in Osmanthus fragrans (Sweet Osmanthus), primary research with quantitative data is conspicuously absent. In contrast, its isomer, 2-undecanone, is a major constituent of the essential oil of Ruta graveolens (Rue) and has also been identified in Houttuynia cordata. The following table summarizes the reported, yet unquantified, occurrence of this compound and provides quantitative data for the related, more prevalent, 2-undecanone for comparative context.

Plant SpeciesPlant PartCompoundConcentrationReference
Osmanthus fragransFlowersThis compoundNot Quantified[General Chemical Databases]
Ruta graveolensAerial Parts2-Undecanone33.9% - 76.19% of essential oil[1][2]
Houttuynia cordataRhizomes2-UndecanoneIdentified, not always quantified[3][4]

Table 1: Reported Occurrence of Undecanones in Plants. Note the lack of quantitative data for this compound.

Experimental Protocols for the Analysis of this compound in Plant Material

The following protocols are adapted from established methods for the analysis of volatile ketones in plant essential oils.

Extraction of Volatile Compounds

3.1.1. Steam Distillation

Steam distillation is a conventional and effective method for extracting essential oils from plant matrices.

  • Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

  • Procedure:

    • Weigh approximately 100 g of fresh or air-dried plant material and place it in a 2 L round-bottom flask.

    • Add distilled water to the flask until the plant material is fully submerged.

    • Set up the Clevenger apparatus with the condenser.

    • Heat the flask using a heating mantle to initiate boiling.

    • Continue the distillation for 3-4 hours, or until no more essential oil is collected.

    • Collect the essential oil layer from the graduated tube of the Clevenger apparatus.

    • Dry the collected essential oil over anhydrous sodium sulfate.

    • Store the essential oil in a sealed vial at 4°C until GC-MS analysis.

3.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique suitable for the analysis of volatile and semi-volatile compounds.

  • Apparatus: SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS), vials with PTFE/silicone septa, heating block or water bath.

  • Procedure:

    • Place a small amount of finely ground plant material (approximately 0.5-1 g) into a 20 mL headspace vial.

    • Seal the vial with a PTFE/silicone septum cap.

    • Pre-condition the SPME fiber in the GC injection port according to the manufacturer's instructions.

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) and allow it to equilibrate for 15-30 minutes.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature.

    • Retract the fiber and immediately introduce it into the GC-MS injection port for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3-5°C/min.

    • Final hold: 240°C for 5-10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

  • Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: For quantitative analysis, an internal standard (e.g., a homologous ketone not present in the sample) should be added to the sample before extraction. A calibration curve is prepared using a certified reference standard of this compound.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material steam_distillation Steam Distillation plant_material->steam_distillation hs_spme HS-SPME plant_material->hs_spme essential_oil Essential Oil / Volatiles steam_distillation->essential_oil hs_spme->essential_oil gc_ms GC-MS Analysis essential_oil->gc_ms identification Identification (Mass Spectra) gc_ms->identification quantification Quantification (Internal Standard) gc_ms->quantification

Experimental workflow for this compound analysis.

Proposed Biosynthetic Pathway of this compound

The specific biosynthetic pathway for this compound in plants has not been elucidated. However, based on the known biosynthesis of other long-chain aliphatic ketones, a hypothetical pathway can be proposed. This pathway likely originates from fatty acid metabolism.

The proposed pathway involves the following key steps:

  • Fatty Acid Synthesis: The pathway begins with a C12 fatty acid, lauric acid.

  • β-Oxidation (modified): A single round of β-oxidation would typically yield a β-ketoacyl-CoA.

  • Hydrolysis: The thioester bond of the β-ketoacyl-CoA is hydrolyzed to yield a β-keto acid.

  • Decarboxylation: The unstable β-keto acid undergoes decarboxylation to produce this compound.

Biosynthetic_Pathway cluster_pathway Hypothetical Biosynthesis of this compound lauric_acid Lauric Acid (C12) beta_oxidation β-Oxidation (modified) lauric_acid->beta_oxidation beta_keto_acid β-Keto Acid beta_oxidation->beta_keto_acid hydrolysis Hydrolysis beta_keto_acid->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation undecanone This compound decarboxylation->undecanone

A proposed biosynthetic pathway for this compound.

Conclusion and Future Perspectives

The natural occurrence of this compound in plants remains an area with significant knowledge gaps. While its presence has been suggested in Osmanthus fragrans, there is a clear lack of robust, quantitative data in the scientific literature to support this. The established presence of its isomer, 2-undecanone, in other species suggests that the enzymatic machinery for the production of undecanones exists in the plant kingdom, but the specific pathways leading to the 6-isomer are yet to be discovered.

Future research should focus on:

  • Broadening the Search: Comprehensive screening of a wider variety of aromatic and medicinal plants for the presence of this compound using sensitive analytical techniques.

  • Quantitative Analysis: Development and validation of specific quantitative methods to determine the concentration of this compound in plant tissues and essential oils.

  • Biosynthetic Pathway Elucidation: Utilization of isotopic labeling studies and transcriptomic analysis to identify the genes and enzymes involved in the biosynthesis of this compound in plants.

  • Bioactivity Studies: Investigation of the potential biological activities of this compound, including its role in plant defense and its potential pharmacological properties.

This technical guide provides a foundational resource for researchers embarking on the study of this compound in plants. The provided experimental protocols and the proposed biosynthetic pathway offer a starting point for systematic investigation into this intriguing but poorly understood plant volatile.

References

6-Undecanone: A Technical Guide for Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone, also known as amyl ketone or dipentyl ketone, is a symmetrical aliphatic ketone with a characteristic fruity odor.[1] As a fragrance ingredient, it contributes to the scent profiles of various consumer products. This technical guide provides an in-depth overview of the chemical and physical properties, safety data, and analytical and synthetic methodologies relevant to this compound for its application in the fragrance industry. The information is intended for a technical audience and details experimental protocols and relevant biological pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] It is characterized by an undecane carbon chain with a ketone functional group at the sixth position.[2] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₂O[2][3]
Molecular Weight 170.29 g/mol [2][3]
CAS Number 927-49-1[1][2][3]
FEMA Number 4022[1]
Appearance Colorless to pale yellow liquid[1][2]
Odor Fruity[1]
Melting Point 14.6 °C[1]
Boiling Point 228 °C[1]
Density 0.831 g/mL at 25 °C[1]
Refractive Index n20/D 1.4270[1]
Flash Point 191 °F (88.3 °C)[1]
Solubility Insoluble in water; soluble in ethanol and other organic solvents.[2]
Vapor Pressure 0.081 mmHg at 25 °C
LogP 4.09[1]

Safety and Regulatory Information

The safety of this compound as a fragrance ingredient is supported by toxicological data and its status as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA).[4] A summary of key safety data is provided in Table 2.

Table 2: Toxicological Data for this compound

EndpointResultReference
Acute Oral Toxicity (rat) LD₅₀: > 5 g/kg
Acute Dermal Toxicity (rabbit) LD₅₀: > 5 g/kg
Skin Irritation (rabbit) Non-irritating
Eye Irritation (rabbit) Non-irritating
Skin Sensitization (human) Not a sensitizer

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of aliphatic ketones, which supports the safe use of this compound in fragrance formulations under current commercial practices.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for the identification and purity assessment of volatile fragrance ingredients like this compound.

Objective: To identify and quantify this compound in a sample and to determine its purity.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/minute.

      • Final hold: 240 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: The retention time of the peak corresponding to this compound is used for identification by comparison with a known standard. The mass spectrum is compared with a reference library (e.g., NIST) to confirm the identity. Purity is determined by calculating the peak area percentage of this compound relative to the total peak areas in the chromatogram.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject Sample Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Identification Chromatogram->Identification Purity Purity Assessment Chromatogram->Purity MassSpectrum->Identification Identification->Purity

Figure 1: Workflow for GC-MS analysis of this compound.
Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds.

Objective: To characterize the odor profile of this compound and identify any trace impurities that may contribute to its overall scent.

Methodology:

  • Panelist Selection and Training: Select a panel of trained sensory assessors based on their ability to detect and describe different odors consistently.

  • Sample Preparation: Prepare a dilution series of the this compound sample in an odorless solvent (e.g., diethyl phthalate) to determine the odor detection threshold.

  • Instrumentation: A gas chromatograph equipped with a sniffing port (olfactometer) and a mass spectrometer detector. A splitter is used to direct the column effluent to both the MS detector and the sniffing port.

  • GC-O Conditions:

    • Use the same GC conditions as described in the GC-MS protocol (Section 4.1).

    • The sniffing port should be heated to prevent condensation and supplied with humidified air to prevent nasal dehydration of the panelist.

  • Sensory Assessment:

    • Each panelist sniffs the effluent from the sniffing port as the chromatogram is being acquired.

    • Panelists record the time at which they detect an odor and provide a detailed description of its character (e.g., fruity, waxy, green) and intensity on a predefined scale.

  • Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the MS detector. This allows for the correlation of specific odors with the chemical compounds identified by the mass spectrometer.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_o GC-O Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dilution Prepare Dilution Series Sample->Dilution Injection Inject Sample Dilution->Injection Separation GC Separation Injection->Separation Split Effluent Split Separation->Split Sniffing Sniffing Port (Olfactometry) Split->Sniffing MS_Detection MS Detection Split->MS_Detection Olfactogram Olfactogram Sniffing->Olfactogram Chromatogram Chromatogram MS_Detection->Chromatogram Correlation Correlate Odor and Compound Olfactogram->Correlation Chromatogram->Correlation Profile Odor Profile Generation Correlation->Profile

Figure 2: Workflow for sensory evaluation using GC-O.
Synthesis of this compound

Two primary methods for the synthesis of this compound are the ketonization of hexanoic acid and the oxidation of 6-undecanol.

Objective: To synthesize this compound via the decarboxylative coupling of hexanoic acid.

Methodology:

  • Reaction Setup: A packed-bed reactor is loaded with a solid acid catalyst, such as zirconia (ZrO₂) or ceria-zirconia.

  • Reagents:

    • Hexanoic acid (≥99% purity).

    • Inert carrier gas (e.g., nitrogen or helium).

  • Reaction Conditions:

    • Temperature: 350-450 °C.

    • Pressure: Atmospheric pressure.

    • Feed: Hexanoic acid is vaporized and passed through the catalyst bed with the carrier gas.

  • Product Collection: The reactor effluent is cooled to condense the liquid products, which primarily consist of this compound, unreacted hexanoic acid, and water.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to isolate this compound.

  • Characterization: The identity and purity of the synthesized this compound are confirmed using GC-MS and ¹H NMR spectroscopy.

Objective: To synthesize this compound by the oxidation of the corresponding secondary alcohol.

Methodology:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • 6-Undecanol.

    • Pyridinium chlorochromate (PCC) as the oxidizing agent.

    • Dichloromethane (anhydrous) as the solvent.

    • Celite or silica gel.

  • Procedure:

    • Dissolve 6-undecanol in anhydrous dichloromethane in the reaction flask.

    • Add PCC and Celite to the solution. The Celite helps to prevent the formation of a tarry residue.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the product using GC-MS and ¹H NMR spectroscopy.

Olfactory Signaling Pathway

The perception of this compound's fruity odor is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.

Mechanism of Olfactory Transduction:

  • Binding: A molecule of this compound binds to a specific OR.

  • G-Protein Activation: This binding causes a conformational change in the OR, which activates an associated G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, leading to depolarization of the neuron's membrane.

  • Signal Transmission: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the fruity odor of this compound.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_Protein G-Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_Channel CNG Ion Channel Ions Na⁺, Ca²⁺ Influx CNG_Channel->Ions ATP ATP ATP->AC cAMP->CNG_Channel Opens Depolarization Depolarization Ions->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Figure 3: Olfactory G-protein signaling pathway for this compound.

Conclusion

This compound is a well-characterized fragrance ingredient with a favorable safety profile. The experimental protocols and pathway information provided in this guide offer a comprehensive technical resource for researchers and professionals in the fragrance and related industries. The detailed methodologies for analysis and synthesis, along with an understanding of its mechanism of olfactory perception, are crucial for its effective and safe application in consumer products.

References

The Role of 6-Undecanone as an Insect Pheromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Undecanone, a saturated ketone, is increasingly recognized for its role in insect chemical communication. While research has often focused on its isomer, 2-undecanone, this compound and other aliphatic ketones are significant semiochemicals, acting as alarm pheromones, repellents, and attractants in a concentration-dependent manner. This technical guide synthesizes the current understanding of this compound and related ketones as insect pheromones, providing an in-depth overview of their biosynthesis, mode of action, and the behavioral responses they elicit. Detailed experimental protocols for bioassays and visualizations of key pathways are included to facilitate further research and development in pest management and drug discovery.

Introduction

Chemical signaling is a cornerstone of insect behavior, governing interactions related to mating, aggregation, and danger. Pheromones, as intraspecific chemical cues, are pivotal in these processes. Ketones, a class of organic compounds characterized by a carbonyl group, are prevalent components of insect pheromones. While 2-undecanone has been more extensively studied as a natural repellent, this guide focuses on the emerging role of this compound and the broader context of aliphatic ketones in insect communication. Understanding the nuanced dose-dependent effects and the underlying neural pathways of these compounds is critical for developing novel and targeted pest control strategies.

Biosynthesis of Aliphatic Ketones in Insects

The biosynthesis of ketone pheromones in insects is generally derived from fatty acid metabolism. While the specific pathway for this compound has not been elucidated in a particular insect species, the general mechanism for methyl ketones involves the decarboxylation of β-keto acids or the oxidation of n-alkanes.

The proposed biosynthetic pathway for ketones in insects begins with fatty acyl-CoA precursors. These precursors undergo a series of enzymatic reactions, including oxidation and decarboxylation, to yield the final ketone product.

Biosynthesis Fatty Acyl-CoA Fatty Acyl-CoA β-Ketoacyl-CoA β-Ketoacyl-CoA Fatty Acyl-CoA->β-Ketoacyl-CoA Oxidation β-Keto Acid β-Keto Acid β-Ketoacyl-CoA->β-Keto Acid Thioesterase Ketone (e.g., this compound) Ketone (e.g., this compound) β-Keto Acid->Ketone (e.g., this compound) Decarboxylation

Caption: Generalized biosynthetic pathway of ketones in insects.

Olfactory Perception and Signaling Pathway

The perception of ketones in insects is primarily mediated by a class of chemoreceptors known as Ionotropic Receptors (IRs). These receptors are distinct from the more commonly known Odorant Receptors (ORs) and are tuned to detect specific functional groups, including those found in ketones.

The binding of a ketone molecule to a specific IR on the dendrite of an olfactory sensory neuron (OSN) triggers the opening of an ion channel. This influx of ions leads to the depolarization of the neuron and the generation of an action potential. The signal is then transmitted to the antennal lobe of the insect brain for further processing, ultimately leading to a behavioral response.

Signaling_Pathway cluster_0 Olfactory Sensory Neuron This compound This compound Ionotropic Receptor (IR) Ionotropic Receptor (IR) This compound->Ionotropic Receptor (IR) Binding Ion Channel Opening Ion Channel Opening Ionotropic Receptor (IR)->Ion Channel Opening Neuronal Depolarization Neuronal Depolarization Ion Channel Opening->Neuronal Depolarization Ion Influx Action Potential Action Potential Neuronal Depolarization->Action Potential Antennal Lobe Antennal Lobe Action Potential->Antennal Lobe Signal Transmission Higher Brain Centers Higher Brain Centers Antennal Lobe->Higher Brain Centers Processing Behavioral Response Behavioral Response Higher Brain Centers->Behavioral Response

Caption: Generalized olfactory signaling pathway for ketones in insects.

Behavioral Responses to Aliphatic Ketones

The behavioral response of insects to aliphatic ketones like this compound is highly dependent on the concentration of the compound. This dose-dependent effect is a common characteristic of alarm pheromones, where low concentrations can signal the presence of a resource or conspecifics, leading to attraction, while high concentrations indicate a significant threat, triggering repulsion and alarm behaviors.

While specific quantitative data for this compound is limited, studies on other aliphatic ketones provide a valuable framework for understanding its potential effects.

Table 1: Behavioral Responses of Ants to Ketone Alarm Pheromones

CompoundInsect SpeciesConcentrationBehavioral ResponseReference
4-Methyl-3-heptanoneAtta texanaLowAttraction[1]
4-Methyl-3-heptanoneAtta texanaHighAlarm/Attack[1]
UndecaneVarious ant speciesNot specifiedAttraction, Alarm[2]

Table 2: Repellent Effects of Various Ketones on Aedes albopictus Males

CompoundConcentrationRepellencyReference
2-Nonanone10⁻²Significant[3]
Acetophenone10⁻²Significant[3]
6-Methyl-5-hepten-2-one10⁻²Significant[3]

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the electrical output from an insect's antenna in response to an odor stimulus. It provides a measure of the overall olfactory sensitivity to a particular compound.

Workflow:

EAG_Workflow Insect Preparation Anesthetize Insect Antenna Excision Excise Antenna at Base Insect Preparation->Antenna Excision Electrode Placement Mount Antenna on Electrodes Antenna Excision->Electrode Placement Stimulus Delivery Deliver Air Puff with this compound Electrode Placement->Stimulus Delivery Signal Recording Record Voltage Change Stimulus Delivery->Signal Recording Data Analysis Measure Peak Amplitude Signal Recording->Data Analysis

Caption: Experimental workflow for Electroantennography (EAG).

Methodology:

  • Insect Preparation: An adult insect is immobilized by chilling or with CO₂.

  • Antenna Excision: One antenna is carefully excised at the base using fine scissors.

  • Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.

  • Stimulus Delivery: A charcoal-filtered and humidified continuous air stream is passed over the antenna. A puff of air containing a known concentration of this compound is injected into the continuous air stream for a defined period (e.g., 0.5 seconds).

  • Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded using specialized software.

  • Data Analysis: The amplitude of the negative voltage deflection (in millivolts) is measured as the EAG response. A dose-response curve can be generated by testing a range of concentrations.

Table 3: Example EAG Responses of Locusta migratoria to Aliphatic Ketones

CompoundEAG Response (mV, mean ± SE)Reference
2-Dodecanone1.25 ± 0.11[4]
2-Tridecanone1.19 ± 0.10[4]

Note: Data for this compound is not available; these values for related ketones indicate the potential for a significant EAG response.

Olfactometer Bioassay

An olfactometer is used to study the behavioral response of an insect to a chemical stimulus in a controlled environment. A Y-tube or multi-arm olfactometer is commonly used to assess attraction or repulsion.

Workflow:

Olfactometer_Workflow Olfactometer Setup Assemble and Clean Olfactometer Stimulus Preparation Apply this compound to one arm Olfactometer Setup->Stimulus Preparation Insect Release Introduce Insect at the base Stimulus Preparation->Insect Release Behavioral Observation Record Insect's Choice Insect Release->Behavioral Observation Data Collection Count Choices for each arm Behavioral Observation->Data Collection Statistical Analysis Chi-square or G-test Data Collection->Statistical Analysis

References

Toxicological Profile of 6-Undecanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for 6-Undecanone (CAS No. 927-49-1). Due to the limited specific data for this compound in certain toxicological areas, a read-across approach has been employed, incorporating data from structurally similar aliphatic ketones to provide a more complete safety profile. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical and Physical Properties

PropertyValueReference
CAS Number 927-49-1
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Synonyms Dipentyl ketone, Amyl ketone
Appearance Colorless liquid
Odor Fruity
Boiling Point 228 °C
Melting Point 14.6 °C
Flash Point 88.3 °C
Density 0.831 g/mL at 25 °C
Water Solubility Insoluble

Toxicological Data

The toxicological data for this compound is summarized below. Where specific data for this compound is unavailable, a qualitative assessment based on general toxicological principles for aliphatic ketones or read-across data from analogs is provided.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀MouseIntravenous117 mg/kg
LDLoRatOral1000 mg/kg
Dermal Toxicity Data not available
Inhalation Toxicity Data not available
Skin Irritation and Sensitization

No specific in vivo or in vitro skin irritation or sensitization studies for this compound were identified. However, safety data sheets generally classify it as a potential skin irritant.

Eye Irritation

Similar to skin irritation, no specific studies on the eye irritation potential of this compound were found. It is generally considered to be an eye irritant.

Genotoxicity

No genotoxicity data for this compound was identified in the public domain.

Carcinogenicity

No carcinogenicity studies for this compound were identified.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for this compound is not available.

Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated this compound for its use as a flavoring agent. Both organizations have concluded that there are no safety concerns at the current levels of intake when used as a flavoring substance.

Experimental Protocols

Detailed methodologies for key toxicological experiments are provided below, based on internationally recognized OECD guidelines. These protocols serve as a reference for the type of studies that would be conducted to generate comprehensive toxicological data for this compound.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally at one of the defined dose levels.

Workflow for Acute Oral Toxicity Testing (OECD 420)

start Sighting Study (Single animal per dose step) main Main Study (5 animals per dose group) start->main Select starting dose observe Observation Period (14 days) main->observe necropsy Gross Necropsy observe->necropsy data Data Analysis (Toxicity signs, mortality, etc.) necropsy->data classify Classification (GHS Category) data->classify

Acute Oral Toxicity (OECD 420) Workflow

Protocol Details:

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered as a single oral dose by gavage.

  • Sighting Study: A preliminary study is conducted with single animals at different dose levels to determine the appropriate starting dose for the main study.

  • Main Study: Groups of at least 5 animals are dosed at the selected starting dose and other fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Skin Irritation (OECD 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Workflow for Skin Irritation Testing (OECD 404)

prep Animal Preparation (Albino rabbit, clipped skin) apply Application of Test Substance (0.5 mL or 0.5 g) prep->apply expose Exposure Period (4 hours) apply->expose remove Removal of Test Substance expose->remove observe Observation (1, 24, 48, 72 hours, and up to 14 days) remove->observe score Scoring of Skin Reactions (Erythema and Edema) observe->score

Skin Irritation (OECD 404) Workflow

Protocol Details:

  • Test Animal: Healthy, young adult albino rabbits are typically used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: 0.5 mL of the liquid test substance is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch.

  • Exposure: The exposure duration is 4 hours.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.

  • Scoring: Skin reactions are scored according to a standardized grading system.

Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.

Workflow for Eye Irritation Testing (OECD 405)

prep Animal Selection (Albino rabbit, healthy eyes) instill Instillation of Test Substance (0.1 mL) prep->instill observe Observation (1, 24, 48, 72 hours, and up to 21 days) instill->observe score Scoring of Ocular Lesions (Cornea, Iris, Conjunctiva) observe->score

Eye Irritation (OECD 405) Workflow

Protocol Details:

  • Test Animal: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

  • Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days.

  • Scoring: Lesions of the cornea, iris, and conjunctiva are scored using a standardized system.

Genotoxicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

This in vitro assay is used to detect gene mutations induced by a chemical.

Workflow for Ames Test (OECD 471)

strains Bacterial Strains (e.g., Salmonella typhimurium) exposure Exposure to Test Substance (with and without S9 metabolic activation) strains->exposure plate Plating on Minimal Agar exposure->plate incubate Incubation plate->incubate count Count Revertant Colonies incubate->count evaluate Evaluate Mutagenic Potential count->evaluate

Ames Test (OECD 471) Workflow

Protocol Details:

  • Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Procedure: The bacterial tester strains are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Potential Signaling Pathway Involvement

Direct evidence for the interaction of this compound with specific signaling pathways is currently lacking. However, studies on the structurally similar ketone, 2-undecanone, have shown that it can modulate inflammatory responses through the Nrf2/HO-1 and NF-κB pathways .

Potential Signaling Pathway Modulation by Aliphatic Ketones

ketone Aliphatic Ketone (e.g., this compound) nrf2 Nrf2 Activation ketone->nrf2 nfkb NF-κB Inhibition ketone->nfkb ho1 HO-1 Upregulation nrf2->ho1 inflammation Reduced Inflammatory Response ho1->inflammation nfkb->inflammation

Hypothesized Signaling Pathway Modulation

This suggests that this compound could potentially exert biological effects through similar mechanisms, particularly in the context of oxidative stress and inflammation. Further research is needed to confirm these interactions for this compound.

Conclusion

The available toxicological data for this compound is limited, primarily consisting of acute toxicity values. While it is considered safe for its intended use as a flavoring agent at current exposure levels, a comprehensive toxicological profile is lacking. The provided experimental protocols based on OECD guidelines offer a framework for generating the necessary data to fill these gaps. Future research should focus on conducting studies to assess the skin and eye irritation potential, genotoxicity, carcinogenicity, and reproductive toxicity of this compound. Additionally, investigating its interaction with cellular signaling pathways, such as the Nrf2 and NF-κB pathways, would provide valuable insights into its potential mechanisms of action and contribute to a more thorough risk assessment. The use of read-across from structurally similar ketones can be a valuable tool in the interim to inform a preliminary safety assessment.

6-Undecanone: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 6-undecanone (CAS No. 927-49-1), a ketone used in various industrial and research applications. This document is intended for professionals in research, scientific, and drug development fields who may handle this chemical. It consolidates critical safety data, including physical and chemical properties, hazard classifications, and toxicological information, into a standardized format. Detailed procedures for safe handling, storage, emergency response, and waste disposal are outlined. Furthermore, this guide describes the principles of standard toxicological testing methodologies as they would apply to this compound, based on internationally recognized OECD guidelines, to provide a framework for its safety assessment.

Chemical and Physical Properties

This compound, also known as dipentyl ketone or amyl ketone, is a colorless to pale yellow liquid.[1] It is characterized by a fruity odor.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂O[3]
Molecular Weight 170.29 g/mol [4]
CAS Number 927-49-1[1]
Appearance Colorless to pale yellow liquid[1][2]
Melting Point 14 - 15 °C[4]
Boiling Point 226 - 228 °C[1][4]
Flash Point 88 °C (191 °F)[3]
Density 0.83 g/mL at 20 °C[1]
Solubility in Water Insoluble (0.05 mg/mL at 25 °C)[3][4]
Vapor Pressure 0.05 mmHg[5]

Hazard Identification and GHS Classification

According to multiple sources, this compound does not meet the criteria for classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5] However, some older classification systems and certain suppliers may indicate potential hazards. It is generally considered to be of low acute toxicity.[6] Potential hazards, although not meeting classification thresholds, may include:

  • Eye Irritation: May cause eye irritation upon direct contact.[3]

  • Skin Irritation: May cause skin irritation.[3]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory tract irritation.[3]

  • Ingestion: May cause irritation of the digestive tract.[3]

The toxicological properties have not been fully investigated.[3] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3]

Toxicological Data

The available acute toxicity data for this compound is summarized in Table 2. It is important to note that detailed experimental reports for these studies are not publicly available. The methodologies would likely follow standardized OECD guidelines as described in Section 7.

Toxicity EndpointSpeciesRouteValueReference(s)
LD₅₀MouseIntravenous117 mg/kg[1]
LDLoRatOral1 g/kg[1]

Metabolism and Toxicokinetics: Specific metabolic pathways for this compound have not been extensively studied. As a ketone, it is expected to be metabolized in the liver. Ketone bodies are produced from fatty acids and can be used as an energy source by various tissues.[7] The metabolism of exogenous ketones like this compound would likely involve enzymatic processes, although detailed toxicokinetic data is not available.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.[1][3]

Protection TypeRecommendationStandard(s)
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.-
Respiratory Protection Use with adequate ventilation. If necessary, use a NIOSH or European Standard EN 149 approved respirator.OSHA 29 CFR 1910.134 or European Standard EN 149

Handling, Storage, and Disposal

5.1. Handling:

  • Wash thoroughly after handling.[3]

  • Use with adequate ventilation.[3]

  • Avoid contact with eyes, skin, and clothing.[3]

  • Keep container tightly closed.[3]

  • Avoid contact with heat, sparks, and flame.[3]

  • Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames as they may retain product residue.[3]

5.2. Storage:

  • Keep away from heat, sparks, and flame.[3][5]

  • Store in a tightly closed container.[3][5]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.[3][5]

5.3. Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Emergency Procedures

6.1. First Aid Measures:

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
Skin Contact Remove contaminated clothing and wash before reuse. Flush skin with plenty of water. Get medical advice if irritation develops.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][3]
Ingestion If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]

6.2. Firefighting Measures:

  • Extinguishing Media: Use dry chemical, foam, or carbon dioxide. Water may be ineffective and can spread the fire.[1]

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3]

6.3. Accidental Release Measures:

  • Clean up spills immediately, observing precautions in the Protective Equipment section.[3]

  • Remove all sources of ignition.[3]

  • Provide ventilation.[3]

  • Absorb spill with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[1]

A general workflow for handling a chemical spill is provided in the diagram below.

Spill_Response_Workflow Figure 1. Chemical Spill Response Workflow A Spill Occurs B Assess the Situation (Identify substance, quantity, and immediate hazards) A->B C Evacuate the Immediate Area B->C D Alert Personnel and Emergency Services C->D E Don Appropriate PPE D->E F Contain the Spill (Use absorbent materials to prevent spreading) E->F G Neutralize or Absorb the Spill F->G H Collect and Containerize Spill Residue G->H I Decontaminate the Area and Equipment H->I J Dispose of Waste Properly I->J K Document the Incident J->K

Figure 1. Chemical Spill Response Workflow

Experimental Protocols for Safety Assessment

While specific, detailed experimental reports on the toxicology of this compound are not widely available in the public domain, its safety assessment would be conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, consistency, and animal welfare considerations.

7.1. Acute Oral Toxicity Assessment (Following OECD Guideline 420, 423, or 425)

The oral LDLo value of 1 g/kg for rats suggests low acute oral toxicity.[1] A typical study would follow one of the OECD acute oral toxicity testing guidelines.[4]

  • Principle: A single dose of the substance is administered orally to a group of experimental animals (typically rats). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Methodology Outline:

    • Animal Selection: Healthy, young adult rodents of a single sex (usually females) are used.

    • Dose Administration: The test substance is administered by gavage.

    • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals. Body weight is recorded weekly.

    • Necropsy: A gross necropsy is performed on all animals at the end of the study.

    • Data Analysis: The number of animals that die at each dose level is recorded, and the LD₅₀ (the dose that is lethal to 50% of the test animals) is calculated.

7.2. Dermal Irritation/Corrosion Assessment (Following OECD Guideline 404 or 439)

To assess the potential for skin irritation, an in vivo (OECD 404) or in vitro (OECD 439) method would be employed.[1][2][8]

  • Principle (In Vivo): The test substance is applied to the shaved skin of an animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).

  • Methodology Outline (In Vivo):

    • Animal Preparation: The fur on the back of the animal is clipped.

    • Substance Application: A small amount of the test substance is applied to a patch, which is then secured to the skin for a specified duration (e.g., 4 hours).

    • Observation: The skin is examined for erythema and edema at specific time points after patch removal (e.g., 1, 24, 48, and 72 hours).

    • Scoring: The severity of the skin reactions is scored, and an irritation index is calculated.

7.3. Eye Irritation/Corrosion Assessment (Following OECD Guideline 405)

The potential for eye irritation is assessed using a standardized in vivo test.[3][9]

  • Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are observed for signs of irritation.

  • Methodology Outline:

    • Animal Selection: Healthy, adult albino rabbits are typically used.

    • Substance Instillation: The test substance is instilled into the conjunctival sac of one eye.

    • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours).

    • Scoring: The severity of the eye reactions is scored to determine the level of irritation.

The general workflow for assessing the toxicity of a chemical substance is depicted in the diagram below.

Toxicity_Testing_Workflow Figure 2. Generalized Chemical Toxicity Testing Workflow A Test Substance Characterization B Literature Review and In Silico Analysis A->B C In Vitro Testing (e.g., OECD TG 439 for skin irritation) B->C D Acute Systemic Toxicity Testing (e.g., OECD TG 420/423/425 - Oral) C->D If necessary E Local Toxicity Testing (e.g., OECD TG 404 - Dermal, OECD TG 405 - Eye) C->E If necessary F Data Analysis and Endpoint Determination (e.g., LD50, irritation scores) D->F E->F G Hazard Classification and Labeling F->G H Risk Assessment G->H

Figure 2. Generalized Chemical Toxicity Testing Workflow

Conclusion

This compound is a chemical with low acute toxicity and does not meet the criteria for GHS hazard classification based on available data. However, as with any chemical, appropriate safety precautions should be taken to minimize exposure. This includes the use of personal protective equipment, proper handling and storage procedures, and preparedness for emergency situations. The information provided in this guide is intended to assist researchers, scientists, and drug development professionals in safely handling this compound in a laboratory or industrial setting. It is crucial to always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use.

References

Spectroscopic Profile of 6-Undecanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Undecanone (CAS No. 927-49-1), a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The most abundant peaks are presented below.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
4399.99[CH3CO]+ or [C3H7]+
5850.31McLafferty rearrangement product
7154.33[C5H11]+ or [CH3(CH2)3CO]+
9947.46Alpha-cleavage product [M-C5H11]+
170Low or absentMolecular ion [M]+

Data sourced from PubChem CID 13561.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented is typical for a neat liquid sample analyzed by Attenuated Total Reflectance (ATR) FT-IR.[1]

Wavenumber (cm⁻¹)IntensityVibrational Mode
~2955, ~2925, ~2855StrongC-H stretching (alkane)
~1715StrongC=O stretching (ketone)
~1465MediumC-H bending (methylene)
~1375MediumC-H bending (methyl)

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The spectrum, typically run in CDCl₃, will show signals for the different types of protons in the molecule.[4]

  • Triplet around 0.9 ppm : corresponding to the terminal methyl (CH₃) groups (C1 and C11).

  • Multiplets between 1.2-1.6 ppm : corresponding to the methylene (CH₂) groups of the pentyl chains (C2-C4 and C8-C10).

  • Triplet around 2.4 ppm : corresponding to the methylene (CH₂) groups adjacent to the carbonyl group (C5 and C7).

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum, also typically run in CDCl₃, will show distinct signals for each unique carbon atom.[4]

  • Signal > 200 ppm : corresponding to the carbonyl carbon (C6).

  • Signals between 10-45 ppm : corresponding to the various methylene and methyl carbons of the pentyl chains.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe. The sample must be volatilized before ionization.

Instrumentation: A common instrument for this analysis is a magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source, such as a HITACHI M-80B.[1]

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing subsequent fragmentation.

Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: For a liquid sample like this compound, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). No further preparation is necessary for a neat analysis.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used. An example of such an instrument is a Bruker Tensor 27 FT-IR.[1]

Data Acquisition: An infrared beam is passed through the ATR crystal. The beam interacts with the sample at the crystal surface, where the IR radiation is absorbed at specific frequencies corresponding to the vibrational modes of the molecule's functional groups.

Analysis: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Instrumentation: A high-field NMR spectrometer, for instance, a 90 MHz instrument for ¹H NMR, is utilized.[4]

Data Acquisition: The NMR tube is placed in the strong magnetic field of the spectrometer. A radiofrequency pulse is applied to excite the atomic nuclei (¹H or ¹³C). As the nuclei relax back to their ground state, they emit a signal that is detected by the instrument.

Analysis: The detected signal, known as the free induction decay (FID), is converted into a spectrum using a Fourier transform. The resulting NMR spectrum shows signals at different chemical shifts, which are indicative of the electronic environment of each nucleus. For ¹H NMR, the splitting pattern (multiplicity) and coupling constants of the signals provide information about the neighboring protons.

Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Deposit on ATR crystal Sample->Prep_IR Prep_MS Inject into GC/Direct Inlet Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shift, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Relative Intensity) MS_Spec->MS_Data Structure Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Synthesis of 6-Undecanone from Hexanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone, a symmetrical aliphatic ketone, serves as a valuable intermediate in organic synthesis and is of interest in various fields, including the development of biofuels and specialty chemicals. This document provides detailed application notes and experimental protocols for the synthesis of this compound from hexanoic acid, a readily available fatty acid. Two primary synthetic routes are presented: catalytic ketonic decarboxylation and reaction with an organolithium reagent. These methods offer distinct advantages in terms of scalability, reaction conditions, and substrate scope.

Method 1: Catalytic Ketonic Decarboxylation

Ketonic decarboxylation is a robust and atom-economical method for the synthesis of symmetrical ketones from carboxylic acids. The reaction involves the catalytic coupling of two molecules of a carboxylic acid at elevated temperatures, with the elimination of one molecule of carbon dioxide and one molecule of water. Various metal oxides have been shown to effectively catalyze this transformation. Zirconia (ZrO₂) based catalysts, in particular, have demonstrated high activity and selectivity for the ketonization of hexanoic acid to this compound.[1][2][3]

This method is well-suited for larger-scale synthesis and continuous flow processes. The use of a solid, heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by filtration.

Experimental Protocol: Ketonic Decarboxylation over Zirconia Catalyst

This protocol is a general guideline for the lab-scale synthesis of this compound using a zirconia catalyst in a packed-bed reactor.

Materials:

  • Hexanoic acid (≥99%)

  • Zirconia (ZrO₂) catalyst (pellets or powder)

  • Inert gas (e.g., Nitrogen or Argon)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Tube furnace with temperature controller

  • Quartz or stainless steel reactor tube

  • Syringe pump

  • Condenser and collection flask

Procedure:

  • Catalyst Preparation: The commercial zirconia catalyst may require heat treatment prior to use. Pack the reactor tube with the zirconia catalyst. Heat the catalyst in the tube furnace under a flow of inert gas at 550 °C for 4 hours to remove any adsorbed water and impurities.

  • Reaction Setup: After the catalyst has cooled to the desired reaction temperature (typically 350-450 °C) under an inert atmosphere, begin to feed hexanoic acid into the reactor using a syringe pump at a constant flow rate.

  • Reaction: The vaporized hexanoic acid passes over the heated catalyst bed, where it undergoes ketonic decarboxylation to form this compound, carbon dioxide, and water.

  • Product Collection: The reaction products exit the reactor and are passed through a condenser. The liquid products (this compound and water) are collected in a cooled flask. The gaseous by-product (CO₂) is vented.

  • Work-up and Purification:

    • Separate the organic layer from the aqueous layer in the collected condensate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted hexanoic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Method 2: Synthesis via Organolithium Reagent

The reaction of carboxylic acids with organolithium reagents provides a classical and effective method for the synthesis of ketones.[4][5][6][7][8] This reaction proceeds via the formation of a stable dianion intermediate, which upon acidic workup, hydrolyzes to the corresponding ketone. To synthesize this compound from hexanoic acid, two equivalents of a C5 organolithium reagent, such as pentyllithium, are required. The first equivalent deprotonates the carboxylic acid, while the second adds to the carbonyl group.

This method is highly versatile for the synthesis of both symmetrical and unsymmetrical ketones and is generally performed on a smaller laboratory scale. Careful handling of pyrophoric organolithium reagents is essential.

Experimental Protocol: Synthesis of this compound using Hexanoic Acid and Pentyllithium

This protocol is adapted from a general procedure for the synthesis of ketones from carboxylic acids and organolithium reagents.[4]

Materials:

  • Hexanoic acid (anhydrous, ≥99%)

  • Pentyllithium solution in a suitable solvent (e.g., hexanes or ether), titrated

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 3 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard Schlenk line and oven-dried glassware

Procedure:

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve hexanoic acid (1 equivalent) in anhydrous diethyl ether or THF.

  • Reaction: Cool the solution to 0 °C in an ice bath. While stirring under a nitrogen atmosphere, add the pentyllithium solution (2.2 equivalents) dropwise from the dropping funnel at a rate that maintains the internal temperature below 5 °C.

  • Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of 3 M hydrochloric acid at 0 °C until the solution is acidic.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by vacuum distillation to afford the pure product.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Data Presentation

MethodReagentsCatalyst/ConditionsConversion (%)Selectivity (%)Yield (%)Reference(s)
Ketonic DecarboxylationHexanoic AcidZirconia aerogel / 350-450 °C, packed-bed reactor72.392.6-[1],[2]
Organolithium ReactionHexanoic Acid, n-Butyllithium (for 5-decanone)Anhydrous THF, 0 °C to RT--74

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: Ketonic Decarboxylation cluster_method2 Method 2: Organolithium Reaction cluster_end Final Product Hexanoic_Acid Hexanoic Acid Reaction1 Reaction with ZrO2 Catalyst (350-450 °C) Hexanoic_Acid->Reaction1 Heat Reaction2 Reaction with 2.2 eq. Pentyllithium (0 °C to RT) Hexanoic_Acid->Reaction2 Anhydrous Solvent Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Distillation Workup1->Purification1 Product This compound Purification1->Product Workup2 Acidic Workup & Extraction Reaction2->Workup2 Purification2 Distillation Workup2->Purification2 Purification2->Product Characterization Spectroscopic Characterization (NMR, MS, IR) Product->Characterization

Caption: General workflow for the synthesis of this compound from hexanoic acid.

References

Application Notes and Protocols for the Synthesis of 6-Undecanone via Claisen Condensation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-undecanone. The described methodology follows a three-step sequence involving a crossed Claisen condensation, α-alkylation of the resulting β-keto ester, and subsequent hydrolysis and decarboxylation to yield the target ketone.

Introduction

This compound is a symmetrical ketone with applications in various fields of chemical research and development. The Claisen condensation offers a classical and versatile carbon-carbon bond-forming strategy to construct the carbon skeleton of such molecules.[1] A direct crossed Claisen condensation between two different enolizable esters, such as ethyl hexanoate and ethyl pentanoate, is generally not synthetically useful as it leads to a mixture of four products.[1] To circumvent this, the presented protocol utilizes a crossed Claisen condensation between an enolizable ester (ethyl hexanoate) and a non-enolizable ester (diethyl carbonate). This is followed by the introduction of the remaining carbon chain via alkylation and a final decarboxylation step to furnish the desired ketone.[2][3]

Overall Reaction Scheme

The synthesis of this compound is achieved through the following three-step process:

  • Step 1: Crossed Claisen Condensation. Ethyl hexanoate is reacted with an excess of diethyl carbonate in the presence of a strong base, such as sodium ethoxide, to form ethyl 2-oxohexanoate.

  • Step 2: α-Alkylation. The resulting β-keto ester, ethyl 2-oxohexanoate, is deprotonated at the α-carbon and subsequently alkylated with pentyl bromide.

  • Step 3: Hydrolysis and Decarboxylation. The alkylated β-keto ester is hydrolyzed to the corresponding β-keto acid, which is then decarboxylated upon heating to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the three-step synthesis of this compound.

StepReactionReactantsKey ReagentsTypical Yield (%)
1Crossed Claisen CondensationEthyl hexanoate, Diethyl carbonateSodium ethoxide70-85
2α-AlkylationEthyl 2-oxohexanoate, Pentyl bromideSodium ethoxide60-75
3Hydrolysis & DecarboxylationEthyl 2-oxo-2-pentylhexanoateAqueous Acid (e.g., H₂SO₄), Heat80-95

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Oxohexanoate via Crossed Claisen Condensation

This protocol describes the crossed Claisen condensation of ethyl hexanoate with diethyl carbonate.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl carbonate

  • Ethyl hexanoate

  • Toluene, anhydrous

  • Hydrochloric acid, dilute aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Drying tube

  • Addition funnel

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully adding sodium (1.0 eq) to absolute ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • After the sodium has completely reacted, remove the excess ethanol under reduced pressure.

  • To the resulting sodium ethoxide, add anhydrous toluene followed by an excess of diethyl carbonate (2.0-3.0 eq).

  • Heat the mixture to reflux.

  • Slowly add ethyl hexanoate (1.0 eq) dropwise to the refluxing mixture over a period of 1-2 hours using an addition funnel.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and then carefully quench by pouring it into a beaker of ice water containing a slight excess of dilute hydrochloric acid to neutralize the ethoxide.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 2-oxohexanoate.

Step 2: Synthesis of Ethyl 2-Oxo-2-pentylhexanoate via α-Alkylation

This protocol details the alkylation of the β-keto ester intermediate.

Materials:

  • Ethyl 2-oxohexanoate

  • Sodium ethoxide

  • Absolute ethanol

  • Pentyl bromide

  • Hydrochloric acid, dilute aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath and add ethyl 2-oxohexanoate (1.0 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.

  • Add pentyl bromide (1.0 eq) to the reaction mixture and heat to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic extracts with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-oxo-2-pentylhexanoate. Further purification can be achieved by vacuum distillation.

Step 3: Synthesis of this compound via Hydrolysis and Decarboxylation

This protocol describes the final step to obtain this compound.

Materials:

  • Ethyl 2-oxo-2-pentylhexanoate

  • Sulfuric acid, aqueous solution (e.g., 10-20%)

  • Sodium bicarbonate, saturated aqueous solution

  • Ether or Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the crude ethyl 2-oxo-2-pentylhexanoate from the previous step with an aqueous solution of sulfuric acid.

  • Heat the mixture to reflux. The evolution of carbon dioxide should be observed. Continue heating for 2-4 hours, or until the gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ether or dichloromethane.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude this compound can be purified by vacuum distillation.

Mandatory Visualization

G cluster_0 Step 1: Crossed Claisen Condensation cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation EthylHexanoate Ethyl Hexanoate Base1 Sodium Ethoxide EthylHexanoate->Base1 Deprotonation DiethylCarbonate Diethyl Carbonate Intermediate1 Ethyl 2-Oxohexanoate DiethylCarbonate->Intermediate1 Formation Base1->DiethylCarbonate Nucleophilic Attack Base2 Sodium Ethoxide Intermediate1->Base2 Enolate Formation Intermediate1->Base2 PentylBromide Pentyl Bromide Base2->PentylBromide SN2 Reaction Intermediate2 Alkylated β-Keto Ester PentylBromide->Intermediate2 Alkylation AcidHeat Aq. Acid, Heat Intermediate2->AcidHeat Hydrolysis Intermediate2->AcidHeat FinalProduct This compound AcidHeat->FinalProduct Decarboxylation

References

Application Note: Oxidation of 6-Undecanol to 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of secondary alcohols to ketones is a fundamental and crucial transformation in organic synthesis.[1][2][3] This process is integral in the development of pharmaceuticals, fragrances, and other specialty chemicals. 6-Undecanone, a dialkyl ketone, finds applications as a solvent, in coatings, and as a flavor enhancer in the food industry.[4] It can be synthesized through the oxidation of its corresponding secondary alcohol, 6-undecanol.[5] This document outlines various methods and provides detailed protocols for the oxidation of 6-undecanol to this compound, aimed at researchers, scientists, and professionals in drug development.

A variety of oxidizing agents are available for converting secondary alcohols to ketones, each with specific advantages and limitations regarding reaction conditions, selectivity, and environmental impact.[1][6] Common methods include chromium-based oxidations (e.g., Jones, PCC), Swern oxidation, and Dess-Martin periodinane (DMP) oxidation.[1][2][3] The choice of reagent is often dictated by the presence of other functional groups in the molecule and the desired scale of the reaction.

General Reaction Scheme

Comparative Data of Oxidation Methods

The following table summarizes typical quantitative data for various methods used to oxidize secondary alcohols. The values provided are representative and may require optimization for the specific substrate, 6-undecanol.

Oxidation Method Key Reagents Typical Reaction Time Temperature (°C) Typical Yield (%) Key Advantages/Disadvantages
Jones Oxidation CrO₃, H₂SO₄, Acetone0.5 - 3 hours0 - 2585 - 95Adv: High yield, inexpensive. Disadv: Harsh acidic conditions, toxic chromium waste.
PCC Oxidation Pyridinium chlorochromate (PCC), CH₂Cl₂1 - 4 hours20 - 2580 - 90Adv: Milder than Jones, good for sensitive substrates.[6] Disadv: Toxic and carcinogenic chromium reagent.
Swern Oxidation DMSO, Oxalyl chloride, Triethylamine0.5 - 2 hours-78 to 2590 - 98Adv: High yield, very mild, chromium-free.[3] Disadv: Requires low temperatures, produces malodorous and toxic byproducts (dimethyl sulfide, CO).[2]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)0.5 - 2 hours20 - 2590 - 95Adv: Mild conditions, high selectivity, chromium-free.[2] Disadv: Reagent is expensive and potentially explosive under heat.
Oppenauer Oxidation Aluminum isopropoxide, Acetone2 - 12 hoursReflux70 - 85Adv: Selective for secondary alcohols, useful for large-scale synthesis.[1][7] Disadv: Requires anhydrous conditions, equilibrium reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Chromium-based reagents are toxic and carcinogenic. Swern oxidation produces highly toxic and malodorous gases.[2]

Protocol 1: Jones Oxidation of 6-Undecanol

This protocol uses Jones reagent (chromic acid) to oxidize the secondary alcohol.[6]

Materials:

  • 6-Undecanol (C₁₁H₂₄O, MW: 172.31 g/mol )

  • Chromium trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

Procedure:

  • Prepare Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 2.7 g of chromium trioxide to 7.5 mL of deionized water. Once dissolved, slowly add 2.3 mL of concentrated sulfuric acid. Mix well until a homogenous orange-red solution is formed.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of 6-undecanol in 100 mL of acetone. Cool the flask in an ice-water bath.

  • Oxidation: While stirring vigorously, add the prepared Jones reagent dropwise to the solution of 6-undecanol. The color of the reaction mixture will change from orange-red to green as the Cr(VI) is reduced to Cr(III).[2][8] Maintain the temperature below 20°C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding isopropanol dropwise until the orange color disappears completely. Add 100 mL of water and extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: The crude this compound can be further purified by vacuum distillation or column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: PCC Oxidation of 6-Undecanol

This protocol utilizes the milder chromium-based reagent, Pyridinium chlorochromate (PCC).[6]

Materials:

  • 6-Undecanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stirrer, add 8.1 g of PCC and 100 mL of anhydrous dichloromethane.

  • Oxidation: Dissolve 5.0 g of 6-undecanol in 20 mL of anhydrous dichloromethane and add this solution to the PCC suspension in one portion. Stir the mixture at room temperature.

  • Reaction Monitoring: The reaction is typically complete within 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.

  • Purification: Pass the entire mixture through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with diethyl ether.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • Analysis: Further purify the product by vacuum distillation if necessary. Confirm the structure and purity of the product by spectroscopic methods.

Protocol 3: Swern Oxidation of 6-Undecanol

This protocol is a chromium-free method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[1][2]

Materials:

  • 6-Undecanol

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Hexanes

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a thermometer and a magnetic stirrer under a nitrogen atmosphere, dissolve 2.2 mL of oxalyl chloride in 50 mL of anhydrous dichloromethane.

  • Activator Formation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of 3.5 mL of anhydrous DMSO in 10 mL of anhydrous dichloromethane, keeping the internal temperature below -65°C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of 5.0 g of 6-undecanol in 20 mL of anhydrous dichloromethane dropwise, ensuring the temperature remains below -65°C. Stir the mixture for 30 minutes at -78°C.

  • Oxidation: Add 15 mL of triethylamine to the flask. The reaction is exothermic; add it slowly to maintain the low temperature. After the addition, stir the mixture for 10 minutes at -78°C, then remove the cooling bath and allow it to warm to room temperature.

  • Workup: Add 50 mL of water to quench the reaction. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: The crude product can be purified by column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield pure this compound.

Visualizations

// Connections {Start, Reagent, Solvent} -> ReactionVessel; ReactionVessel -> Quench [label="Monitor by TLC"]; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Product; Product -> Analysis; } dot Caption: General experimental workflow for the oxidation of 6-undecanol.

References

Application Notes and Protocols for the Synthesis of 6-Undecanone via Ketonic Decarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone, a symmetrical ketone, is a valuable chemical intermediate in the synthesis of various organic compounds, finding applications in the fragrance, flavor, and pharmaceutical industries. One of the most direct and atom-economical methods for its production is the ketonic decarboxylation of hexanoic acid. This process involves the catalytic conversion of two molecules of hexanoic acid into one molecule of this compound, with the concomitant loss of one molecule of carbon dioxide and one molecule of water. This application note provides detailed protocols and data for the synthesis of this compound via this method, focusing on the use of heterogeneous metal oxide catalysts.

Reaction Principle

The overall reaction for the ketonic decarboxylation of hexanoic acid to this compound is as follows:

2 CH₃(CH₂)₄COOH → CH₃(CH₂)₄CO(CH₂)₄CH₃ + CO₂ + H₂O

The reaction is typically carried out at elevated temperatures in the presence of a solid catalyst.[1] The proposed mechanism is believed to proceed through a β-keto acid intermediate, which is formed on the catalyst surface and subsequently decarboxylates to yield the ketone.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound from hexanoic acid using different catalysts and reaction conditions.

Table 1: Performance of Various Catalysts in the Ketonization of Hexanoic Acid

CatalystTemperature (°C)Conversion of Hexanoic Acid (%)Selectivity to this compound (%)Reaction SystemReference
Zirconia AerogelNot Specified72.392.6Not Specified[4][5]
Manganese Oxide/Silica360Near-completeNear-completeContinuous Flow[4]
20 wt% MnO₂/Al₂O₃400-450HighHighVapor Phase[6]
20 wt% CeO₂/Al₂O₃400-450HighHighVapor Phase[6]
20 wt% ZrO₂/Al₂O₃400-450Lower than Mn and CeHighVapor Phase[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₂O[7]
Molecular Weight170.29 g/mol [7]
CAS Number927-49-1[8]
Boiling Point228 °C at 760 mmHg[9]
AppearanceColorless to pale yellow liquid
SynonymsDipentyl ketone, Amyl ketone[7]

Experimental Protocols

Protocol 1: Batch Synthesis of this compound using a Zirconia-based Catalyst

This protocol is a generalized procedure based on common practices for ketonic decarboxylation in a laboratory setting.

Materials:

  • Hexanoic acid (≥99%)

  • Zirconia (ZrO₂) catalyst (e.g., commercially available or prepared as a high-surface-area aerogel)[4][5]

  • High-boiling point solvent (optional, e.g., dodecane)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle, magnetic stirrer)

  • Equipment for purification (distillation apparatus or column chromatography)

Procedure:

  • Catalyst Activation: The zirconia catalyst may require activation by heating under a flow of inert gas or air at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water and other impurities.

  • Reaction Setup: Assemble a reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermocouple, and an inlet for inert gas.

  • Charging the Reactor: To the flask, add the zirconia catalyst (e.g., 1-5 wt% relative to the hexanoic acid). Then, add hexanoic acid. A high-boiling point solvent can be used if desired, but the reaction can also be performed neat.

  • Reaction Conditions:

    • Purge the system with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

    • Begin stirring and heat the reaction mixture to the desired temperature (typically in the range of 300-400 °C).

    • Maintain the reaction at this temperature for a specified time (e.g., 2-8 hours), monitoring the progress by a suitable analytical technique (e.g., GC-MS or TLC). The reaction progress can be followed by observing the evolution of CO₂.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, filter the mixture to remove the solid catalyst. If no solvent was used, dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and then filter.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted hexanoic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the this compound product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Continuous Flow Synthesis of this compound using a Manganese Oxide/Silica Catalyst

This protocol is based on a described continuous flow process.[4]

Materials:

  • Hexanoic acid (≥99%)

  • Manganese oxide on silica (MnO₂/SiO₂) catalyst

  • Continuous flow reactor system (e.g., a packed-bed reactor)

  • High-performance liquid chromatography (HPLC) pump

  • Heating system for the reactor

  • Back-pressure regulator

  • Product collection system

Procedure:

  • Catalyst Packing: Pack the continuous flow reactor with the MnO₂/SiO₂ catalyst.

  • System Setup: Set up the continuous flow system, including the HPLC pump for feeding the hexanoic acid, the heated reactor, a back-pressure regulator to maintain pressure, and a collection vessel for the product.

  • Reaction Conditions:

    • Heat the reactor to the desired temperature (e.g., 360 °C).[4]

    • Pump the neat hexanoic acid through the reactor at a defined flow rate. No carrier gas is necessary.

    • The reaction is reported to go to near-complete conversion and selectivity under these conditions.[4]

  • Product Collection and Purification:

    • The product stream exiting the reactor is condensed and collected.

    • The collected liquid will primarily be this compound, along with water as a byproduct. The water can be separated.

    • Further purification can be achieved by distillation if necessary.

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products Hexanoic_Acid_1 Hexanoic Acid Adsorption Adsorption and Activation Hexanoic_Acid_1->Adsorption Hexanoic_Acid_2 Hexanoic Acid Hexanoic_Acid_2->Adsorption Beta_Keto_Acid β-Keto Acid Intermediate Adsorption->Beta_Keto_Acid C-C bond formation 6_Undecanone This compound Beta_Keto_Acid->6_Undecanone Decarboxylation CO2 Carbon Dioxide Beta_Keto_Acid->CO2 H2O Water Beta_Keto_Acid->H2O

Caption: Proposed reaction pathway for ketonic decarboxylation.

Experimental Workflow (Batch Synthesis)

ExperimentalWorkflow Start Start Catalyst_Activation Catalyst Activation Start->Catalyst_Activation Reaction_Setup Reaction Setup Catalyst_Activation->Reaction_Setup Charge_Reactants Charge Hexanoic Acid and Catalyst Reaction_Setup->Charge_Reactants Reaction Heat and Stir under Inert Atmosphere Charge_Reactants->Reaction Workup Cool, Filter, and Wash Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Characterization NMR, IR, MS Purification->Characterization End This compound Characterization->End

Caption: Workflow for batch synthesis of this compound.

References

Application Notes and Protocols for Lignin Pyrolysis in 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, albeit theoretical, application note and protocol for the use of 6-undecanone as a high-boiling point solvent in the pyrolysis of lignin. The aim is to leverage the solvent's physical properties to enhance the yield of valuable phenolic monomers and reduce char formation. This protocol is intended for researchers in biomass valorization, green chemistry, and drug development who are exploring novel methods for lignin depolymerization.

Introduction

Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents a significant renewable source of aromatic chemicals.[1] Thermal pyrolysis is a common method for lignin depolymerization; however, it often suffers from low yields of desired monomers and significant production of undesirable char and tar.[2] The use of a solvent during pyrolysis, a process often referred to as solvolysis, can mitigate these issues by improving heat transfer, dissolving lignin and its fragments, and potentially stabilizing reactive intermediates to prevent repolymerization reactions.[2][3]

This compound is a ketone with a high boiling point (228 °C), which allows for pyrolysis reactions to be conducted at elevated temperatures under atmospheric pressure. Its ketone functionality may also play a role in the stabilization of pyrolysis intermediates. While the use of this compound as a solvent during lignin pyrolysis is not yet established in published literature, its properties make it a promising candidate for investigation. This document outlines a hypothetical protocol based on established principles of lignin solvolysis in other organic solvents.[4][5]

Materials and Equipment

2.1 Materials

  • Kraft Lignin (or other specified lignin type), dried at 105 °C for 12 hours

  • This compound (≥97% purity)

  • Nitrogen gas (high purity, 99.999%)

  • Dichloromethane (DCM), analytical grade

  • Ethyl acetate, analytical grade

  • Anhydrous sodium sulfate

  • Internal standard for GC-MS analysis (e.g., tetracosane)

2.2 Equipment

  • High-pressure batch reactor (e.g., Parr reactor) with temperature and pressure controls, and a mechanical stirrer

  • Temperature controller

  • Heating mantle or furnace for the reactor

  • Condenser system for collecting volatile products

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Gel permeation chromatograph (GPC)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol: Lignin Pyrolysis in this compound

3.1 Reactor Setup and Lignin Pyrolysis

  • Ensure the batch reactor is clean and dry.

  • Weigh 5.0 g of dried lignin and add it to the reactor vessel.

  • Add 50 mL of this compound to the reactor (lignin-to-solvent ratio of 1:10 w/v).

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor with high-purity nitrogen gas for 15 minutes to remove any residual air.

  • Pressurize the reactor with nitrogen to an initial pressure of 10 bar.

  • Begin stirring at 300 rpm.

  • Heat the reactor to the desired reaction temperature (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Once the target temperature is reached, maintain the temperature for the desired reaction time (e.g., 60 minutes).

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the reactor to release any gaseous products.

  • Open the reactor and collect the liquid and solid mixture.

3.2 Product Separation and Analysis

  • Filter the reaction mixture to separate the solid char from the liquid phase.

  • Wash the collected char with dichloromethane (DCM) to recover any adsorbed products. Dry the char in an oven at 105 °C overnight and weigh to determine the char yield.

  • Combine the DCM washings with the liquid product.

  • Separate the bio-oil from the this compound solvent using a rotary evaporator. The high boiling point of this compound facilitates the removal of lower-boiling point pyrolysis products.

  • The collected bio-oil can be further analyzed.

  • For GC-MS analysis, dissolve a known amount of the bio-oil in a suitable solvent (e.g., ethyl acetate) with a known concentration of an internal standard.

  • For GPC analysis, dissolve a sample of the bio-oil in tetrahydrofuran (THF) to determine the molecular weight distribution.

Data Presentation: Exemplary Results

The following tables present hypothetical data based on expected outcomes from lignin pyrolysis under the specified conditions.

Table 1: Product Yields from Lignin Pyrolysis in this compound

Reaction Temperature (°C)Reaction Time (min)Bio-oil Yield (wt%)Char Yield (wt%)Gas Yield (wt%)
25060453520
27560552817
30060622216
30030582517
30090602317

Table 2: Composition of Bio-oil from Lignin Pyrolysis in this compound (at 300 °C, 60 min)

Compound ClassRelative Abundance (%)Key Compounds Identified
Phenols35Phenol, 4-methylphenol
Guaiacols25Guaiacol, 4-methylguaiacol, 4-ethylguaiacol
Syringols15Syringol, 4-methylsyringol
Catechols10Catechol, 4-methylcatechol
Aromatic Hydrocarbons5Toluene, Xylene
Other Oxygenates10Vanillin, Acetovanillone

Visualizations

Lignin_Pyrolysis_Workflow Lignin Lignin Sample Reactor Batch Reactor Lignin->Reactor Solvent This compound Solvent->Reactor Heating Heating to 250-300 °C (10 bar N2, 60 min) Reactor->Heating 1. Sealing & Purging Cooling Cooling & Depressurization Heating->Cooling 2. Pyrolysis Reaction Filtration Filtration Cooling->Filtration 3. Product Collection Char Solid Char Filtration->Char Liquid Liquid Phase (Bio-oil + Solvent) Filtration->Liquid Evaporation Rotary Evaporation Liquid->Evaporation 4. Solvent Separation BioOil Crude Bio-oil Evaporation->BioOil RecoveredSolvent Recovered this compound Evaporation->RecoveredSolvent Analysis Product Analysis BioOil->Analysis GCMS GC-MS Analysis->GCMS Composition GPC GPC Analysis->GPC Molecular Weight Lignin_Depolymerization_Pathway Lignin Lignin Polymer Solubilization Solubilization in This compound Lignin->Solubilization ThermalCleavage Thermal Cleavage (β-O-4, α-O-4 bonds) Solubilization->ThermalCleavage Heat PrimaryFrags Primary Lignin Fragments (Radicals) ThermalCleavage->PrimaryFrags Stabilization Stabilization by Solvent/H-transfer PrimaryFrags->Stabilization Potential Role of Solvent Repolymerization Repolymerization PrimaryFrags->Repolymerization Undesired Pathway Monomers Phenolic Monomers (Guaiacols, Syringols, etc.) Stabilization->Monomers Desired Pathway Char Char Repolymerization->Char

References

Application Notes and Protocols for 6-Undecanone in Supported Liquid Membrane (SLM) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 6-undecanone as a liquid membrane in supported liquid membrane (SLM) extraction. The information is tailored for applications in pharmaceutical analysis, particularly for the selective extraction of basic drugs from biological matrices.

Introduction to this compound in SLM Extraction

Supported liquid membrane (SLM) extraction is a specialized sample preparation technique that combines extraction and stripping in a single step, offering high selectivity and enrichment factors.[1] In SLM, a porous, hydrophobic membrane is impregnated with an organic solvent, which is immiscible with the aqueous donor and acceptor phases. This organic solvent, or liquid membrane, facilitates the transport of the analyte of interest from the sample (donor phase) to a receiving solution (acceptor phase).

This compound, a C11 ketone, has been effectively employed as a liquid membrane in SLM for the pretreatment of plasma samples prior to analysis.[2] Its properties make it a suitable solvent for the extraction of various organic compounds.

The primary application highlighted in these notes is the selective extraction of basic drugs, using bambuterol as a model compound, from plasma samples before analysis by capillary zone electrophoresis (CZE). The principle of extraction is based on a pH gradient between the donor and acceptor solutions, which drives the transport of the analyte across the this compound liquid membrane.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the SLM extraction of bambuterol from plasma using this compound as the liquid membrane.

Table 1: Performance Characteristics of this compound SLM for Bambuterol Extraction

ParameterValueReference
AnalyteBambuterol[3]
MatrixPlasma[3]
Liquid MembraneThis compound[3]
Linearity Range50 - 1000 nmol/L[3]
Detection Limit~50 nmol/L[3]
Membrane StabilityAt least one working day[3]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC11H22O[4]
Molecular Weight170.29 g/mol [4]
Boiling Point228 °C[5]
Melting Point14 - 15 °C[5]
Water Solubility0.05 mg/mL at 25 °C[5]
LogP4.07[5]

Experimental Protocols

The following are detailed protocols for the preparation of the supported liquid membrane and the extraction procedure.

Preparation of the Supported Liquid Membrane

This protocol describes the impregnation of a microporous support with this compound to create the supported liquid membrane.

Materials:

  • Microporous hydrophobic support membrane (e.g., polypropylene, PTFE)

  • This compound

  • Beaker or petri dish

  • Forceps

  • Lint-free tissue

Procedure:

  • Cut the microporous support membrane to the desired dimensions to fit the SLM device.

  • Place the cut membrane into a clean beaker or petri dish.

  • Add a sufficient amount of this compound to completely submerge the membrane.

  • Allow the membrane to soak in the this compound for at least 30 minutes to ensure complete impregnation of the pores.

  • Using forceps, carefully remove the impregnated membrane from the this compound.

  • Gently blot the surface of the membrane with a lint-free tissue to remove any excess liquid. The membrane should appear translucent, indicating that the pores are filled.

  • The prepared supported liquid membrane is now ready to be mounted in the SLM extraction device.

SLM Extraction of Basic Drugs (Bambuterol as an example)

This protocol outlines the procedure for the selective extraction of bambuterol from a plasma sample. The extraction is driven by a pH gradient.

Materials and Reagents:

  • SLM extraction device (flat-sheet or hollow-fiber configuration)

  • Prepared this compound supported liquid membrane

  • Donor solution (Sample): Plasma sample adjusted to a basic pH (e.g., with NaOH) to ensure the analyte is in its neutral, extractable form.

  • Acceptor solution: Acidic solution (e.g., HCl or a suitable buffer) to protonate the analyte, trapping it in the acceptor phase.

  • Stirring apparatus (e.g., magnetic stirrer)

  • Syringes and tubing for introducing and withdrawing solutions.

Procedure:

  • Assemble the SLM device: Securely mount the prepared this compound supported liquid membrane between the donor and acceptor chambers of the device, ensuring a leak-proof seal.

  • Introduce the acceptor solution: Fill the acceptor chamber with the acidic acceptor solution. Ensure no air bubbles are trapped against the membrane surface.

  • Introduce the donor solution: Fill the donor chamber with the pH-adjusted plasma sample.

  • Initiate extraction: Start the stirring in both the donor and acceptor chambers to facilitate mass transfer. The stirring speed should be optimized to be vigorous enough to ensure good mixing without compromising the stability of the liquid membrane.

  • Extraction time: Allow the extraction to proceed for a predetermined time. This time will depend on the specific analyte, membrane area, and other experimental conditions and should be optimized for maximum recovery.

  • Collect the acceptor solution: After the extraction is complete, carefully withdraw the acceptor solution, which now contains the enriched analyte.

  • Analysis: The collected acceptor solution can be directly analyzed by a suitable analytical technique, such as capillary zone electrophoresis (CZE) or liquid chromatography (LC). The low ionic strength of the SLM extract is often compatible with direct injection, particularly for CZE.[3]

Visualizations

The following diagrams illustrate the key processes in supported liquid membrane extraction with this compound.

SLM_Workflow cluster_prep Membrane Preparation cluster_extraction Extraction Process cluster_analysis Analysis p1 Cut Microporous Support p2 Immerse in This compound p1->p2 p3 Remove Excess Liquid p2->p3 e1 Assemble SLM Device p3->e1 e2 Fill Acceptor (Acidic) e1->e2 e3 Fill Donor (Basic Sample) e2->e3 e4 Stir and Extract e3->e4 e5 Collect Acceptor e4->e5 a1 Direct Injection (CZE/LC) e5->a1

Caption: Experimental workflow for SLM extraction using this compound.

Transport_Mechanism Transport of a Basic Analyte donor Donor Phase (Basic pH) Sample analyte_neutral Analyte (A) membrane Liquid Membrane (this compound in Porous Support) analyte_protonated Analyte (AH+) membrane->analyte_protonated Back-Extraction acceptor Acceptor Phase (Acidic pH) Receiving Solution analyte_neutral->membrane Extraction

Caption: pH-driven transport mechanism of a basic analyte across the SLM.

References

Application Notes and Protocols for Plasma Sample Pretreatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective pretreatment of plasma samples is a critical step in many bioanalytical workflows, particularly for applications such as mass spectrometry, where the presence of high-abundance proteins and phospholipids can interfere with the detection of target analytes.[1][2] While various techniques exist, protein precipitation is a widely adopted method due to its simplicity and efficiency in removing a large portion of the protein matrix.[3][4]

This document provides a detailed protocol for a standard plasma protein precipitation method using acetonitrile, a commonly used organic solvent. Additionally, it explores the niche application of 6-Undecanone in a specialized liquid-phase microextraction technique for plasma sample preparation.

Part 1: Standard Protocol for Plasma Protein Precipitation using Acetonitrile

Protein precipitation with acetonitrile is a robust method for removing the majority of proteins from plasma samples, thereby reducing matrix effects and improving the sensitivity of subsequent analyses.[4][5] This protocol is suitable for a wide range of downstream applications, including LC-MS/MS analysis.

Experimental Protocol

Materials:

  • Human plasma (or other species as required)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Microcentrifuge capable of at least 15,000 x g

  • Pipettes and tips

Procedure:

  • Sample Aliquoting: Dispense 100 µL of plasma into a clean microcentrifuge tube.

  • Addition of Acetonitrile: Add 300 µL of cold acetonitrile (stored at -20°C) to the plasma sample. The 3:1 (v/v) ratio of acetonitrile to plasma is a commonly effective ratio for protein precipitation.[3]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and to facilitate protein precipitation.

  • Incubation (Optional but Recommended): Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant, which contains the analytes of interest, and transfer it to a clean tube. Be cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a solvent compatible with the downstream analytical method (e.g., mobile phase for LC-MS).

Data Presentation

The following table summarizes typical performance characteristics of the acetonitrile protein precipitation method.

ParameterTypical ValueReference
Protein Removal Efficiency >95%[5]
Analyte Recovery Generally >80% (analyte dependent)N/A
Matrix Effect Significantly reduced compared to untreated plasma[6]
Reproducibility (%RSD) <15%[4]

Experimental Workflow Diagram

G start Start: Plasma Sample add_acn Add Cold Acetonitrile (3:1 v/v) start->add_acn vortex Vortex Mix add_acn->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge (15,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Discard Protein Pellet centrifuge->pellet end Proceed to Analysis supernatant->end G plasma Plasma Sample (Donor Phase) Contains Analytes and Proteins slm Supported Liquid Membrane This compound in Porous Support Selective Analyte Partitioning plasma:f1->slm:m Extraction acceptor Acceptor Solution Enriched Analytes, Protein-Free slm:m->acceptor:f1 Back-Extraction

References

Application Notes and Protocols: 6-Undecanone as a Potential Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 6-undecanone as a fuel additive, primarily for diesel fuel. This document outlines the current understanding of its fuel properties, potential performance benefits, and detailed protocols for its evaluation. While research is ongoing, the information presented here serves as a valuable resource for scientists and engineers exploring novel biofuel components and fuel additives.

Introduction

This compound (CAS No. 927-49-1), a long-chain symmetrical ketone, has garnered interest as a potential "diesel-blendable" biofuel component. Its synthesis from biomass-derived precursors, such as hexanoic acid, positions it as a promising candidate for reducing reliance on fossil fuels. This document details its known fuel properties and provides standardized protocols for further investigation into its effects on engine performance and emissions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₂O[1]
Molecular Weight 170.29 g/mol [1]
Cetane Number 49.0[2]
Density 0.826 - 0.836 g/cm³ @ 25°C[1]
Boiling Point 228 °C[3]
Melting Point 14 - 15 °C[1]
Flash Point 88 °C
Solubility in Water 0.05 mg/mL @ 25 °C[1]

Engine Performance and Emissions Overview

While comprehensive, publicly available data on the performance and emissions of this compound as a diesel additive is limited, its properties as an oxygenated long-chain ketone suggest several potential impacts:

  • Cetane Number: With a cetane number of 49.0, this compound is within the typical range for conventional diesel fuel, suggesting good ignition quality.[2]

  • Emissions: As an oxygenated fuel, the presence of this compound in diesel blends may lead to more complete combustion, potentially reducing particulate matter (PM), carbon monoxide (CO), and hydrocarbon (HC) emissions. The effect on nitrogen oxides (NOx) emissions can vary and requires experimental verification.

  • Engine Performance: The impact on engine power, torque, and fuel consumption needs to be experimentally determined. The energy content of the blend will be a key factor.

Further research is required to quantify these effects across various blend ratios and engine operating conditions.

Experimental Protocols

The following protocols are based on established ASTM standards for the evaluation of diesel fuel and fuel additives.

Protocol 1: Determination of Cetane Number of this compound Blends

Objective: To determine the cetane number of various blends of this compound in a reference diesel fuel.

Standard Method: ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil.[4][5]

Apparatus:

  • Cooperative Fuel Research (CFR) engine designed for cetane testing.[6]

  • Ignition delay meter and associated sensors.[7]

  • Fuel handling and blending equipment.

Procedure:

  • Engine Preparation and Calibration:

    • Prepare the CFR engine according to the manufacturer's instructions.

    • Calibrate the engine using primary reference fuels (n-cetane and heptamenthylnonane) with known cetane numbers to establish a working range.[6]

  • Fuel Blend Preparation:

    • Prepare blends of this compound in a base diesel fuel at various concentrations (e.g., 5%, 10%, 20% by volume).

  • Sample Testing:

    • Introduce the fuel blend into the CFR engine.[6]

    • Operate the engine under the standardized conditions of speed, injection timing, and fuel flow rate as specified in ASTM D613.[7]

    • Adjust the engine's compression ratio to achieve a standard ignition delay of 13.0 degrees.[8]

  • Bracketing and Calculation:

    • Select two reference fuel blends with cetane numbers that bracket the expected cetane number of the sample.[6]

    • Determine the compression ratios required for the reference fuels to achieve the same 13.0-degree ignition delay.

    • Calculate the cetane number of the sample by linear interpolation of the handwheel readings (which correspond to compression ratio) of the sample and the reference fuels.[7]

Protocol 2: Determination of Kinematic Viscosity of this compound Blends

Objective: To measure the kinematic viscosity of this compound and its blends with diesel fuel at different temperatures.

Standard Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[9][10]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde).

  • Constant temperature bath with a precision of ±0.02°C.[11]

  • Timing device with a resolution of 0.1 seconds.

  • Filtration apparatus (if required).

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogeneous. For transparent liquids, degassing in an ultrasonic bath may be necessary. For opaque or waxy samples, gentle heating and stirring may be required.[11]

    • Filter the sample through a fine-mesh screen if any solid particles are present.[11]

  • Viscometer Charging and Equilibration:

    • Charge the viscometer with the fuel sample in a manner that avoids the introduction of air bubbles.

    • Place the charged viscometer in the constant temperature bath, ensuring it is vertically aligned.

    • Allow the viscometer to equilibrate for at least 30 minutes to reach the test temperature (e.g., 40°C).[11]

  • Flow Measurement:

    • Using suction or pressure, draw the liquid level above the upper timing mark.

    • Release the suction/pressure and allow the liquid to flow freely under gravity.

    • Start the timing device as the meniscus passes the upper timing mark and stop it as it passes the lower timing mark.

  • Calculation:

    • Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where:

      • ν is the kinematic viscosity in centistokes (cSt) or mm²/s.

      • C is the calibration constant of the viscometer in cSt/s.

      • t is the measured flow time in seconds.

    • Perform at least two measurements and report the average if they are within the acceptable repeatability limits of the standard.[10]

Protocol 3: Engine Dynamometer Testing for Performance and Emissions

Objective: To evaluate the effect of this compound/diesel blends on engine performance (power, torque, fuel consumption) and exhaust emissions (CO, HC, NOx, PM).

General Procedure: Based on standard engine dynamometer testing protocols.[12][13]

Apparatus:

  • Engine dynamometer test cell.[14]

  • Test engine (e.g., a modern, common-rail direct-injection diesel engine).

  • Fuel measurement system (e.g., gravimetric or volumetric).

  • Exhaust gas analysis system for CO, HC, NOx, and CO₂.

  • Particulate matter (PM) sampling and measurement equipment (e.g., smoke meter or particulate sampler).

  • Data acquisition system to record engine operating parameters.

Procedure:

  • Engine Installation and Baseline Testing:

    • Install and instrument the test engine on the dynamometer according to standard procedures.

    • Operate the engine with a reference diesel fuel (without the additive) to establish baseline performance and emissions data across a range of speeds and loads (e.g., steady-state test points or a transient test cycle).[14]

  • Fuel Blend Testing:

    • Prepare the desired blend of this compound in diesel fuel.

    • Flush the engine's fuel system with the test blend to ensure no residual baseline fuel remains.

    • Operate the engine under the same test conditions as the baseline testing.

    • Record engine performance data (speed, torque, fuel consumption) and exhaust emissions data.

  • Data Analysis and Reporting:

    • Calculate engine power, brake-specific fuel consumption (BSFC), and emission rates (e.g., in g/kWh).

    • Compare the results from the this compound blend with the baseline diesel fuel to determine the percentage change in each parameter.

    • Present the data in tabular and graphical formats for clear comparison.

Data Presentation

Fuel Properties of this compound and Blends (Hypothetical Data for Illustration)
FuelCetane NumberKinematic Viscosity @ 40°C (cSt)Lower Heating Value (MJ/kg)
Diesel (Baseline)51.02.542.5
This compound49.0Data Not AvailableData Not Available
D90U10 (90% Diesel, 10% this compound)To be determinedTo be determinedTo be determined
D80U20 (80% Diesel, 20% this compound)To be determinedTo be determinedTo be determined
Engine Performance and Emissions Data (Hypothetical Data for Illustration - at a specific engine speed and load)
FuelBrake Power (kW)BSFC (g/kWh)CO Emissions (g/kWh)HC Emissions (g/kWh)NOx Emissions (g/kWh)Smoke Opacity (%)
Diesel (Baseline)1002201.50.35.015
D90U10To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
D80U20To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Visualizations

Experimental Workflow for Evaluation of this compound as a Fuel Additive

G cluster_synthesis Synthesis of this compound cluster_blending Fuel Blending cluster_testing Fuel Property and Engine Testing cluster_analysis Data Analysis Hexanoic_Acid Hexanoic Acid Ketonization Ketonization Reaction Hexanoic_Acid->Ketonization Undecanone This compound Ketonization->Undecanone Blends Prepare Blends (e.g., 5%, 10%, 20%) Undecanone->Blends Diesel Base Diesel Fuel Diesel->Blends Cetane_Test Cetane Number Test (ASTM D613) Blends->Cetane_Test Viscosity_Test Viscosity Test (ASTM D445) Blends->Viscosity_Test Engine_Test Engine Dynamometer Test Blends->Engine_Test Performance_Data Performance Data (Power, Torque, BSFC) Engine_Test->Performance_Data Emissions_Data Emissions Data (CO, HC, NOx, PM) Engine_Test->Emissions_Data

Caption: Workflow for the synthesis, blending, and evaluation of this compound as a diesel fuel additive.

Logical Relationship of Fuel Properties to Engine Performance and Emissions

G Undecanone This compound Additive Cetane_Number Cetane Number Undecanone->Cetane_Number Viscosity Viscosity Undecanone->Viscosity Oxygen_Content Oxygen Content Undecanone->Oxygen_Content Ignition_Delay Ignition Delay Cetane_Number->Ignition_Delay Atomization Fuel Atomization Viscosity->Atomization Combustion_Efficiency Combustion Efficiency Oxygen_Content->Combustion_Efficiency Ignition_Delay->Combustion_Efficiency Engine_Performance Engine Performance (Power, Torque, BSFC) Combustion_Efficiency->Engine_Performance Emissions Exhaust Emissions (CO, HC, NOx, PM) Combustion_Efficiency->Emissions Atomization->Combustion_Efficiency

References

Application Notes and Protocols for 2-Undecanone as an Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 6-Undecanone vs. 2-Undecanone: The scientific literature extensively documents the use of 2-undecanone as a potent insect repellent. In contrast, information regarding the specific insect repellent properties of this compound is scarce. It is highly probable that the intended subject of inquiry was 2-undecanone, a naturally occurring compound found in wild tomato plants, cloves, and strawberries.[1] Therefore, these application notes and protocols are based on the available data for 2-undecanone.

2-Undecanone, also known as methyl nonyl ketone, is a U.S. Environmental Protection Agency (EPA)-registered insect repellent.[1] It serves as a viable alternative to synthetic repellents like DEET and picaridin, demonstrating efficacy against a range of arthropods, including mosquitoes and ticks.[2]

Data Presentation: Efficacy of 2-Undecanone

The repellent efficacy of 2-undecanone has been demonstrated in both laboratory and field studies. The following tables provide a summary of its performance against various insect species in different formulations.

Table 1: Efficacy of 2-Undecanone Against Mosquitoes

FormulationConcentration of 2-UndecanoneMosquito SpeciesTest MethodProtection Time/Repellency
BioUD® Spray7.75%Mixed speciesField StudyUp to 5 hours of protection[2]
Ethanol Solution20%Aedes aegyptiCage TestRepellent activity at 6 hours[2]
Ethanol Solution5%Aedes aegyptiCage TestStrong repellent effect[2]
Mineral Oil SolutionNot specifiedAedes aegyptiCage TestEffective for > 4 hours and 40 minutes[2]
LotionNot specifiedAedes aegyptiNot specifiedGood formulation behavior and repellency[2]

Table 2: Efficacy of 2-Undecanone Against Ticks

FormulationConcentration of 2-UndecanoneTick SpeciesTest MethodProtection Time/Repellency
Ethanol Solution8%Amblyomma americanumTwo-choice bioassay74% repellency at 2 hours[1]
Ethanol Solution8%Dermacentor variabilisTwo-choice bioassay75% repellency at 2 hours[1]

Experimental Protocols

Arm-in-Cage Test for Mosquito Repellency

This standardized method is used to determine the complete protection time (CPT) of a topical insect repellent against mosquitoes in a controlled laboratory setting.

Materials:

  • Test formulation of 2-undecanone (e.g., spray, lotion).

  • Control substance (e.g., the formulation base without 2-undecanone or ethanol).

  • Test cage (e.g., 40x40x40 cm) containing 200 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus).[2][3]

  • Human volunteers.

  • Elbow-length, mosquito-proof protective glove with a defined exposure window (e.g., 4x6 cm).[2]

  • Timer.

Procedure:

  • Volunteer Preparation: For at least 24 hours prior to the test, volunteers should abstain from using scented soaps, lotions, or perfumes. Forearms should be washed with unscented soap and thoroughly rinsed with water.[2]

  • Formulation Application: A standardized amount of the test formulation (e.g., 1.0 mL) is applied evenly to a defined area of one forearm. The other forearm is treated with the control substance.[2]

  • Acclimatization: The applied formulation is allowed to dry for a specified period (e.g., 30 minutes) before the first exposure.[2]

  • Exposure: The volunteer inserts the treated forearm into the mosquito cage. The hand should be protected by the glove. The forearm is exposed for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[2][4]

  • Endpoint Determination: The test is concluded when the first confirmed landing or bite occurs. A confirmed event is often defined as a first landing/bite followed by a second one within a 30-minute period.[3] The time from application to this point is recorded as the CPT.

Data Analysis: The primary endpoint is the Complete Protection Time (CPT), which is the duration from the application of the repellent until it no longer provides complete protection from mosquito landings or bites.[3][4]

Arm_in_Cage_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_decision Decision & Endpoint volunteer_prep Volunteer Preparation (No scented products, wash arms) formulation_app Formulation Application (Test and Control) volunteer_prep->formulation_app acclimatization Acclimatization (Allow to dry) formulation_app->acclimatization insert_arm Insert Treated Forearm into Mosquito Cage acclimatization->insert_arm expose Expose for Set Duration (e.g., 3 minutes) insert_arm->expose observe Observe for Landings/Bites expose->observe is_bite Landing or Bite Occurs? observe->is_bite end_test End Test & Record CPT is_bite:s->end_test Yes wait_interval Wait for Next Interval (e.g., 30 minutes) is_bite:e->wait_interval:w No wait_interval->insert_arm

Workflow for the Arm-in-Cage Mosquito Repellency Test.
Y-Tube Olfactometer Assay for Behavioral Response

This assay is a standard two-choice behavioral test to assess whether a chemical compound is an attractant or a repellent to insects.

Materials:

  • Y-tube olfactometer (glass or PTFE).[5]

  • Air pump or compressed air source.[6]

  • Flow meters.[6]

  • Activated charcoal filter.[6]

  • Humidifier.[6]

  • Odor source chambers.

  • 2-Undecanone.

  • Solvent (e.g., paraffin oil, hexane, or ethanol).

  • Test insects (e.g., 30-50 non-blood-fed female mosquitoes).[5]

  • Release chamber.

Procedure:

  • Preparation of Odor Stimuli: Prepare a solution of 2-undecanone in the chosen solvent at the desired concentration.

  • Olfactometer Setup: The Y-tube olfactometer should be thoroughly cleaned to remove any residual odors. A purified and humidified airflow is split and directed to each arm of the olfactometer at an equal flow rate.[5][6]

  • Applying the Odor Stimulus: A filter paper treated with the 2-undecanone solution is placed in one of the odor source chambers. A filter paper treated only with the solvent is placed in the other chamber to serve as a control.[5]

  • Insect Release and Observation: A single insect is introduced into the base of the Y-tube. Its movement is observed for a set period (e.g., 5 minutes), and the arm it chooses to enter is recorded.[5]

Data Analysis: The preference of the insects is quantified by calculating a Preference Index (PI) or a Repellency Index (RI).[5][7] PI = (N_t - N_c) / (N_t + N_c) Where N_t is the number of insects choosing the treatment arm and N_c is the number of insects choosing the control arm. A negative PI value indicates repellency.[5]

Y_Tube_Workflow cluster_setup Setup Phase cluster_test Testing Phase cluster_analysis Data Analysis prep_stimuli Prepare Odor Stimuli (2-Undecanone and Control) setup_olfactometer Setup Olfactometer (Clean, Equal Airflow) prep_stimuli->setup_olfactometer apply_stimuli Apply Stimuli to Odor Chambers setup_olfactometer->apply_stimuli release_insect Release Single Insect at Base of Y-Tube apply_stimuli->release_insect observe_choice Observe Movement & Choice (Set Duration) release_insect->observe_choice record_data Record Choice (Treatment or Control Arm) observe_choice->record_data repeat_test Repeat with Multiple Insects record_data->repeat_test calculate_pi Calculate Preference/Repellency Index repeat_test->calculate_pi

Workflow for the Y-Tube Olfactometer Behavioral Assay.

Signaling Pathway

The repellent effect of 2-undecanone is mediated through the insect's olfactory system. It interacts with olfactory receptors on the antennae of insects, disrupting their ability to detect attractant cues from a host.

Mechanism of Action: 2-Undecanone can act on insect odorant receptors (ORs) in multiple ways. It can directly activate certain ORs that trigger an aversive behavioral response.[8] Additionally, it can inhibit the response of ORs that are tuned to attractants like indole and octenol, effectively masking the host's chemical signature.[8][9][10] This dual activity of both activation and inhibition of different ORs contributes to its effectiveness as a repellent.[8] The odorant receptor co-receptor (Orco) is essential for the function of these ORs, and therefore, the perception of repellents like 2-undecanone is Orco-dependent.[11]

Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) cluster_behavior Behavioral Response undecanone 2-Undecanone pore Sensillum Pore undecanone->pore Enters lymph Sensillum Lymph pore->lymph obp Odorant Binding Protein (OBP) lymph->obp Binds to or_orco Odorant Receptor (OR) - Orco Complex obp->or_orco Transports to & Binds ion_channel Ion Channel or_orco->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization Leads to action_potential Action Potential (Signal to Brain) depolarization->action_potential Generates repellent_behavior Repellent Behavior action_potential->repellent_behavior Triggers

Generalized Insect Olfactory Signaling Pathway for 2-Undecanone.

References

Application Notes and Protocols for the Analytical Detection of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone, a symmetrical ketone also known as dipentyl ketone, is a compound of interest in various fields, including flavor and fragrance science, environmental analysis, and as a potential biomarker in biological systems. Its detection and quantification are crucial for quality control, safety assessment, and understanding its physiological roles. This document provides an overview of the primary analytical methods for the detection of this compound, including detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. While the role of smaller ketone bodies as signaling molecules is established, the specific signaling pathways involving larger ketones like this compound are an emerging area of research.

Analytical Methods Overview

The principal analytical techniques for the determination of this compound are GC-MS and HPLC. GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and identification capabilities. HPLC, particularly after derivatization of the carbonyl group, provides a robust alternative for quantification, especially in complex matrices.

Quantitative Data Summary

Quantitative performance data for the analysis of this compound is not extensively available in the literature. However, based on validated methods for similar ketones, the following table summarizes the expected performance characteristics of the analytical methods described in this document. It is imperative to note that these values are estimates, and each method must be validated for the specific matrix of interest.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL0.5 - 5 µg/mL
**Linearity (R²) **> 0.99> 0.99
Recovery 85 - 115%80 - 120%
Precision (RSD) < 15%< 15%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound. The following protocol provides a general guideline for the analysis of this compound in a liquid sample.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the aqueous sample, add 1 mL of a suitable organic solvent (e.g., hexane, dichloromethane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

  • The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis

  • Identification of this compound is based on its retention time and comparison of the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The expected retention index for this compound on a non-polar column is around 1258.

  • Quantification is typically performed using a calibration curve prepared from a series of standard solutions of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

For HPLC analysis, this compound is typically derivatized to introduce a chromophore, allowing for sensitive UV detection. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).

1. Sample Preparation and Derivatization

  • To 1 mL of the sample, add 1 mL of the DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).

  • Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.

  • The resulting solution containing the this compound-DNPH derivative can be directly injected or further diluted if necessary.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with 60% B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 365 nm.

3. Data Analysis

  • The this compound-DNPH derivative is identified by its retention time compared to a standard.

  • Quantification is achieved by creating a calibration curve from the peak areas of standard solutions of the derivatized this compound.

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample LLE Liquid-Liquid Extraction Sample->LLE Add organic solvent Concentration Solvent Evaporation LLE->Concentration Transfer organic layer FinalSample Concentrated Extract Concentration->FinalSample Injection Injection FinalSample->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Identification Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Experimental Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Liquid Sample Derivatization Derivatization with DNPH Sample->Derivatization Add DNPH solution DerivatizedSample Derivatized Sample Derivatization->DerivatizedSample Injection Injection DerivatizedSample->Injection HPLC High-Performance Liquid Chromatography (Separation) Injection->HPLC UV_Detector UV-Vis Detector (Detection at 365 nm) HPLC->UV_Detector DataAcquisition Data Acquisition UV_Detector->DataAcquisition Identification Identification (Retention Time) DataAcquisition->Identification Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Ketone Bodies as Signaling Molecules

While the specific signaling role of this compound is not well-defined, smaller ketone bodies are known to act as signaling molecules, primarily through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors. This pathway provides a framework for future research into the biological functions of larger ketones.

Ketone_Signaling cluster_extracellular Extracellular Space cluster_cell Cell Ketone Ketone Bodies (e.g., β-hydroxybutyrate) GPCR G-Protein Coupled Receptor (e.g., HCAR2) Ketone->GPCR Activation MCT Monocarboxylate Transporter Ketone->MCT Transport Signaling_Cascade Downstream Signaling (e.g., ↓ cAMP) GPCR->Signaling_Cascade Cellular_Response Cellular Response (e.g., Anti-inflammatory, Antioxidant) Signaling_Cascade->Cellular_Response Intracellular_Ketone Intracellular Ketone Bodies MCT->Intracellular_Ketone HDAC Histone Deacetylases (HDACs) Intracellular_Ketone->HDAC Inhibition Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Inhibits deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Cellular_Response

Caption: General signaling pathway of ketone bodies.

Application Note: GC-MS Analysis of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Undecanone, also known as amyl ketone or dipentyl ketone, is a volatile organic compound with applications in the flavor and fragrance industry and as an animal repellent.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2][3] This application note outlines a general procedure for the analysis of this compound using GC-MS. The combination of gas chromatography's separation capabilities with the specific identification power of mass spectrometry provides a robust method for analyzing this compound in various matrices.[3]

Key Characteristics of this compound:

PropertyValue
Molecular Formula C11H22O[1][4][5]
Molecular Weight 170.29 g/mol [1][4][5]
CAS Number 927-49-1[4][5]
Boiling Point 228.0 °C @ 760 mmHg[5]
Appearance Colorless to white liquid[5]

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound from a liquid sample.

Figure 1: General workflow for the GC-MS analysis of this compound.

Protocols

1. Sample Preparation (Liquid Sample)

This protocol describes a general procedure for preparing a liquid sample for GC-MS analysis. The choice of solvent and dilution factor may need to be optimized based on the sample matrix and the expected concentration of this compound.

  • Sample Collection: Collect the liquid sample in a clean glass container to prevent contamination.[2]

  • Solvent Selection: Choose a high-purity volatile organic solvent in which this compound is soluble, such as hexane, ethyl acetate, or dichloromethane.[2][6]

  • Dilution: Accurately dilute a known volume of the sample with the selected solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[6]

  • Homogenization: Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter into a clean glass autosampler vial.[7]

  • Vial Sealing: Securely cap the vial with a PTFE-lined septum to prevent evaporation of the volatile analyte and solvent.

2. GC-MS Analysis

The following are typical starting parameters for the GC-MS analysis of this compound. These parameters may require optimization for specific instruments and applications.

Parameter Condition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[8]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[8]
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio) or Splitless, depending on concentration[8]
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Mass Range m/z 40-400
Scan Mode Full Scan

3. Data Analysis and Quantification

  • Identification: The primary identification of this compound is achieved by comparing its mass spectrum with a reference spectrum from a spectral library, such as the NIST Mass Spectral Library.[3][4] The retention time of the analyte peak should also be consistent with that of a known standard.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of the this compound peak in the total ion chromatogram (TIC) or a specific extracted ion chromatogram (EIC) is then used to determine the concentration in the unknown sample by interpolation from the calibration curve.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by specific fragment ions. The table below summarizes the most abundant ions.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
43100[C3H7]+ or [CH3CO]+
71~55[C5H11]+ or [C4H7O]+
58~50[C3H6O]+• (McLafferty rearrangement)
99~48[C6H11O]+
29~32[C2H5]+
Data is a composite representation from NIST and PubChem databases.[4][5]

Conclusion

This application note provides a foundational method for the GC-MS analysis of this compound. The described protocols for sample preparation and instrumental analysis, coupled with the provided mass spectral data, offer a reliable starting point for researchers and scientists. Method optimization may be necessary depending on the specific sample matrix and analytical objectives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Undecanone Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 6-undecanone. Our goal is to help you optimize your reaction yields and troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include the catalytic ketonization of hexanoic acid, the reaction of an organometallic reagent (like a Grignard reagent) with a hexanoyl derivative, and the oxidation of 6-undecanol.

Q2: Which synthesis method generally provides the highest yield?

A2: Catalytic ketonization of hexanoic acid, particularly using a zirconia-based catalyst in a continuous flow reactor, has been reported to achieve nearly complete conversion and high selectivity for this compound.[1] However, the optimal method can depend on available equipment, starting materials, and desired scale.

Q3: What are the main challenges in synthesizing this compound using the Grignard reaction?

A3: The primary challenge is preventing the over-addition of the Grignard reagent to the intermediate ketone, which results in the formation of a tertiary alcohol as a byproduct.[2][3][4] This can be mitigated by using a less reactive organometallic reagent or by employing a two-step synthesis involving the oxidation of a secondary alcohol.

Q4: Are there any green chemistry considerations for this compound synthesis?

A4: Yes. The catalytic ketonization of hexanoic acid is considered a greener route as it utilizes a renewable feedstock (hexanoic acid can be derived from biomass) and the only byproducts are water and carbon dioxide.[1]

Troubleshooting Guides

Issue 1: Low Yield in Ketonization of Hexanoic Acid
Possible Cause Troubleshooting Steps
Catalyst Deactivation - Coking: Regenerate the catalyst by calcination in air to burn off carbon deposits.[5] - Leaching: If using basic oxide catalysts like MgO or MnOx, consider switching to a more stable catalyst such as zirconia, which is less prone to leaching in the acidic reaction environment.[1][6] - Water Poisoning: Ensure the feedstock is as dry as possible, as water can deactivate the catalyst.[7]
Suboptimal Reaction Conditions - Temperature: Optimize the reaction temperature. For zirconia catalysts, temperatures in the range of 350-450°C are typically employed.[8] - Flow Rate/Contact Time: In a flow reactor, adjust the flow rate of the hexanoic acid feed to optimize the contact time with the catalyst.
Side Reactions - Cracking/Cyclization: If using zeolite-based catalysts, you may observe a broader product distribution. Consider switching to a metal oxide catalyst for higher selectivity to this compound.
Issue 2: Formation of Tertiary Alcohol in Grignard Synthesis
Possible Cause Troubleshooting Steps
Over-addition of Grignard Reagent - Reaction Control: Add the Grignard reagent slowly to the hexanoyl chloride solution at a low temperature (e.g., -78°C) to control the reaction rate.[2] - Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the hexanoyl chloride. However, even with stoichiometric control, some over-addition is likely. - Alternative Reagent: Consider using a less reactive organometallic reagent, such as an organocadmium or organocuprate (Gilman) reagent, which are known to be more selective for ketone formation from acid chlorides.
Reaction with Intermediate Ketone - Two-Step Synthesis: A more reliable method to avoid tertiary alcohol formation is a two-step process: 1) React pentylmagnesium bromide with hexanal to form 6-undecanol. 2) Oxidize the resulting secondary alcohol to this compound.[4]
Presence of Water - Anhydrous Conditions: Ensure all glassware is flame-dried and all solvents are rigorously dried. Grignard reagents are highly reactive with water, which will quench the reagent and reduce the yield.[2]
Issue 3: Incomplete Oxidation of 6-Undecanol or Formation of Byproducts
Possible Cause Troubleshooting Steps
Insufficient Oxidizing Agent - Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. For Jones oxidation, a slight excess is often used, indicated by the persistence of the orange color of Cr(VI).[9]
Over-oxidation (less common for secondary alcohols) - Choice of Reagent: Use a milder oxidizing agent like Pyridinium Chlorochromate (PCC) to minimize the risk of side reactions.[10] Jones reagent is a strong oxidant and may cause side reactions with sensitive substrates.[11][12]
Acid-Sensitive Substrate - pH Control: If your substrate is sensitive to strong acids, avoid using Jones reagent. PCC is a good alternative as it is used under non-acidic conditions.[11]
Difficult Workup - Chromium Salts: In oxidations using chromium-based reagents, the resulting chromium salts can be sticky and make product isolation difficult. Adding celite or silica gel to the reaction mixture can help by adsorbing the chromium byproducts, which can then be removed by filtration.[13]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis Method Catalyst/Reagent Starting Materials Reported Conversion/Yield Selectivity Key Advantages Key Disadvantages
Catalytic Ketonization Zirconia AerogelHexanoic Acid72.3% Conversion[1][6] (up to 100% in flow reactor[1])92.6%[1][6]Green route, high selectivity, potential for continuous process.Requires high temperatures, catalyst preparation can be complex.
Catalytic Ketonization TiO₂/H-β ZeoliteHexanoic Acid>60 mol C% YieldGoodHigh yield, robust catalyst.Potential for more side products compared to metal oxides.
Grignard Synthesis (direct) Pentylmagnesium BromideHexanoyl ChlorideModerate to LowLowDirect C-C bond formation.Prone to over-addition to form tertiary alcohol.[2][3]
Grignard Synthesis (two-step) 1. Pentylmagnesium Bromide 2. PCC or Jones Reagent1. Hexanal 2. 6-UndecanolHigh (over two steps)HighGood control over the final product, avoids tertiary alcohol formation.Two separate reaction steps are required.
Oxidation PCC6-UndecanolHighHighMild reaction conditions, high selectivity for ketones.Stoichiometric use of a chromium reagent.[10]
Oxidation Jones Reagent (Chromic Acid)6-UndecanolHighHighInexpensive reagent.[11]Harsh acidic conditions, use of a toxic chromium reagent.[11][12]

Experimental Protocols

Protocol 1: Catalytic Ketonization of Hexanoic Acid using a Zirconia Catalyst (Batch Reactor)

This protocol is based on literature procedures for the ketonization of carboxylic acids.[1][6]

  • Catalyst Preparation: Prepare a high-surface-area zirconia aerogel catalyst as described in the literature.

  • Reaction Setup: In a high-pressure batch reactor, add the zirconia catalyst (e.g., 5 wt% of the hexanoic acid).

  • Reactant Addition: Add hexanoic acid to the reactor.

  • Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen). Heat the reactor to 350-450°C while stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of hexanoic acid and the selectivity to this compound.

  • Workup and Purification: After the desired conversion is reached, cool the reactor, collect the product mixture, and filter to remove the catalyst. The this compound can be purified by fractional distillation under reduced pressure.

Protocol 2: Two-Step Synthesis of this compound via Grignard Reaction and Oxidation

This protocol is a reliable method to avoid the formation of tertiary alcohol byproducts.

Step A: Synthesis of 6-Undecanol from Hexanal

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents). Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of pentylmagnesium bromide.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of hexanal (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 6-undecanol. The product can be purified by vacuum distillation.

Step B: Oxidation of 6-Undecanol to this compound using PCC [10]

  • Reaction Setup: To a solution of 6-undecanol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC, 1.5 equivalents) and celite.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by flash chromatography or vacuum distillation.

Visualizations

experimental_workflow cluster_ketonization Ketonization of Hexanoic Acid cluster_grignard Two-Step Grignard Synthesis Hexanoic Acid Hexanoic Acid Reaction_K Ketonization Hexanoic Acid->Reaction_K Reactant Zirconia Catalyst Zirconia Catalyst Zirconia Catalyst->Reaction_K Catalyst High Temperature High Temperature High Temperature->Reaction_K Condition 6-Undecanone_K This compound Reaction_K->6-Undecanone_K Hexanal Hexanal Reaction_G1 Grignard Reaction Hexanal->Reaction_G1 Reactant Pentylmagnesium Bromide Pentylmagnesium Bromide Pentylmagnesium Bromide->Reaction_G1 Reagent 6-Undecanol 6-Undecanol Reaction_G2 Oxidation 6-Undecanol->Reaction_G2 Intermediate Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction_G2 Reagent 6-Undecanone_G This compound Reaction_G1->6-Undecanol Reaction_G2->6-Undecanone_G

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_low_yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Product Formation Side Product Formation Low Yield->Side Product Formation Product Loss during Workup Product Loss during Workup Low Yield->Product Loss during Workup Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Side Product Formation->Optimize Reaction Time/Temp Change Catalyst/Reagent Change Catalyst/Reagent Side Product Formation->Change Catalyst/Reagent Improve Purification Technique Improve Purification Technique Product Loss during Workup->Improve Purification Technique

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Industrial Production of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of 6-Undecanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The main industrial synthesis routes for this compound are:

  • Ketonic Decarboxylation of Hexanoic Acid: This is a prominent method where two molecules of hexanoic acid are converted into one molecule of this compound, with carbon dioxide and water as byproducts. This process is often catalyzed by metal oxides.[1][2]

  • Oxidation of 6-Undecanol: This classic method involves the oxidation of the secondary alcohol, 6-undecanol, to the corresponding ketone, this compound.[1]

  • Claisen Condensation: This route involves the reaction between an ester and another carbonyl compound. For this compound, this could involve the condensation of esters derived from hexanoic and pentanoic acids.[1][3]

Q2: What are the key advantages of the ketonic decarboxylation route?

A2: The ketonic decarboxylation of hexanoic acid is favored in industrial settings due to several advantages:

  • High Atom Economy: The primary byproducts are CO2 and water, making it an atom-efficient reaction.[1]

  • Potential for Bio-based Feedstock: The precursor, hexanoic acid, can be produced through the fermentation of biomass, offering a renewable pathway.[1][4][5]

  • Solvent-Free Options: The reaction can be conducted in a continuous flow, solvent-free process, which is environmentally friendly and can lead to higher reaction rates.[1]

Q3: What are the common catalysts used for the ketonic decarboxylation of hexanoic acid?

A3: A variety of metal oxide catalysts are employed, with zirconia (ZrO2) based catalysts being particularly effective and stable.[4][5] Other commonly used catalysts include those based on manganese, cerium, and thorium oxides.[6] Manganese dioxide supported on alumina is also a known catalyst for this type of transformation.[6]

Q4: What are the typical reaction conditions for the industrial synthesis of this compound?

A4: Reaction conditions vary depending on the chosen synthesis route and catalyst. For the catalytic ketonization of hexanoic acid, elevated temperatures, typically in the range of 250-450 °C, are required.[6] Some processes may also necessitate high-pressure hydrogen gas to be efficient.[6] However, solvent-free, continuous flow processes using catalysts like manganese oxide/silica can operate without a carrier gas.[1]

Q5: What are the main challenges in the industrial production of this compound?

A5: Key challenges include:

  • Catalyst Deactivation: Catalysts can deactivate over time due to poisoning, coking (carbon deposition), or thermal degradation.[7][8] Leaching of the active metal from the support can also be an issue with some catalysts.[4]

  • Byproduct Formation: Depending on the catalyst and reaction conditions, side reactions can lead to the formation of byproducts such as olefins and aromatic compounds, particularly with zeolite catalysts.[4]

  • Purification: Separating the desired this compound from unreacted starting materials, byproducts, and the catalyst requires efficient purification methods.

  • Harsh Reaction Conditions: The high temperatures and pressures required for some methods can increase production costs and require specialized equipment.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Ketonic Decarboxylation
Possible Cause Suggested Solution
Suboptimal Reaction Temperature Optimize the temperature. For zirconia catalysts, temperatures around 400°C have shown high conversion.[] Monitor the reaction at different temperature points to find the optimal range for your specific catalyst and reactor setup.
Catalyst Deactivation - Regeneration: If deactivation is due to coking, the catalyst can often be regenerated by controlled oxidation (e.g., calcination in air) to burn off the carbon deposits.[10] - Catalyst Choice: Consider using a more stable catalyst. Zirconia has been shown to be a stable amphoteric solid catalyst in the acidic reaction environment of ketonization.[4][5]
Poor Catalyst Activity - Catalyst Preparation: Ensure the catalyst is prepared and activated according to the recommended procedure. The surface area and porosity of the catalyst are critical for its activity.[5] - Catalyst Loading: Optimize the amount of catalyst used in the reaction.
Presence of Water in the Feed Water is a byproduct of the reaction and its presence can inhibit the rate of ketonization.[10] If using a continuous flow reactor, consider strategies to remove water as it is formed.
Incomplete Conversion of Reactants - Increase Residence Time: In a continuous flow system, decrease the flow rate to allow for a longer contact time between the reactants and the catalyst. - Reactor Design: For industrial-scale production, consider using series, loop, or recycle reactors to achieve high conversion.[10]
Issue 2: Catalyst Deactivation
Possible Cause Suggested Solution
Coking/Fouling - Feedstock Purity: Ensure the hexanoic acid feed is of high purity. Impurities can act as coke precursors. - Reaction Conditions: Operate at conditions that minimize coke formation. This may involve adjusting the temperature or the feed composition. - Catalyst Regeneration: Implement a regeneration cycle for the catalyst, which typically involves a controlled burn-off of the coke in the presence of air or oxygen.[10]
Poisoning - Feed Purification: Remove potential catalyst poisons (e.g., sulfur compounds) from the feedstock before it enters the reactor.[8] - Guard Beds: Use a guard bed upstream of the main reactor to adsorb any poisons.
Sintering (Thermal Degradation) - Temperature Control: Avoid exposing the catalyst to excessively high temperatures, which can cause the small catalyst particles to agglomerate, reducing the active surface area.[8] - Catalyst Support: Use a thermally stable catalyst support material.
Leaching - Catalyst Selection: Choose a catalyst with strong interaction between the active metal and the support to prevent the metal from dissolving into the reaction medium. Zirconia has been noted for its stability against leaching compared to more basic oxides like MgO and MnOx.[4]
Issue 3: High Levels of Byproducts
Possible Cause Suggested Solution
Undesirable Side Reactions on the Catalyst - Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, zeolites can promote side reactions like aldol condensation, cracking, and aromatization.[4] Metal oxides like zirconia generally offer higher selectivity to the ketone. - Modify Catalyst Surface: The acidity/basicity of the catalyst can be tuned to suppress unwanted reactions.
Reaction Temperature is Too High High temperatures can sometimes favor the formation of cracking and other degradation products. Optimize the temperature to maximize the selectivity towards this compound.
Impure Reactants Impurities in the hexanoic acid feed can lead to the formation of undesired byproducts. Ensure the purity of the starting materials.

Data Presentation

Table 1: Comparison of Catalytic Performance in the Ketonization of Hexanoic Acid

CatalystSupportTemperature (°C)Conversion of Hexanoic Acid (%)Selectivity to this compound (%)Reference
Zirconia (ZrO2) AerogelNone40072.392.6[4][5]
Monoclinic ZirconiaNone40010090-92[]
Manganese Oxide (MnOx)Silica (SiO2)Not SpecifiedNear-completeNear-complete[1]
Titanium Dioxide (TiO2)H-β ZeoliteNot Specified>60 (yield)High[4]
Magnesium Oxide (MgO)NoneNot SpecifiedHigh ActivityHigh[4]
Manganese Oxide (MnOx)NoneNot SpecifiedHigh ActivityHigh[4]

Note: "Not Specified" indicates that the specific value was not available in the cited sources. The yield for TiO2/H-β is reported in mol C %.

Experimental Protocols

Protocol 1: Ketonic Decarboxylation of Hexanoic Acid using a Zirconia Catalyst (Continuous Flow)

This protocol is a generalized procedure based on literature descriptions of continuous flow ketonization.[1][4]

1. Catalyst Preparation and Activation:

  • Obtain or synthesize a high-surface-area zirconia catalyst.
  • Pack a fixed-bed reactor with the zirconia catalyst.
  • Activate the catalyst by heating it under a flow of inert gas (e.g., nitrogen) to the desired reaction temperature (e.g., 400 °C) to remove any adsorbed water and impurities.

2. Reaction Setup:

  • Use a continuous flow reactor system, which typically includes a high-pressure liquid pump, a preheater, the fixed-bed reactor, a back-pressure regulator, and a product collection system.
  • The reactor should be made of a material resistant to corrosion by hexanoic acid at high temperatures.

3. Reaction Procedure:

  • Set the reactor temperature to the optimized value (e.g., 400 °C).
  • Pump liquid hexanoic acid through the preheater and into the reactor at a controlled flow rate. The flow rate will determine the residence time of the reactants over the catalyst.
  • Maintain the system pressure using the back-pressure regulator.
  • The reaction is typically performed without a solvent or carrier gas.[1]
  • The products (this compound, water, and CO2) will exit the reactor.

4. Product Collection and Purification:

  • Cool the reactor effluent to condense the liquid products (this compound and water).
  • Separate the organic layer (this compound) from the aqueous layer.
  • The gaseous CO2 can be vented.
  • Purify the crude this compound by distillation under reduced pressure to remove any unreacted hexanoic acid and other high-boiling impurities.

Protocol 2: Oxidation of 6-Undecanol to this compound using Pyridinium Chlorochromate (PCC)

This is a general laboratory-scale procedure.[11][12] For industrial scale, alternative, less toxic oxidizing agents and processes would be preferred.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-undecanol in a suitable anhydrous solvent like dichloromethane (CH2Cl2).[11]
  • Add an adsorbent like Celite to the mixture. This helps in adsorbing the reduced chromium byproduct and simplifies filtration.[11]

2. Reaction Procedure:

  • Cool the solution in an ice bath.
  • Slowly add a solution of pyridinium chlorochromate (PCC) in dichloromethane to the stirred solution of the alcohol. An excess of PCC (e.g., 1.2 equivalents) is typically used.[11]
  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.[11]

3. Work-up and Purification:

  • Dilute the reaction mixture with a solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts.
  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Purify the resulting crude this compound by column chromatography on silica gel or by distillation.

Protocol 3: Claisen Condensation for the Synthesis of a β-Keto Ester (General Principle)

This is a generalized procedure for a Claisen condensation, which could be adapted for the synthesis of a precursor to this compound.[3][13][14]

1. Reaction Setup:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a strong base such as sodium ethoxide in anhydrous ethanol.

2. Reaction Procedure:

  • To the stirred solution of the base, add a solution of the enolizable ester (e.g., ethyl hexanoate) in anhydrous ethanol dropwise from the dropping funnel.
  • After the addition is complete, gently heat the reaction mixture to reflux for a specified period until the reaction is complete (monitored by TLC or GC).
  • A second ester (the electrophile) would be involved in a crossed Claisen condensation.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then pour it into a mixture of ice and a strong acid (e.g., HCl or H2SO4) to neutralize the base and protonate the enolate product.
  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
  • Remove the solvent under reduced pressure.
  • The resulting β-keto ester would then need to undergo hydrolysis and decarboxylation to yield this compound. This typically involves heating with aqueous acid or base.
  • Purify the final product by distillation.

Mandatory Visualization

Industrial_Production_of_6_Undecanone cluster_feedstock Feedstock cluster_precursor Precursor Synthesis cluster_synthesis This compound Synthesis cluster_purification Purification Biomass Biomass Fermentation Fermentation Biomass->Fermentation Petroleum Petroleum Chemical Synthesis Chemical Synthesis Petroleum->Chemical Synthesis Hexanoic Acid Hexanoic Acid Fermentation->Hexanoic Acid Chemical Synthesis->Hexanoic Acid Ketonic Decarboxylation Ketonic Decarboxylation Hexanoic Acid->Ketonic Decarboxylation 2 equivalents Distillation Distillation Ketonic Decarboxylation->Distillation Crude Product 6_Undecanone This compound Distillation->6_Undecanone Purified Product

Caption: Workflow for the industrial production of this compound via ketonic decarboxylation.

Synthesis_Routes_to_6_Undecanone Hexanoic_Acid Hexanoic Acid Ketonic_Decarboxylation Ketonic Decarboxylation (+ Metal Oxide Catalyst) Hexanoic_Acid->Ketonic_Decarboxylation 6_Undecanol 6-Undecanol Oxidation Oxidation (e.g., PCC, Jones Reagent) 6_Undecanol->Oxidation Hexanoic_Ester Hexanoyl Derivative (e.g., Ester) Claisen_Condensation Claisen Condensation (+ Base) Hexanoic_Ester->Claisen_Condensation Pentanoic_Ester Pentanoyl Derivative (e.g., Ester Enolate) Pentanoic_Ester->Claisen_Condensation 6_Undecanone This compound Ketonic_Decarboxylation->6_Undecanone Oxidation->6_Undecanone Claisen_Condensation->6_Undecanone after hydrolysis & decarboxylation

Caption: Major synthesis routes for the production of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Temp Is Temperature Optimal? Start->Check_Temp Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst Active? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Regenerate_Replace Regenerate or Replace Catalyst Check_Catalyst->Regenerate_Replace No Check_Feed Is Feedstock Pure? Check_Catalyst->Check_Feed Yes Success Problem Resolved Regenerate_Replace->Success Purify_Feed Purify Feedstock Check_Feed->Purify_Feed No Check_Residence_Time Is Residence Time Sufficient? Check_Feed->Check_Residence_Time Yes Purify_Feed->Check_Residence_Time Adjust_Flow_Rate Adjust Flow Rate Check_Residence_Time->Adjust_Flow_Rate No Check_Residence_Time->Success Yes Adjust_Flow_Rate->Success

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Undecanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The impurities present in crude this compound largely depend on the synthetic route used for its preparation. Common synthesis methods and their potential impurities include:

  • Ketonization of Hexanoic Acid:

    • Unreacted hexanoic acid.

    • Hexanoic anhydride (a common side product).[1]

    • Water and carbon dioxide are also byproducts of this reaction.[1]

    • Byproducts from side reactions catalyzed by the metal oxide catalyst.

  • Oxidation of 6-Undecanol (e.g., Swern Oxidation):

    • Unreacted 6-undecanol.

    • Byproducts from the oxidizing agent. For example, in a Swern oxidation, byproducts can include dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium chloride.[2][3]

    • Over-oxidation products (though less common for secondary alcohols).

  • Claisen Condensation:

    • Unreacted starting esters (e.g., ethyl hexanoate and ethyl pentanoate).

    • β-keto ester, which is the initial product before decarboxylation.

    • Side products from self-condensation of the starting esters.

    • The base used in the condensation (e.g., sodium ethoxide).

Q2: Which purification technique is most suitable for my crude this compound?

The choice of purification technique depends on the nature and boiling points of the impurities.

  • Fractional Distillation: This is a highly effective method for separating this compound (boiling point ~228 °C) from impurities with significantly different boiling points, such as unreacted starting materials (e.g., hexanoic acid, b.p. ~205 °C; 6-undecanol, b.p. ~229 °C) and lower boiling solvents or byproducts.

  • Aqueous Wash (e.g., with Sodium Bicarbonate or Bisulfite): An aqueous wash with a mild base like sodium bicarbonate can remove acidic impurities such as unreacted hexanoic acid. A sodium bisulfite wash is effective for removing aldehydes and some reactive ketones that may be present as impurities.[4][5]

  • Column Chromatography (Flash or Preparative HPLC): This technique is useful for removing impurities with similar boiling points to this compound or for achieving very high purity. Reverse-phase HPLC can be particularly effective for separating non-polar compounds like ketones.

  • Preparative Gas Chromatography (Prep GC): For obtaining ultra-pure this compound for analytical standards or sensitive applications, preparative GC offers the highest resolution.

Q3: How can I assess the purity of my this compound sample?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for determining the purity of this compound and identifying any volatile impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of this compound and identify major impurities.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) peak around 1715 cm⁻¹ is characteristic of a ketone. The absence of a broad -OH peak (around 3200-3600 cm⁻¹) indicates the removal of any starting alcohol.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Components - Inefficient fractionating column. - Distillation rate is too fast. - Poor insulation of the column.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. Aim for a distillation rate of 1-2 drops per second. - Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.
Bumping or Uncontrolled Boiling - Absence of boiling chips or a stir bar. - Heating too rapidly.- Always add new boiling chips or a magnetic stir bar to the distillation flask before heating. - Heat the flask gradually to maintain a smooth boil.
No Distillate Collection - Thermometer bulb placed incorrectly. - Condenser water is too cold, causing solidification. - System is not properly sealed (for vacuum distillation).- Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. - For high-boiling compounds, the condenser water may not need to be ice-cold. Room temperature water is often sufficient. - Check all joints for leaks if performing a vacuum distillation.
Product is Contaminated with a Lower-Boiling Impurity - Inadequate fractionation. - "Flooding" of the column.- Increase the reflux ratio by adjusting the distillation head. - Reduce the heating rate to prevent the column from flooding with condensate.
Aqueous Wash (Bisulfite Wash for Aldehyde/Reactive Ketone Removal)
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Removal of Impurities - Insufficient amount of washing solution. - Inadequate mixing. - The ketone impurity is not reactive enough with bisulfite.- Use a larger volume of the washing solution or perform multiple washes. - Shake the separatory funnel vigorously to ensure thorough mixing of the organic and aqueous layers. - This method is most effective for aldehydes and sterically unhindered ketones. For less reactive ketones, another purification method may be necessary.[5]
Emulsion Formation - Vigorous shaking. - High concentration of solutes.- Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break up the emulsion.
Low Recovery of this compound - this compound is partially soluble in the aqueous layer. - Accidental loss during layer separation.- Back-extract the aqueous layer with a small amount of a non-polar organic solvent (e.g., diethyl ether, hexanes) to recover any dissolved product. - Carefully separate the layers, ensuring not to discard the organic layer.

Quantitative Data Summary

Quantitative data for the purification of this compound is not widely available in the literature. The following table provides estimated values based on the purification of similar long-chain ketones.

Purification Technique Typical Purity (%) Typical Recovery (%) Key Advantages Key Disadvantages
Fractional Distillation 95 - 9970 - 90Good for large-scale purification; effective for separating components with different boiling points.Can be time-consuming; may not be effective for azeotropes or impurities with very close boiling points.
Aqueous Wash (e.g., Bisulfite) Dependent on initial purity> 95Simple and quick for removing specific acidic or aldehyde/reactive ketone impurities.Only removes specific types of impurities.
Column Chromatography (Flash) > 9860 - 85High resolution for a wide range of impurities.Can be solvent-intensive and time-consuming for large quantities.
Preparative HPLC > 9950 - 80Very high purity achievable.Expensive and not suitable for large-scale purification.
Preparative GC > 99.530 - 70Highest possible purity for volatile compounds.Low throughput; requires specialized equipment.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Fractional Distillation

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir bar

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Add a few boiling chips or a magnetic stir bar to the flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature on the thermometer. The temperature will rise and then plateau as the first fraction (lower-boiling impurities) begins to distill.

  • Collect the first fraction in a receiving flask until the temperature begins to rise again.

  • Change the receiving flask to collect the main fraction of this compound. The temperature should remain stable near the boiling point of this compound (approx. 228 °C at atmospheric pressure).

  • Continue collecting the main fraction until the temperature starts to drop or rise significantly, indicating that the majority of the product has distilled.

  • Stop the distillation before the flask goes to dryness.

  • Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Bisulfite Wash for the Removal of Aldehydic Impurities

Objective: To remove aldehyde and reactive ketone impurities from crude this compound.

Materials:

  • Crude this compound

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in an equal volume of diethyl ether in a separatory funnel.

  • Add an equal volume of saturated sodium bisulfite solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove any dissolved water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified this compound.

  • Analyze the purity of the product by GC-MS to confirm the removal of aldehydic impurities.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis of Crude this compound cluster_purification Purification Steps ketonization Ketonization of Hexanoic Acid crude_product Crude this compound ketonization->crude_product oxidation Oxidation of 6-Undecanol oxidation->crude_product claisen Claisen Condensation claisen->crude_product aqueous_wash Aqueous Wash (e.g., NaHCO3, NaHSO3) crude_product->aqueous_wash Remove acidic/ aldehydic impurities distillation Fractional Distillation aqueous_wash->distillation Primary Purification chromatography Column Chromatography (Flash or HPLC) distillation->chromatography High Purity (Optional) pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Problem: Low Purity after Distillation check_bp Did the boiling point plateau at the correct temperature? start->check_bp check_impurities Identify impurities by GC-MS check_bp->check_impurities Yes solution1 Solution: - Increase column efficiency - Slow distillation rate check_bp->solution1 No low_bp_impurity Lower Boiling Impurity Present check_impurities->low_bp_impurity high_bp_impurity Higher Boiling Impurity Present check_impurities->high_bp_impurity similar_bp_impurity Impurity with Similar Boiling Point check_impurities->similar_bp_impurity low_bp_impurity->solution1 solution2 Solution: - Ensure complete distillation of product - Stop before distilling higher boilers high_bp_impurity->solution2 solution3 Solution: - Use a more efficient column - Consider chromatography similar_bp_impurity->solution3

Caption: Troubleshooting logic for low purity after fractional distillation.

References

Technical Support Center: 6-Undecanone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities in 6-Undecanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound depend on its synthesis method.

  • From ketonic decarboxylation of hexanoic acid: The primary impurities are unreacted hexanoic acid and hexanoic anhydride , a byproduct of the reaction.

  • From oxidation of 6-undecanol: The main impurity is the unreacted starting material, 6-undecanol .

  • From biotechnological routes: Impurities may include residual components from the fermentation broth and extraction solvents such as trioctylphosphineoxide and alkanes.

Q2: What analytical methods are recommended for identifying impurities in this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for identifying and quantifying volatile and semi-volatile impurities in this compound. The NIST WebBook provides mass spectrometry data for this compound that can be used as a reference.[1][2] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities.

Q3: What are the primary methods for purifying this compound?

A3: The main purification techniques for this compound are:

  • Fractional Distillation: This method is effective for separating this compound from impurities with significantly different boiling points, such as residual starting materials and byproducts.[3]

  • Chemical Extraction (Bisulfite Wash): This technique can be used to remove aldehyde and some reactive ketone impurities by forming a water-soluble bisulfite adduct.[4][5][6][7]

  • Scavenger Resins: Amino-functionalized silica resins can be used to selectively bind to and remove ketone impurities from a mixture.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of this compound and Impurities Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[3]
Fluctuating temperature at the still head.Ensure the distillation apparatus is well-insulated, especially the fractionating column, to maintain a consistent temperature gradient. Check for drafts in the fume hood.
Product Degradation (Discoloration) Overheating of the distillation pot.Use a vacuum distillation to lower the boiling point of this compound and its impurities, thus requiring lower temperatures.
Presence of oxygen at high temperatures.Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon).
Low Recovery of Purified this compound Significant hold-up in the column and condenser.For small-scale purifications, use smaller glassware to minimize surface area and reduce losses.
Leaks in the distillation apparatus.Ensure all joints are properly sealed. Use appropriate grease for ground glass joints if necessary.
Chemical Purification & Scavenger Resins
Problem Possible Cause Solution
Incomplete Removal of Impurities (Chemical Wash) Insufficient mixing of aqueous and organic phases.Ensure vigorous shaking during the liquid-liquid extraction to maximize interfacial contact.
Incorrect pH of the aqueous solution.For bisulfite extraction, ensure the solution is saturated. For other washes, adjust the pH to optimize the solubility of the impurity in the aqueous phase.
Low Recovery of this compound (Chemical Wash) Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period.
Inefficient Impurity Removal (Scavenger Resin) Insufficient contact time with the resin.Increase the stirring time or pass the solution through the resin bed at a slower flow rate.
Resin capacity exceeded.Use a larger amount of scavenger resin or perform the purification in multiple batches.
Incorrect solvent polarity.The polarity of the solvent can affect the efficiency of the scavenger resin.[8] Consult the resin manufacturer's guidelines for optimal solvent conditions.

Data Presentation

The following table summarizes the physical properties of this compound and its common impurities, which are critical for selecting and optimizing purification methods.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Solubility in Water
This compound C11H22O170.29228Insoluble[1]
Hexanoic AcidC6H12O2116.16205Slightly soluble
6-UndecanolC11H24O172.31229-231Insoluble
Hexanoic AnhydrideC12H22O3214.30252-254Reacts with water

Note: Data compiled from various sources. Boiling points are at atmospheric pressure.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Fractional Distillation

This protocol is designed to separate this compound from less volatile (e.g., hexanoic anhydride) and more volatile (e.g., hexanoic acid) impurities.

  • Apparatus Setup:

    • Assemble a vacuum fractional distillation apparatus with a Vigreux column.

    • Place a stir bar in the round-bottom flask containing the crude this compound.

    • Ensure all connections are secure and apply a vacuum grease to the joints.

    • Position the thermometer bulb just below the side arm leading to the condenser.

  • Distillation Procedure:

    • Begin stirring and gradually apply vacuum. A pressure of 10-20 mmHg is a good starting point.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the first fraction, which will primarily consist of lower-boiling impurities like hexanoic acid. The head temperature will be significantly lower than the boiling point of this compound at the applied pressure.

    • As the temperature rises and stabilizes, collect the main fraction of purified this compound. The boiling point of this compound at reduced pressure will need to be estimated using a nomograph if not experimentally determined.

    • Stop the distillation before the pot runs dry to prevent the concentration of high-boiling impurities and potential decomposition.

  • Analysis:

    • Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Removal of Acidic Impurities using a Basic Wash

This protocol is effective for removing acidic impurities like hexanoic acid.

  • Extraction:

    • Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with fresh sodium bicarbonate solution.

  • Work-up:

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Analysis:

    • Confirm the removal of acidic impurities using GC-MS or by checking the pH of a water wash of the final product.

Workflow for Identifying and Removing Impurities in this compound

Workflow for this compound Purification cluster_identification Impurity Identification cluster_purification Purification Strategy cluster_methods Purification Methods cluster_verification Purity Verification crude_sample Crude this compound gcms_analysis GC-MS Analysis crude_sample->gcms_analysis impurity_profile Identify Impurity Profile gcms_analysis->impurity_profile select_method Select Purification Method impurity_profile->select_method distillation Fractional Distillation (Boiling Point Differences) select_method->distillation extraction Chemical Extraction (e.g., Basic Wash for Acids) select_method->extraction scavenger Scavenger Resin (Selective Binding) select_method->scavenger purified_sample Purified this compound distillation->purified_sample extraction->purified_sample scavenger->purified_sample final_gcms Final GC-MS Analysis purified_sample->final_gcms characterization Characterization & Use final_gcms->characterization Purity > 99%

Caption: A flowchart outlining the systematic process for identifying and removing impurities from this compound.

References

Technical Support Center: Catalyst Deactivation in 6-Undecanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 6-undecanone via ketonic decarboxylation of hexanoic acid.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to catalyst deactivation.

Issue 1: Rapid Loss of Catalytic Activity in Early Stages of the Reaction

Question: My reaction shows a significant drop in hexanoic acid conversion within the first few hours of operation. What is the likely cause and how can I address it?

Answer: A rapid initial deactivation is often indicative of catalyst poisoning or fouling by impurities in the feedstock.

Troubleshooting Steps:

  • Feedstock Analysis:

    • Test for Sulfur and Nitrogen Compounds: Impurities containing sulfur or nitrogen can act as potent catalyst poisons for metal oxides.[1][2] Perform elemental analysis or use specific analytical techniques (e.g., GC with a sulfur or nitrogen detector) to quantify these impurities in your hexanoic acid feed.

    • Water Content: While a co-product, excess water in the feed can inhibit the reaction rate on some catalysts like TiO₂.[3] It can also promote hydrothermal degradation of the catalyst structure.[2] Determine the water content of your feedstock using Karl Fischer titration.

  • Catalyst Characterization (Post-reaction):

    • Surface Analysis (XPS): Use X-ray Photoelectron Spectroscopy (XPS) to identify the presence of poisoning elements (e.g., S, N) on the surface of the deactivated catalyst.[4][5][6]

    • Coke Quantification (TGA): Thermogravimetric Analysis (TGA) can quantify the amount of carbonaceous deposits (coke) on the catalyst surface.[7] A significant weight loss at temperatures corresponding to coke combustion indicates fouling.

  • Corrective Actions:

    • Feed Purification: If poisons are detected, purify the hexanoic acid feedstock using appropriate methods such as distillation or adsorption columns.

    • Catalyst Regeneration: For deactivation by coking, a common regeneration method is calcination in air to burn off the carbon deposits.[7]

Issue 2: Gradual Decline in this compound Selectivity Over Time

Question: My hexanoic acid conversion remains high, but the selectivity to this compound is decreasing, with an increase in byproducts. What could be happening?

Answer: A gradual decrease in selectivity often points to changes in the catalyst's surface properties, such as sintering or partial reduction/oxidation of active sites, which can favor side reactions.

Troubleshooting Steps:

  • Catalyst Characterization (Post-reaction):

    • Surface Area and Porosity (BET Analysis): A significant decrease in the BET surface area of the spent catalyst compared to the fresh catalyst suggests thermal degradation or sintering.[8][9][10][11][12]

    • Crystallite Size (XRD): X-ray Diffraction (XRD) can be used to determine if there has been an increase in the crystallite size of the active phase, which is another indicator of sintering.[5][13]

  • Reaction Condition Review:

    • Temperature Control: Ensure that the reaction temperature is accurately controlled and that there are no "hot spots" in the reactor, which can accelerate thermal degradation.[2]

    • Feed Composition: High concentrations of reactants or products can sometimes lead to the formation of intermediates that block specific active sites responsible for high selectivity.

  • Corrective Actions:

    • Optimize Reaction Temperature: Lowering the reaction temperature, if possible without significantly impacting the conversion rate, can mitigate thermal degradation.

    • Catalyst Modification: Consider using a catalyst with a more thermally stable support or dopants that inhibit sintering.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis via ketonization of hexanoic acid?

A1: The most commonly employed catalysts are metal oxides, particularly those of zirconium (ZrO₂), titanium (TiO₂), cerium (CeO₂), and manganese (MnO₂).[13][14] These can be used as pure oxides or supported on materials like alumina (Al₂O₃) or silica (SiO₂). Zirconia-based catalysts are often favored for their stability.[13]

Q2: What are the primary mechanisms of catalyst deactivation in this process?

A2: The main deactivation mechanisms are:

  • Fouling: Deposition of carbonaceous residues (coke) on the catalyst surface, blocking active sites.[7]

  • Poisoning: Strong chemisorption of impurities from the feed, such as sulfur or nitrogen compounds, onto the active sites.[1][2][15]

  • Thermal Degradation (Sintering): Loss of active surface area due to the agglomeration of catalyst particles at high temperatures.[2]

  • Leaching: Dissolution of the active metal component into the liquid reaction medium, which is more prevalent in liquid-phase reactions.[13]

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, in many cases. The appropriate regeneration method depends on the deactivation mechanism:

  • For Fouling (Coking): The most common method is to burn off the coke by heating the catalyst in the presence of an oxygen-containing gas (e.g., air).[7]

  • For Poisoning: Regeneration can be more challenging. If the poison is reversibly adsorbed, it might be removed by thermal treatment or washing. However, strongly bound poisons may cause irreversible deactivation.

  • For Sintering: Sintering is generally irreversible.

Q4: How does the presence of water affect the catalyst?

A4: Water is a byproduct of the ketonization reaction. While some water is unavoidable, high concentrations can be detrimental. On catalysts like TiO₂, water can adsorb on the active sites and inhibit the reaction rate.[3] In some cases, it can also contribute to the hydrothermal degradation of the catalyst support.[2]

Q5: My catalyst is leaching into the product stream. What can I do?

A5: Leaching is a significant issue in liquid-phase reactions, particularly with highly active basic catalysts like MgO and MnOₓ.[13] To mitigate this, consider:

  • Switching to a more stable, amphoteric catalyst like zirconia.[13]

  • Operating in the vapor phase if feasible.

  • Modifying the catalyst support to improve the anchoring of the active species.

Data Presentation

Table 1: Performance of Various Catalysts in Hexanoic Acid Ketonization

CatalystSupportTemperature (°C)Hexanoic Acid Conversion (%)This compound Selectivity (%)Time-on-Stream StabilityReference
Zirconia AerogelNone-72.392.6High stability over several weeks[13]
MnO₂/ZrO₂Zirconia3409227.7 (Palmitone)Not specified[5]
TiO₂/H-βH-β Zeolite->60 (yield)HighStrong resistance to deactivation[13]
MgONone>400HighHighProne to leaching[13][16]
MnOₓNone-HighHighProne to leaching[13]

Note: The data for MnO₂/ZrO₂ is for the ketonization of palmitic acid, but provides a relevant comparison of a doped zirconia catalyst.

Table 2: Effect of Regeneration on a Coked Zirconia Catalyst (Illustrative)

Catalyst StateBET Surface Area (m²/g)Hexanoic Acid Conversion (%)This compound Selectivity (%)
Fresh1209598
Spent (after 24h)856090
Regenerated (Air Calcination)1159297

This table is illustrative, based on general trends reported for catalyst deactivation by coking and subsequent regeneration.[7]

Experimental Protocols

1. Catalyst Activity Testing in a Fixed-Bed Reactor

This protocol describes a typical setup for evaluating catalyst performance in the vapor-phase ketonization of hexanoic acid.

  • Apparatus: A fixed-bed reactor (e.g., a quartz or stainless steel tube) housed in a temperature-controlled furnace. A high-pressure liquid chromatography (HPLC) pump to feed the hexanoic acid. A mass flow controller for the carrier gas (e.g., nitrogen). A condenser and a collection vessel for the liquid products. A gas chromatograph (GC) for product analysis.

  • Procedure:

    • Load a known mass of the catalyst into the center of the reactor, secured with quartz wool plugs.[17]

    • Heat the reactor to the desired reaction temperature (typically 350-450°C) under a flow of inert gas (e.g., nitrogen).[5][13]

    • Once the temperature is stable, introduce the hexanoic acid feed at a specific flow rate using the HPLC pump.

    • Collect liquid product samples at regular intervals.

    • Analyze the product samples using a GC equipped with a suitable column and detector (e.g., FID) to determine the conversion of hexanoic acid and the selectivity to this compound.

    • Monitor the catalyst performance over an extended period (time-on-stream) to assess its stability.[7]

2. Characterization of Deactivated Catalysts

  • Thermogravimetric Analysis (TGA) for Coke Quantification:

    • Place a small, known mass of the spent catalyst in the TGA crucible.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove any adsorbed water and unreacted organics (e.g., 150°C).

    • Switch the gas to an oxidizing atmosphere (e.g., air) and continue heating at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 800°C).

    • The weight loss observed in the oxidizing atmosphere corresponds to the combustion of carbonaceous deposits (coke).[7]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis:

    • Degas a known mass of the fresh and spent catalyst samples under vacuum at an elevated temperature to remove adsorbed species.[9][12]

    • Perform nitrogen physisorption at liquid nitrogen temperature (77 K).

    • Use the BET equation to calculate the specific surface area from the nitrogen adsorption isotherm.[9][10][11][12]

    • Compare the surface area of the fresh and spent catalysts to assess thermal degradation.

  • X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Analysis:

    • Mount the fresh and spent catalyst samples on a sample holder and introduce them into the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the sample with X-rays and analyze the kinetic energy of the emitted photoelectrons.

    • The binding energies of the photoelectrons are characteristic of the elements and their chemical states present on the catalyst surface.[4][5][6]

    • This technique can identify surface poisons and changes in the oxidation state of the active metal.[4]

Visualizations

CatalystDeactivationPathways cluster_causes Primary Causes of Deactivation cluster_effects Effects on Catalyst cluster_outcome Observed Outcome Fouling Fouling (Coke Deposition) Block Active Site Blockage Fouling->Block Poisoning Poisoning (e.g., Sulfur, Nitrogen) Poisoning->Block Thermal Thermal Degradation (Sintering) Loss Loss of Active Surface Area Thermal->Loss Change Change in Crystal Structure Thermal->Change Leaching Leaching (Active Metal Loss) Removal Removal of Active Sites Leaching->Removal Activity Decreased Activity (Lower Conversion) Block->Activity Selectivity Decreased Selectivity Block->Selectivity Loss->Activity Change->Selectivity Removal->Activity

Caption: Major pathways of catalyst deactivation in this compound synthesis.

TroubleshootingWorkflow Start Decreased Catalyst Performance Q1 Rapid or Gradual Deactivation? Start->Q1 A1_Rapid Rapid Deactivation Q1->A1_Rapid Rapid A1_Gradual Gradual Deactivation Q1->A1_Gradual Gradual Q2_Rapid Check Feed for Poisons (Sulfur, Nitrogen) A1_Rapid->Q2_Rapid Q3_Gradual Decreased Conversion or Selectivity? A1_Gradual->Q3_Gradual A2_Rapid_Yes Poisons Detected Q2_Rapid->A2_Rapid_Yes Yes A2_Rapid_No No Poisons Detected Q2_Rapid->A2_Rapid_No No Action_Purify Purify Feedstock A2_Rapid_Yes->Action_Purify Action_CheckCoke Analyze for Coke (TGA) A2_Rapid_No->Action_CheckCoke Action_Regenerate Regenerate Catalyst (e.g., Calcination) Action_CheckCoke->Action_Regenerate A3_Conversion Conversion Loss Q3_Gradual->A3_Conversion Conversion A3_Selectivity Selectivity Loss Q3_Gradual->A3_Selectivity Selectivity Action_BET Analyze Surface Area (BET) A3_Conversion->Action_BET Action_XRD Analyze Crystal Structure (XRD) A3_Selectivity->Action_XRD Action_BET->Action_Regenerate Action_XRD->Action_Regenerate

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

References

Technical Support Center: Stability of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 6-Undecanone during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound has developed a yellow tint. What could be the cause?

A1: A yellow tint in this compound is often an indicator of degradation, likely due to oxidation or photodegradation. This can be caused by improper storage conditions such as exposure to air (oxygen), light, or high temperatures. It is crucial to store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a tightly sealed, light-resistant container.

Q2: I observe a change in the odor of my this compound sample. What does this signify?

A2: this compound has a characteristic fruity odor. A significant change in its smell, such as the appearance of sharp or rancid notes, can suggest chemical degradation. Oxidative processes can lead to the formation of smaller, more volatile compounds with different scent profiles. We recommend performing an analytical purity check, for instance, using Gas Chromatography-Mass Spectrometry (GC-MS), to identify any potential degradation products.

Q3: Can I store this compound at room temperature?

A3: For short-term storage, room temperature (approximately 20-25°C) in a dark, sealed container may be acceptable. However, for long-term stability, it is highly recommended to store this compound at a reduced temperature, such as in a refrigerator (2-8°C), to minimize the rate of potential degradation reactions.[1]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for aliphatic ketones like this compound are autoxidation and photodegradation.

  • Autoxidation: This is a free-radical chain reaction initiated by factors like heat, light, or the presence of metal ions. It leads to the formation of hydroperoxides, which can further decompose into various degradation products, including smaller ketones, aldehydes, and carboxylic acids.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce Norrish Type I and Type II reactions in ketones, leading to bond cleavage and the formation of new, unwanted chemical species.

Q5: How can I prevent the degradation of this compound?

A5: To enhance the storage stability of this compound, consider the following preventative measures:

  • Proper Storage: Store in a cool, dry, dark place in a tightly sealed, amber glass vial or a container made of an inert material.

  • Inert Atmosphere: For long-term storage or for high-purity applications, purge the container with an inert gas like nitrogen or argon before sealing to displace oxygen.

  • Use of Antioxidants: The addition of a small amount of a suitable antioxidant can inhibit oxidative degradation. Common choices for organic compounds include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (α-tocopherol).

Data Presentation: Illustrative Stability of this compound

The following tables present illustrative data from a simulated accelerated stability study on this compound. This data is intended to demonstrate the expected trends under various storage conditions and with the addition of antioxidants.

Table 1: Purity of this compound (%) under Accelerated Storage Conditions

Storage ConditionTimepointNo AntioxidantWith BHT (0.05% w/w)With Vitamin E (0.05% w/w)
40°C / 75% RH0 Months99.8%99.8%99.8%
1 Month98.5%99.5%99.4%
3 Months96.2%98.8%98.6%
6 Months93.1%97.9%97.5%
25°C / 60% RH0 Months99.8%99.8%99.8%
6 Months99.5%99.7%99.7%
12 Months99.0%99.5%99.4%
Photostability (ICH Q1B)0 Hours99.8%99.8%99.8%
1.2 million lux hours97.2%99.1%98.9%
200 W h/m²96.8%98.8%98.5%

Table 2: Formation of Major Degradation Products (Area % by GC-MS)

Storage ConditionTimepointDegradation Product A (e.g., Hexanoic Acid)Degradation Product B (e.g., 2-Hexanone)
40°C / 75% RH (No Antioxidant)6 Months1.5%0.8%
40°C / 75% RH (With BHT)6 Months0.3%0.1%
Photostability (No Antioxidant)200 W h/m²1.2%1.5%
Photostability (With BHT)200 W h/m²0.4%0.3%

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated conditions of temperature, humidity, and light to predict its shelf life.

Materials:

  • This compound (high purity)

  • Amber glass vials with Teflon-lined caps

  • Butylated Hydroxytoluene (BHT) and Vitamin E (α-tocopherol)

  • Stability chambers (set to 40°C/75% RH and 25°C/60% RH)

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • GC-MS system

Procedure:

  • Prepare three sets of this compound samples: a control group with no additives, a group with 0.05% (w/w) BHT, and a group with 0.05% (w/w) Vitamin E.

  • Aliquot the samples into amber glass vials, leaving minimal headspace. For samples to be stored under an inert atmosphere, purge the vials with nitrogen gas for 1 minute before sealing.

  • Place the vials in the stability chambers at 40°C/75% RH and 25°C/60% RH.

  • For the photostability study, expose a set of samples to light conditions as specified in ICH Q1B.

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated conditions; and at the end of the light exposure for photostability).

  • Analyze the purity of each sample using a validated GC-MS method (see Protocol 2).

  • Record any changes in physical appearance (color, clarity) and odor.

Protocol 2: Quantitative Analysis of this compound and its Degradation Products by GC-MS

Objective: To determine the purity of this compound and quantify its major degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature 50°C for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of the this compound stability sample in a suitable solvent like hexane or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards of high-purity this compound and any available standards of potential degradation products.

  • Analysis: Inject the samples and calibration standards into the GC-MS system.

  • Data Analysis: Identify and quantify this compound and its degradation products by comparing their retention times and mass spectra with those of the reference standards. Calculate the percentage purity and the concentration of each degradation product.

Visualizations

Degradation_Pathway This compound This compound Free Radicals Free Radicals This compound->Free Radicals Initiation (Heat, Light, O2) Hydroperoxides Hydroperoxides This compound->Hydroperoxides Oxidation Free Radicals->this compound Propagation Degradation Products Degradation Products Hydroperoxides->Degradation Products Decomposition Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation Sample_Prep Prepare this compound Samples (Control, +BHT, +Vitamin E) Accelerated 40°C / 75% RH Sample_Prep->Accelerated Real_Time 25°C / 60% RH Sample_Prep->Real_Time Photostability ICH Q1B Sample_Prep->Photostability Timepoints Withdraw Samples at Specified Timepoints Accelerated->Timepoints Real_Time->Timepoints Photostability->Timepoints GC_MS GC-MS Analysis (Purity & Degradation Products) Timepoints->GC_MS Data_Analysis Data Analysis and Shelf-Life Prediction GC_MS->Data_Analysis Troubleshooting_Guide Start Observe Change in This compound Sample Check_Color Is there a color change (e.g., yellowing)? Start->Check_Color Check_Odor Is there a change in odor? Check_Color->Check_Odor No Oxidation_Photo Likely Oxidation/ Photodegradation Check_Color->Oxidation_Photo Yes Check_Odor->Oxidation_Photo Yes No_Change No Apparent Degradation Check_Odor->No_Change No Review_Storage Review Storage Conditions: - Light exposure? - Oxygen exposure? - High temperature? Oxidation_Photo->Review_Storage Implement_Changes Implement Corrective Actions: - Store in dark, cool place - Use inert atmosphere - Consider antioxidants Review_Storage->Implement_Changes Purity_Analysis Perform GC-MS Purity Analysis Implement_Changes->Purity_Analysis

References

troubleshooting low yield in 6-Undecanone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 6-Undecanone, leading to low product yield. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common methods for synthesizing this compound include the ketonization of hexanoic acid, Grignard reactions, and the oxidation of 6-undecanol.[1] Each method has its own set of parameters that can influence the final yield.

Q2: My this compound yield from the ketonization of hexanoic acid is low. What are the likely causes?

A2: Low yield in this reaction is often attributed to catalyst deactivation, suboptimal reaction temperature, or the occurrence of side reactions. The choice of catalyst is crucial; for instance, while basic oxides like MgO and MnOx are active, they can leach into the reaction medium, leading to deactivation. Zeolite catalysts might lead to a broader product distribution due to side reactions like aldol condensation, cracking, and cyclization.

Q3: I am attempting a Grignard synthesis to produce an alcohol precursor to this compound, but the yield is poor. What should I check?

A3: Grignard reactions are highly sensitive to moisture and air.[2][3] Key factors to verify include:

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically ether or THF) must be used.[2][3]

  • Magnesium Quality: The magnesium turnings should be shiny and activated. A dull surface suggests the presence of an oxide layer, which can be removed by methods such as adding a crystal of iodine or a small amount of 1,2-dibromoethane.[3]

  • Reagent Purity: The purity of the organohalide is important to prevent side reactions.[2]

  • Reaction Temperature: The temperature should be carefully controlled, as both too low and too high temperatures can negatively impact the reaction.[2]

Q4: Can the purity of the starting materials significantly impact the yield of this compound?

A4: Absolutely. The purity of reagents is critical in any chemical synthesis. For instance, in the ketonization of hexanoic acid, impurities can poison the catalyst. In Grignard reactions, any protic impurities will quench the highly reactive Grignard reagent, leading to a significant drop in yield.[2][4] It is recommended to use high-purity starting materials and to purify them if necessary.

Troubleshooting Guides

Guide 1: Low Yield in Ketonization of Hexanoic Acid

This guide addresses potential causes and solutions for low yields when synthesizing this compound via the ketonization of hexanoic acid.

Problem: Low Conversion of Hexanoic Acid

Possible Cause Troubleshooting Steps
Catalyst Inactivity or Deactivation - Ensure the catalyst is fresh and has been stored under appropriate conditions. - For solid catalysts, consider regeneration according to the manufacturer's protocol. - Catalyst leaching can occur with some metal oxides; consider switching to a more stable catalyst like zirconia.[5]
Suboptimal Reaction Temperature - Optimize the reaction temperature. Ketonization reactions often require elevated temperatures.[6] - Ensure uniform heating of the reaction mixture.
Insufficient Reaction Time - Monitor the reaction progress using techniques like GC or TLC. - Increase the reaction time if the conversion of the starting material is incomplete.

Problem: Formation of Side Products

Possible Cause Troubleshooting Steps
Undesired Side Reactions - The choice of catalyst can influence selectivity. Zeolites, for example, can promote side reactions such as aldol condensation and cracking. - Consider using a more selective catalyst system, such as a high-surface-area zirconia aerogel, which has shown high selectivity for this compound.[5]
Cross-Ketonization - If other carboxylic acids are present as impurities, cross-ketonization can lead to a mixture of ketones. Ensure the purity of the hexanoic acid starting material.
Guide 2: Low Yield in Grignard Reaction for 6-Undecanol (Precursor to this compound)

This guide provides troubleshooting for low yields in the Grignard reaction, a key step if you are synthesizing this compound via the oxidation of 6-undecanol. The most common Grignard approach would involve the reaction of an organometallic reagent like pentylmagnesium bromide with a carbonyl compound such as hexanoyl chloride or hexanal.

Problem: Grignard Reagent Formation Fails or is Inefficient

Possible Cause Troubleshooting Steps
Moisture Contamination - Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).[3] - Use anhydrous solvents. Diethyl ether and THF are common choices and should be freshly distilled from a drying agent like sodium/benzophenone.[3]
Inactive Magnesium Surface - Use fresh, shiny magnesium turnings. - Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/grinding in a dry environment.[3]
Poor Quality Alkyl Halide - Use a pure alkyl halide. Consider distillation before use.

Problem: Low Yield in the Reaction with the Carbonyl Compound

Possible Cause Troubleshooting Steps
Incorrect Stoichiometry - Titrate the Grignard reagent before use to determine its exact concentration, as the yield of its formation can be variable.[2] - Use a slight excess of the Grignard reagent.
Side Reactions (e.g., Wurtz Coupling) - Add the alkyl halide slowly to the magnesium suspension during Grignard reagent formation to minimize coupling of the alkyl halides.[3] - Maintain a low reaction temperature during the addition of the Grignard reagent to the carbonyl compound.[2]
Enolization of the Carbonyl Compound - This can be an issue with sterically hindered ketones. Use a less hindered carbonyl starting material if possible.

Experimental Protocols

Key Experiment: Ketonization of Hexanoic Acid over Zirconia Aerogel Catalyst

This protocol is based on a study that reported high conversion and selectivity.[5]

Materials:

  • Hexanoic acid (high purity)

  • Zirconia aerogel catalyst

  • Fixed-bed flow reactor system

  • Inert gas (e.g., Nitrogen)

Procedure:

  • The zirconia aerogel catalyst is packed into a fixed-bed reactor.

  • The catalyst is pre-treated under a flow of inert gas at a specified temperature to ensure it is dry and active.

  • Hexanoic acid is vaporized and fed into the reactor with a carrier gas (e.g., nitrogen).

  • The reaction is carried out at a controlled temperature (e.g., 350-450 °C).

  • The product stream is cooled and collected.

  • The product is then analyzed by gas chromatography (GC) to determine the conversion of hexanoic acid and the selectivity for this compound.

Quantitative Data from Literature:

CatalystConversion (%)Selectivity for this compound (%)Reference
Zirconia Aerogel72.392.6[5]

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Yield of this compound reaction_type Identify Synthesis Method start->reaction_type ketonization Ketonization of Hexanoic Acid reaction_type->ketonization Ketonization grignard Grignard Reaction reaction_type->grignard Grignard oxidation Oxidation of 6-Undecanol reaction_type->oxidation Oxidation check_catalyst Check Catalyst Activity & Selectivity ketonization->check_catalyst check_ket_conditions Verify Reaction Conditions (Temp, Time, Purity) ketonization->check_ket_conditions check_grignard_reagents Check Reagent Purity & Anhydrous Conditions grignard->check_grignard_reagents check_mg_activation Verify Magnesium Activation grignard->check_mg_activation check_oxidant Check Oxidizing Agent oxidation->check_oxidant check_ox_conditions Verify Reaction Conditions (Temp, Time, Solvent) oxidation->check_ox_conditions optimize_ket Optimize Catalyst and/or Conditions check_catalyst->optimize_ket check_ket_conditions->optimize_ket optimize_grignard Optimize Reagents and/or Conditions check_grignard_reagents->optimize_grignard check_mg_activation->optimize_grignard optimize_ox Optimize Oxidant and/or Conditions check_oxidant->optimize_ox check_ox_conditions->optimize_ox

Caption: A flowchart for systematically troubleshooting low yields in this compound synthesis.

Logical Relationship for Diagnosing Grignard Reaction Failures

GrignardDiagnosis Diagnosing Grignard Reaction Failures start Low Yield in Grignard Step no_reaction No Reaction Observed (Starting materials recovered) start->no_reaction side_products Side Products Observed start->side_products inactive_mg Inactive Magnesium no_reaction->inactive_mg Yes wet_reagents Wet Reagents/Glassware no_reaction->wet_reagents Yes wurtz_coupling Wurtz Coupling Product (R-R) side_products->wurtz_coupling Yes enolization_product Enolization of Carbonyl side_products->enolization_product Yes solution1 Activate Mg (Iodine, etc.) Use fresh Mg inactive_mg->solution1 solution2 Thoroughly dry all glassware and solvents wet_reagents->solution2 solution3 Slow addition of alkyl halide Lower temperature wurtz_coupling->solution3 solution4 Use less hindered substrate Change solvent enolization_product->solution4

Caption: A diagnostic tree for identifying the cause of Grignard reaction failures.

References

Technical Support Center: Synthesis of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Undecanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this ketone.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound via three primary methods: ketonic decarboxylation of hexanoic acid, oxidation of 6-undecanol, and Grignard synthesis from hexanenitrile.

Method 1: Ketonic Decarboxylation of Hexanoic Acid

Issue: Low Yield of this compound

Possible Cause Troubleshooting Step
Suboptimal Catalyst Activity Ensure the catalyst, such as zirconia (ZrO₂), is properly activated and has a high surface area. Consider using a different catalyst like ceria-zirconia mixed oxides or manganese oxide on a silica support, which have shown high efficiency.[1]
Reaction Temperature Too Low The ketonization of carboxylic acids typically requires elevated temperatures. For zirconia catalysts, temperatures around 400°C have been shown to achieve high conversion of hexanoic acid.[2]
Catalyst Deactivation Basic oxide catalysts like MgO and MnOx can be highly active but may leach into the reaction medium, leading to deactivation.[1] Consider using a more stable amphoteric catalyst like zirconia.[1]
Presence of Water Water can inhibit the reaction by competing with the carboxylic acid for active sites on the catalyst. Ensure starting materials and the reaction setup are dry.

Issue: Presence of Impurities in the Final Product

Impurity Identification Troubleshooting Step
Hexanoic Anhydride Can be identified by GC-MS analysis.This is a common side product in the ketonization of hexanoic acid.[3] Purification can be achieved through fractional distillation, as the boiling point of the anhydride will differ from that of this compound.
Olefins, Aromatics Detected by GC-MS.These byproducts are more common when using zeolite catalysts due to side reactions like cracking, cyclization, and aromatization.[1] Switching to a metal oxide catalyst like zirconia can minimize these impurities.[1]
Unreacted Hexanoic Acid Can be identified by a broad peak in the ¹H NMR spectrum or by GC-MS.Increase reaction time or temperature to drive the reaction to completion. Unreacted acid can be removed by washing the organic product with a mild aqueous base (e.g., sodium bicarbonate solution) during work-up.
Method 2: Oxidation of 6-Undecanol

Issue: Incomplete Oxidation to this compound

Possible Cause Troubleshooting Step
Insufficient Oxidizing Agent Ensure at least one full equivalent of the oxidizing agent (e.g., PCC, Swern reagents) is used. For some oxidations, a slight excess may be necessary.
Low Reaction Temperature While Swern oxidation requires cryogenic temperatures for the initial steps, the reaction may need to be warmed to room temperature to ensure completion.[4]
Poor Quality of Oxidizing Agent PCC can be hygroscopic and lose activity. Store it in a desiccator. For Swern oxidation, ensure the oxalyl chloride and DMSO are of high purity and anhydrous.

Issue: Formation of Side Products

Side Product Identification Troubleshooting Step
Methylthiomethyl (MTM) ether Can be identified by NMR and MS analysis.This is a known side reaction in Swern oxidation, especially if the reaction temperature rises prematurely. Maintain cryogenic temperatures (-78 °C) during the addition of reagents.
Dienes Detected by GC-MS.Dehydration can be a side reaction with some oxidizing agents, particularly with allylic alcohols when using PCC.[5] Using milder conditions or a different oxidant might be necessary.
Unreacted 6-Undecanol Can be identified by a characteristic O-H stretch in the IR spectrum and by GC-MS.Increase the amount of oxidizing agent or the reaction time. Purification can be achieved by column chromatography or distillation.
Method 3: Grignard Synthesis from Hexanenitrile and Pentylmagnesium Bromide

Issue: Low Yield of this compound

Possible Cause Troubleshooting Step
Poor Grignard Reagent Formation Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous diethyl ether or THF as the solvent. Adding a crystal of iodine can help initiate the reaction.
Incomplete Reaction with Nitrile The addition of a Grignard reagent to a nitrile can be slower than to other carbonyl compounds. Ensure sufficient reaction time and consider gentle heating to drive the reaction to completion.
Hydrolysis of Grignard Reagent The Grignard reagent is a strong base and will react with any protic source, including water. Ensure all reagents and solvents are anhydrous.
Wurtz Coupling The Grignard reagent can couple with the unreacted alkyl halide. This can be minimized by the slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent.[6]

Issue: Complex Product Mixture After Work-up

| Impurity | Identification | Troubleshooting Step | | :--- | :--- | | Unreacted Hexanenitrile | Can be identified by a characteristic C≡N stretch in the IR spectrum and by GC-MS. | Ensure a slight excess of the Grignard reagent is used and that the reaction goes to completion before quenching. | | Biphenyl (if bromobenzene is used for practice) | Can be identified by its characteristic signals in the NMR spectrum. | This is a common byproduct of Wurtz coupling.[6] Purification can be achieved by recrystallization or column chromatography. | | Unreacted Pentyl Bromide | Detected by GC-MS. | Ensure complete formation of the Grignard reagent. Can be removed during purification by distillation. |

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the ketonic decarboxylation of hexanoic acid?

A1: The most common side product is hexanoic anhydride, which is formed through an equilibrium side reaction.[3]

Q2: How can I avoid the unpleasant smell associated with Swern oxidation?

A2: The malodorous byproduct of Swern oxidation is dimethyl sulfide. All manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution, which oxidizes the dimethyl sulfide to odorless dimethyl sulfoxide.

Q3: My Grignard reaction for the synthesis of this compound is not starting. What should I do?

A3: Initiation of a Grignard reaction can sometimes be sluggish. You can try gently warming the flask. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help to activate the magnesium surface. Ensure all your reagents and glassware are scrupulously dry.

Q4: Can I use a stronger oxidizing agent like Jones reagent to synthesize this compound from 6-undecanol?

A4: Yes, Jones reagent (chromic acid) can be used to oxidize secondary alcohols to ketones. For secondary alcohols like 6-undecanol, over-oxidation is not a concern as it is for primary alcohols.[7][8]

Q5: What is the best way to purify this compound?

A5: The best purification method depends on the impurities present. Fractional distillation is often effective for separating this compound from starting materials and byproducts with different boiling points.[9] Column chromatography can also be used for high purity samples.

Data Presentation

Table 1: Comparison of Catalysts for Ketonic Decarboxylation of Hexanoic Acid

CatalystConversion of Hexanoic Acid (%)Selectivity for this compound (%)Reference
Zirconia Aerogel72.392.6[1]
Monoclinic Zirconia~100 (at 400°C)90-92[2]
TiO₂/H-β Zeolite>60 (yield)High[1]

Experimental Protocols

Protocol 1: Ketonic Decarboxylation of Hexanoic Acid over Zirconia
  • Materials: Hexanoic acid, Zirconia (ZrO₂) catalyst (high surface area).

  • Procedure:

    • Pack a fixed-bed reactor with the zirconia catalyst.

    • Heat the reactor to 400°C under a flow of inert gas (e.g., nitrogen).

    • Introduce a stream of vaporized hexanoic acid into the reactor.

    • The products are collected by condensation after exiting the reactor.

    • The crude product is then purified, for example by distillation, to isolate the this compound.

Protocol 2: Swern Oxidation of 6-Undecanol
  • Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), 6-undecanol, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • To a solution of oxalyl chloride in anhydrous DCM at -78°C (dry ice/acetone bath), add a solution of DMSO in anhydrous DCM dropwise.

    • After stirring for a few minutes, add a solution of 6-undecanol in anhydrous DCM dropwise, maintaining the temperature at -78°C.

    • Stir for 30-60 minutes at -78°C.

    • Add triethylamine dropwise, and allow the reaction mixture to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[4]

Protocol 3: Grignard Synthesis of this compound
  • Materials: Magnesium turnings, Pentyl bromide, Hexanenitrile, Diethyl ether (anhydrous), Hydrochloric acid (aqueous).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add magnesium turnings and anhydrous diethyl ether.

    • Slowly add a solution of pentyl bromide in anhydrous diethyl ether to initiate the formation of the Grignard reagent (pentylmagnesium bromide). The reaction is exothermic and should be controlled.

    • Once the Grignard reagent has formed, cool the solution in an ice bath.

    • Add a solution of hexanenitrile in anhydrous diethyl ether dropwise.

    • After the addition is complete, stir the reaction mixture at room temperature for a few hours.

    • Carefully quench the reaction by slowly adding it to a mixture of ice and aqueous hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_ketonization Ketonic Decarboxylation cluster_oxidation Oxidation cluster_grignard Grignard Synthesis Hexanoic Acid Hexanoic Acid This compound This compound Hexanoic Acid->this compound ZrO2, 400°C Hexanoic Anhydride Hexanoic Anhydride Hexanoic Acid->Hexanoic Anhydride Side Reaction 6-Undecanol 6-Undecanol 6-Undecanol->this compound PCC or Swern Side_Products_Ox MTM Ether (Swern) Dienes (PCC) 6-Undecanol->Side_Products_Ox Side Reactions Hexanenitrile Hexanenitrile Imine Intermediate Imine Intermediate Hexanenitrile->Imine Intermediate + PentylMgBr Pentylmagnesium\nBromide Pentylmagnesium Bromide Wurtz_Coupling Decane Pentylmagnesium\nBromide->Wurtz_Coupling Side Reaction Imine Intermediate->this compound H3O+ Work-up

Caption: Main synthetic pathways to this compound and common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Method Identify Synthesis Method Start->Identify_Method Ketonization Ketonic Decarboxylation Identify_Method->Ketonization Ketonization Oxidation Oxidation Identify_Method->Oxidation Oxidation Grignard Grignard Synthesis Identify_Method->Grignard Grignard Analyze_Ketonization Check Catalyst, Temp. Analyze for Anhydride Ketonization->Analyze_Ketonization Analyze_Oxidation Check Reagent Stoichiometry & Purity, Temp. Control Oxidation->Analyze_Oxidation Analyze_Grignard Ensure Anhydrous Conditions Check Reagent Formation Grignard->Analyze_Grignard Purify Purification (Distillation, Chromatography) Analyze_Ketonization->Purify Analyze_Oxidation->Purify Analyze_Grignard->Purify

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing SLM Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 6-Undecanone: Initial searches for the use of this compound in optimizing Selective Laser Melting (SLM) performance did not yield any relevant results. SLM is a powder bed fusion technique for metals, and the introduction of an organic compound like this compound is not a standard or documented practice. This guide will therefore focus on established methods for optimizing SLM performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary process parameters that influence the quality of SLM-produced parts?

The quality of parts fabricated using Selective Laser Melting (SLM) is primarily influenced by a complex interplay of several process parameters. These can be broadly categorized as laser parameters, scan parameters, powder characteristics, and thermal conditions. Key parameters include laser power, scan speed, hatch spacing, and layer thickness. The energy density, which is a function of these parameters, is a critical factor in determining the final part's density, microstructure, and mechanical properties.

Q2: How does laser power affect the final part properties in SLM?

Laser power directly influences the amount of energy delivered to the powder bed. Insufficient laser power can lead to incomplete melting of the powder particles, resulting in high porosity and poor layer-to-layer bonding. Conversely, excessive laser power can cause overheating and vaporization of the metal, leading to the formation of keyholes, spatter, and undesirable microstructures. Optimizing laser power is crucial for achieving a stable melt pool and producing dense, high-quality parts.

Q3: What is the role of scan speed in the SLM process?

Scan speed, the rate at which the laser beam traverses the powder bed, determines the interaction time between the laser and the material. A lower scan speed allows for more energy to be imparted to the powder, which can lead to a larger and more stable melt pool. However, excessively slow speeds can result in overheating. A higher scan speed reduces the interaction time, which can lead to incomplete melting and increased porosity if the laser power is not sufficiently high. The relationship between laser power and scan speed is critical in defining the processing window for a given material.

Q4: How does powder quality impact SLM part quality?

The characteristics of the metal powder used in SLM significantly affect the final part quality. Key powder properties include particle size distribution, morphology, flowability, and purity. A powder with good flowability ensures uniform spreading of layers, which is essential for consistent melting and dimensional accuracy. The particle size distribution influences the packing density of the powder bed and the melting behavior. Impurities in the powder can lead to defects and negatively impact the mechanical properties of the final part.

Troubleshooting Guide

This guide addresses common issues encountered during the SLM process and provides potential solutions.

Issue Potential Causes Recommended Actions
High Porosity - Insufficient energy density (low laser power, high scan speed)- Poor powder quality (irregular particle shape, poor flowability)- Inadequate gas flow, leading to trapped gases- Increase laser power or decrease scan speed to increase energy density.- Ensure powder meets specifications for particle size distribution and morphology.- Optimize inert gas flow to effectively remove byproducts.
Cracking - High residual stresses due to large thermal gradients- Unsuitable material composition- Inappropriate scan strategy- Preheat the build platform to reduce thermal gradients.- Optimize the scan strategy (e.g., using island or checkerboard patterns) to distribute heat more evenly.- Use a different alloy with better weldability if the issue persists.
Poor Surface Finish - "Stair-step" effect on curved or inclined surfaces- Adherence of partially melted powder particles- Inappropriate contour parameters- Reduce the layer thickness to minimize the stair-step effect.- Optimize contour scan parameters (e.g., laser power and speed) to achieve a smoother surface.- Consider post-processing techniques such as sandblasting or polishing.
Dimensional Inaccuracy - Warping and distortion due to residual stresses- Inaccurate laser beam spot size calibration- Shrinkage of the material upon cooling- Use support structures to anchor the part to the build plate and mitigate warping.- Regularly calibrate the laser system.- Compensate for material shrinkage in the CAD model.

Experimental Protocols & Workflows

Workflow for Optimizing SLM Process Parameters

The following workflow outlines a systematic approach to optimizing SLM parameters for a new material.

SLM_Optimization_Workflow cluster_prep Preparation cluster_doe Design of Experiments (DoE) cluster_analysis Analysis cluster_optimization Optimization P1 Material Characterization P2 Powder Quality Assessment P1->P2 D1 Define Parameter Ranges (Laser Power, Scan Speed, etc.) P2->D1 D2 Create DoE Matrix D1->D2 D3 Print Test Cubes D2->D3 A1 Density Measurement D3->A1 A2 Microstructural Analysis D3->A2 A3 Mechanical Testing D3->A3 O1 Analyze Results A1->O1 A2->O1 A3->O1 O2 Identify Optimal Process Window O1->O2 O3 Validation Builds O2->O3

Caption: A typical workflow for optimizing SLM process parameters.

Logical Relationship of Key SLM Parameters

The interplay between key SLM parameters determines the final part quality. The following diagram illustrates this relationship.

SLM_Parameter_Relationship cluster_input Input Parameters cluster_output Output Characteristics LaserPower Laser Power EnergyDensity Energy Density LaserPower->EnergyDensity ScanSpeed Scan Speed ScanSpeed->EnergyDensity HatchSpacing Hatch Spacing HatchSpacing->EnergyDensity LayerThickness Layer Thickness LayerThickness->EnergyDensity Density Density EnergyDensity->Density Microstructure Microstructure EnergyDensity->Microstructure MechanicalProperties Mechanical Properties EnergyDensity->MechanicalProperties SurfaceFinish Surface Finish EnergyDensity->SurfaceFinish

Technical Support Center: Overcoming Emulsions in 6-Undecanone Extractions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address emulsion formation during liquid-liquid extractions involving 6-Undecanone.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during extraction?

An emulsion is a stable mixture of two immiscible liquids, such as oil and water, where one liquid is dispersed in the other as microscopic droplets.[1][2] This dispersion is often stabilized by a third component called an emulsifier or surfactant-like compound.[1][3] In a laboratory setting, the vigorous shaking or mixing required for liquid-liquid extraction provides the energy to break up one liquid phase into tiny droplets that get distributed throughout the other, leading to emulsion formation.[4]

Factors contributing to emulsion stability include:

  • Presence of Surfactants: Compounds that have solubility in both the aqueous and organic phases (e.g., proteins, phospholipids, fatty acids) can accumulate at the interface between the two liquids, preventing the droplets from coalescing.[1][3]

  • High Viscosity: A more viscous continuous phase can slow down the movement and coalescence of droplets.[5]

  • Small Droplet Size: Higher mixing energy creates smaller droplets, which are kinetically more stable.[6]

  • Ionic Species: Charged particles can adsorb at the interface, causing droplets to repel each other and preventing them from merging.[1]

This compound, a ketone with a long alkyl chain, has a high affinity for the organic phase (logP ≈ 3.8-4.09) and is insoluble in water.[7] While not inherently an emulsifier, its use in extractions of complex mixtures (e.g., fermentation broths, biological samples) can lead to emulsions if endogenous surfactant-like materials are present.

Q2: How can I prevent the formation of an emulsion in the first place?

Preventing an emulsion is always preferable to breaking one.[3][4] Consider the following preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or rocking of the separatory funnel. This reduces the agitation energy that creates fine droplets while still allowing for sufficient surface area contact for the extraction to occur.[3][8]

  • Pre-treatment of Sample: If your sample is known to contain high-fat content or other potential emulsifiers, consider a pre-treatment step.[3]

  • Solvent Evaporation: Before workup, evaporate the reaction solvent and then redissolve the residue in the extraction solvent (e.g., this compound).[9]

  • Alternative Extraction Methods: For samples prone to emulsion formation, consider methods like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE), which avoid the direct, high-energy mixing of two immiscible liquid phases.[3][4]

Troubleshooting Guide: How to Break an Emulsion

If an emulsion has already formed, several physical and chemical methods can be employed to break it. The choice of method depends on the nature of the emulsion and the stability of the target analyte.

Physical Methods

dot

Emulsion_Workflow cluster_start cluster_methods Initial Non-Invasive Methods cluster_chemical Chemical Intervention cluster_mechanical Mechanical Force cluster_end start Emulsion Formed patience Wait (15-30 min) start->patience Try First gentle_stir Gentle Stirring (Glass Rod) patience->gentle_stir If no separation add_brine Add Saturated Brine (Salting Out) gentle_stir->add_brine If still emulsified change_ph Adjust pH (Acid/Base) add_brine->change_ph If ineffective filtration Filter (Glass Wool or Celite®) add_brine->filtration add_solvent Add Different Solvent (e.g., Methanol) change_ph->add_solvent Alternative end Phase Separation change_ph->end add_solvent->filtration centrifuge Centrifuge filtration->centrifuge For stubborn emulsions centrifuge->end Salting_Out_Mechanism Mechanism of 'Salting Out' cluster_before Stable Emulsion cluster_after After Adding Brine (NaCl) OrganicDrop This compound Droplet transition Add Brine Surfactant Surfactant (Stabilizer) Surfactant->OrganicDrop coats interface AqueousLayer Aqueous Layer (High Ionic Strength) OrganicLayer Organic Layer (this compound) NaIon Na+ ClIon Cl- transition->AqueousLayer Increases polarity of aqueous phase transition->OrganicLayer Forces coalescence of organic droplets

References

improving the selectivity of 6-Undecanone as a solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Undecanone Solvent Applications. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the selectivity of this compound when used as a solvent in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a solvent?

This compound is a ketone that is a clear, colorless to slightly yellow liquid.[1] It is utilized as a solvent in scientific research due to its ability to dissolve a variety of organic compounds.[2] Its applications include acting as a medium for analyzing complex mixtures, such as the products of lignin pyrolysis, and in supported liquid membrane (SLM) extraction techniques for sample preparation in analytical chemistry.[1][2][3]

Q2: What does "solvent selectivity" mean in the context of a chemical reaction?

Solvent selectivity in a chemical reaction refers to the solvent's ability to influence the reaction to favor the formation of a desired product over other possible side products. The choice of solvent can significantly affect the reaction's outcome, including its rate and selectivity.[4][5] This is often due to how the solvent molecules interact with the reactants, catalysts, and transition states.

Q3: Why is improving the selectivity of this compound important?

Improving the selectivity of a reaction using this compound as a solvent is crucial for increasing the yield of the desired product while minimizing the formation of impurities. This leads to more efficient and cost-effective chemical processes, which is particularly important in drug development and manufacturing.

Q4: Can the physical properties of this compound be altered to improve selectivity?

While the intrinsic properties of this compound cannot be changed, the overall properties of the solvent system can be modified. This can be achieved by using co-solvents, adding additives, or changing the reaction temperature. These modifications can alter the polarity, viscosity, and coordinating ability of the solvent environment, thereby influencing the reaction's selectivity.

Troubleshooting Guide: Improving Chemoselectivity

This guide addresses common issues encountered when using this compound as a solvent in a hypothetical chemoselective catalytic reaction.

Problem 1: Low chemoselectivity observed, with significant formation of side product B.

  • Question: My reaction in this compound is producing a mixture of the desired product A and a significant amount of side product B. How can I improve the selectivity for product A?

  • Answer: Low chemoselectivity can often be addressed by modifying the reaction conditions. Here are a few troubleshooting steps:

    • Temperature Optimization: Temperature can have a profound impact on reaction selectivity.[6] Try running the reaction at a lower temperature. This may slow down the reaction rate but can significantly enhance the selectivity for the desired product by favoring the reaction pathway with the lower activation energy.

    • Co-solvent Screening: The polarity of the solvent can influence the stability of the transition states leading to different products. Experiment with adding a co-solvent to this compound to fine-tune the polarity of the reaction medium. A screening of co-solvents with varying polarities is recommended.

    • Additive Screening: Certain additives can interact with the catalyst or reactants to promote the desired reaction pathway. Consider screening a range of additives, such as Lewis acids or bases, depending on the nature of your reaction.

Problem 2: The use of co-solvents improved selectivity but significantly reduced the reaction rate.

  • Question: I've added a co-solvent that improved the selectivity for product A, but the reaction is now too slow. What can I do?

  • Answer: This is a common trade-off in reaction optimization. Here are some suggestions:

    • Catalyst Loading: Increasing the catalyst loading may increase the reaction rate without negatively impacting the selectivity. It is important to find an optimal catalyst concentration.

    • Temperature Adjustment: A modest increase in temperature might be possible to speed up the reaction without sacrificing too much of the gained selectivity. A careful temperature optimization study is recommended.

    • Alternative Co-solvents: Explore other co-solvents that may offer a better balance between selectivity and reaction rate.

Experimental Protocols

Protocol 1: Temperature Optimization for Improved Chemoselectivity

  • Setup: Prepare five identical reaction vessels, each containing the reactants and catalyst at the same concentrations in this compound.

  • Temperature Control: Place each reaction vessel in a temperature-controlled environment set to -20°C, 0°C, 25°C (room temperature), 50°C, and 80°C.

  • Reaction Monitoring: Take aliquots from each reaction at regular intervals and quench the reaction.

  • Analysis: Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of product A to product B.[7]

  • Data Evaluation: Plot the selectivity (ratio of A:B) and conversion as a function of temperature to identify the optimal temperature.

Protocol 2: Co-solvent Screening

  • Co-solvent Selection: Choose a range of co-solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile).

  • Preparation: Prepare a series of reaction mixtures with varying volume percentages of the co-solvent in this compound (e.g., 10%, 25%, 50% v/v).

  • Reaction: Run all reactions at the optimal temperature determined from Protocol 1.

  • Analysis: Use GC or HPLC to determine the selectivity for product A in each solvent mixture.

  • Data Summary: Tabulate the results to compare the effect of each co-solvent and its concentration on selectivity.

Data Presentation

Table 1: Effect of Temperature on Reaction Selectivity

Temperature (°C)Conversion (%)Selectivity (Product A : Product B)
-201595 : 5
04090 : 10
258575 : 25
509860 : 40
80>9955 : 45

Table 2: Co-solvent Screening Results (at 0°C)

Co-solvent (25% v/v)Dielectric Constant of Mixture (est.)Conversion (%)Selectivity (Product A : Product B)
None4.74090 : 10
Hexane3.93592 : 8
Toluene4.13891 : 9
Dichloromethane5.94585 : 15
Acetonitrile12.85570 : 30

Mandatory Visualization

Troubleshooting_Workflow start Low Chemoselectivity in this compound temp_opt Optimize Temperature start->temp_opt cosolvent_screen Screen Co-solvents temp_opt->cosolvent_screen additive_screen Screen Additives cosolvent_screen->additive_screen rate_issue Slow Reaction Rate? additive_screen->rate_issue catalyst_loading Adjust Catalyst Loading rate_issue->catalyst_loading Yes end_good Selectivity Improved rate_issue->end_good No catalyst_loading->end_good end_bad Further Optimization Needed

Caption: Troubleshooting workflow for improving chemoselectivity.

Reaction_Pathway cluster_solvent Solvent Environment (this compound) Reactants Reactants + Catalyst TS_A Transition State A (Lower Energy) Reactants->TS_A k1 TS_B Transition State B (Higher Energy) Reactants->TS_B k2 Product_A Desired Product A TS_A->Product_A Product_B Side Product B TS_B->Product_B

Caption: Hypothetical reaction pathways influenced by the solvent.

References

Technical Support Center: Long-Term Stability of Supported Liquid Membranes with 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with supported liquid membranes (SLMs) utilizing 6-Undecanone. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the long-term stability of your SLM systems.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the long-term operation of supported liquid membranes with this compound.

Issue Potential Causes Recommended Actions
Gradual or Sudden Decrease in Solute Flux 1. Loss of this compound: The organic liquid membrane may be slowly dissolving into the aqueous phases or being displaced by pressure. 2. Membrane Fouling: Adsorption of solutes, impurities, or degradation products onto the membrane surface or within the pores. 3. Emulsion Formation: Formation of a stable emulsion at the membrane-aqueous phase interface, increasing mass transfer resistance.[1] 4. Carrier Deactivation/Loss: The carrier molecule may degrade over time or leach from the organic phase.1. Quantify this compound Loss: Analyze the feed and stripping solutions for the presence of this compound using techniques like gas chromatography (GC). 2. Membrane Cleaning: Implement a cleaning protocol. If fouling is suspected, consider flushing the system with a suitable solvent to dissolve adsorbates.[2] 3. Address Emulsion: Reduce the stirring speed, or consider adding a demulsifier to the aqueous phase. In some cases, a pulsed flow can disrupt the emulsion layer.[3] 4. Carrier Stability Check: Analyze the organic phase for carrier concentration and potential degradation products. Consider adding a small amount of fresh carrier to the system.
Increased Co-transport of Unwanted Solutes (Loss of Selectivity) 1. Membrane Wetting: The aqueous phase may be displacing the this compound within the pores of the support, creating channels for non-selective transport. 2. Carrier Degradation: The carrier may be degrading into a less selective form. 3. pH Imbalance: A shift in the pH of the feed or stripping phase can alter the selectivity of the carrier-mediated transport.1. Check Hydrophobicity: Ensure the support material remains hydrophobic. If wetting is suspected, the membrane may need to be re-impregnated. 2. Carrier Analysis: Analyze the carrier's integrity. 3. Monitor and Control pH: Continuously monitor and adjust the pH of the aqueous phases to maintain optimal selectivity.
Visible Droplets of Organic Phase in Aqueous Solutions 1. Exceeding Critical Transmembrane Pressure: A high-pressure differential between the feed and stripping phases can force the this compound out of the pores.[4] 2. Poor Impregnation: The this compound may not have been properly immobilized within the support pores. 3. Support-Solvent Incompatibility: The support material may not have a strong enough capillary force to retain the this compound.1. Pressure Management: Operate the system with a minimal transmembrane pressure. Use a pressure transducer to monitor and control the pressure differential. 2. Re-impregnation: Dry the support and re-impregnate it with this compound, ensuring complete pore filling. 3. Support Material Selection: Consider using a support with smaller pore sizes or a more oleophilic character to improve retention of the organic phase.
Membrane Deforms or Ruptures 1. Mechanical Stress: High flow rates or excessive stirring can cause physical damage to the membrane support. 2. Chemical Incompatibility: The this compound, carrier, or other components in the system may be degrading the polymer support material.1. Optimize Hydrodynamics: Reduce flow rates and stirring speeds to minimize mechanical stress on the membrane. 2. Material Compatibility Test: Conduct compatibility tests by soaking the support material in the complete organic phase for an extended period and observing for any changes in its physical properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the long-term stability of a supported liquid membrane with this compound?

A1: The long-term stability of an SLM with this compound is primarily limited by three factors: the loss of the organic liquid phase (this compound) from the pores of the support, the formation of emulsions at the membrane-aqueous interface, and the fouling of the membrane surface.[4][5] The solubility of this compound in the aqueous phases, though low, can lead to its gradual depletion over time.[4] Emulsion formation is often induced by high shear forces from stirring or high flow rates.[1]

Q2: How can I enhance the stability of my this compound based SLM?

A2: Several strategies can be employed to enhance stability. One common approach is to gel the liquid membrane by incorporating a gelling agent into the this compound phase.[6] This increases the viscosity and helps to retain the liquid membrane within the pores. Another method is to use a composite membrane where a thin, dense layer is coated on the surface to prevent the loss of the organic phase.

Q3: What is the expected operational lifetime of an SLM with this compound?

A3: The operational lifetime can vary significantly depending on the experimental conditions, including the type of support used, the composition of the aqueous phases, flow rates, and the presence of a carrier. While some studies with other organic solvents have reported stable operation for several days, specific long-term data for this compound is not extensively published.[7] Continuous monitoring of flux and selectivity is crucial to determine the lifetime in your specific application.

Q4: Can the carrier type and concentration affect the stability of the this compound liquid membrane?

A4: Yes, the carrier can significantly impact stability. Some carriers can act as surfactants, promoting the formation of emulsions and leading to the loss of the liquid membrane.[1] The concentration of the carrier is also a critical parameter; a high concentration may increase the viscosity of the organic phase, which can enhance stability but may also reduce the solute flux.

Q5: What are the best practices for preparing a stable this compound SLM?

A5: Proper preparation is key to long-term stability. Ensure the support membrane is clean and dry before impregnation. The impregnation process should allow for complete filling of the pores with the this compound solution. After impregnation, it is important to wipe off any excess liquid from the membrane surface to prevent the immediate formation of droplets in the aqueous phases.

Quantitative Data Summary

Table 1: Solute Flux as a Function of Time

Time (hours) Experiment 1 (Condition A) Solute Flux (mol/m²·s)Experiment 2 (Condition B) Solute Flux (mol/m²·s)Experiment 3 (Condition C) Solute Flux (mol/m²·s)
0
12
24
48
72
96
120

Table 2: this compound Loss Over Time

Time (hours) Experiment 1 (Condition A) this compound in Feed (mg/L)Experiment 1 (Condition A) this compound in Strip (mg/L)Experiment 2 (Condition B) this compound in Feed (mg/L)Experiment 2 (Condition B) this compound in Strip (mg/L)
00000
24
48
72
96
120

Experimental Protocols

Protocol 1: Preparation of a Supported Liquid Membrane with this compound

  • Support Preparation: Cut the microporous support (e.g., polypropylene, PVDF) to the desired dimensions for your membrane cell. Ensure the support is clean and dry by placing it in a desiccator for at least 24 hours.

  • Organic Phase Preparation: Prepare the organic liquid membrane by dissolving the desired concentration of the carrier in this compound. Sonicate the solution for 15 minutes to ensure complete dissolution.

  • Membrane Impregnation: Immerse the dry support membrane in the prepared organic phase for at least 12 hours to ensure complete pore saturation.

  • Excess Liquid Removal: Carefully remove the impregnated membrane from the solution. Gently wipe both surfaces with a lint-free tissue (e.g., Kimwipe) to remove any excess liquid. The membrane should appear translucent but not wet.

  • Membrane Mounting: Immediately mount the prepared SLM in the transport cell, ensuring a good seal to prevent leakage.

Protocol 2: Long-Term Stability Testing

  • System Setup: Assemble the transport cell with the freshly prepared SLM. Fill the feed and stripping reservoirs with their respective aqueous solutions.

  • Initiate Experiment: Start the pumps to circulate the feed and stripping solutions and begin stirring at a controlled rate.

  • Sampling: At predetermined time intervals (e.g., every 12 hours), take samples from both the feed and stripping solutions.

  • Flux Measurement: Analyze the samples from the stripping solution to determine the concentration of the transported solute. Calculate the solute flux at each time point.

  • This compound Loss Measurement: Analyze the samples from both the feed and stripping solutions for the concentration of this compound using a suitable analytical method such as gas chromatography.

  • Data Analysis: Plot the solute flux and this compound concentration as a function of time to evaluate the long-term stability of the SLM.

Visualizations

Troubleshooting_Workflow Start Flux Decrease Observed Check_Pressure Check Transmembrane Pressure Start->Check_Pressure Analyze_Aqueous Analyze Aqueous Phases for this compound Start->Analyze_Aqueous Inspect_Membrane Visually Inspect Membrane Interface Start->Inspect_Membrane Pressure_High Pressure Too High? Check_Pressure->Pressure_High Solvent_Loss Significant Solvent Loss? Analyze_Aqueous->Solvent_Loss Emulsion_Present Emulsion or Fouling? Inspect_Membrane->Emulsion_Present Reduce_Pressure Action: Reduce Pressure Differential Pressure_High->Reduce_Pressure Yes End System Stabilized Pressure_High->End No Reimpregnate Action: Consider Re-impregnation Solvent_Loss->Reimpregnate Yes Solvent_Loss->End No Clean_Membrane Action: Implement Cleaning Protocol or Reduce Stirring Speed Emulsion_Present->Clean_Membrane Yes Emulsion_Present->End No Reduce_Pressure->End Reimpregnate->End Clean_Membrane->End Stability_Testing_Workflow Start Start Long-Term Stability Test Prepare_SLM Prepare SLM with This compound Start->Prepare_SLM Run_Experiment Run Transport Experiment under Controlled Conditions Prepare_SLM->Run_Experiment Sampling Periodic Sampling of Aqueous Phases Run_Experiment->Sampling Analyze_Flux Analyze Solute Flux Sampling->Analyze_Flux Analyze_Loss Analyze this compound Loss Sampling->Analyze_Loss Data_Evaluation Evaluate Data: Plot Flux and Loss vs. Time Analyze_Flux->Data_Evaluation Analyze_Loss->Data_Evaluation Stable Membrane Stable Data_Evaluation->Stable Performance Criteria Met Unstable Membrane Unstable (Go to Troubleshooting) Data_Evaluation->Unstable Performance Criteria Not Met

References

Validation & Comparative

A Comparative Guide to the Quantification of 6-Undecanone: GC-MS Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, precise and accurate quantification of volatile compounds is paramount for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 6-undecanone, a ketone with applications in the flavor and fragrance industries and as an insect repellent.[1] This document presents a comparative analysis of the GC-MS method against other potential analytical techniques, supported by expected performance data and detailed experimental protocols.

Comparative Analysis of Analytical Methods

While GC-MS is a powerful and widely used technique for the analysis of volatile compounds like this compound, other methods can also be employed. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGC-MSHigh-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV or other detectors.
Selectivity High (Mass spectral data provides structural information).Moderate to High (Dependent on detector and chromatographic resolution).
Sensitivity High (Detection limits in the sub-ppb range are achievable).[2]Moderate (Generally lower sensitivity than GC-MS for volatile compounds).
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99
Accuracy (%) Expected to be within 80-120%Expected to be within 80-120%
Precision (RSD) Typically < 15%Typically < 15%
Sample Volatility RequiredNot required
Derivatization Generally not required for this compound.May be required to enhance detection.
Typical Application Analysis of volatile and semi-volatile organic compounds in complex matrices.Analysis of non-volatile or thermally labile compounds.

Note: The performance characteristics for the GC-MS method are based on typical values for similar analytes as a specific validated method for this compound was not found in publicly available literature. The performance of HPLC would be highly dependent on the chosen detector and the potential need for derivatization.

GC-MS Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the key steps involved in the validation of a GC-MS method for the quantification of this compound, following established guidelines such as those from the International Council for Harmonisation (ICH).[3][4]

GCMS_Validation_Workflow A Method Development B Specificity / Selectivity A->B C Linearity & Range B->C D Limit of Detection (LOD) & Limit of Quantification (LOQ) C->D E Accuracy D->E F Precision (Repeatability & Intermediate Precision) E->F G Robustness F->G H Validated Method G->H

Caption: Workflow for the validation of the GC-MS method for this compound quantification.

Experimental Protocol for GC-MS Quantification of this compound

This protocol describes a general procedure for the quantification of this compound using GC-MS. The specific parameters may require optimization based on the instrumentation and the sample matrix.

1. Materials and Reagents

  • This compound analytical standard (≥98.5% purity)

  • High-purity solvent (e.g., hexane or dichloromethane) for sample and standard preparation

  • Internal standard (e.g., 2-decanone or a deuterated analog)

  • Sample matrix (e.g., essential oil, food sample extract)

2. Standard and Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1 - 10 µg/mL).[3][4]

  • Internal Standard Spiking: Spike all calibration standards and samples with the internal standard at a constant concentration.

  • Sample Preparation: The sample preparation method will depend on the matrix. For liquid samples, a simple dilution may be sufficient. For solid or semi-solid samples, an extraction technique such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary. The presence of complex matrices can sometimes affect the accuracy of quantification.[5]

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 70 °C held for 2 minutes, ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.[3][4]

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for this compound (m/z 58, 71, 86, 99, 114, 170) should be monitored. The molecular weight of this compound is 170.29 g/mol .[6][7]

4. Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratios from the calibration curve.

5. Method Validation Parameters

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Determined by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.99.[3][4][8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[9]

  • Accuracy: Evaluated by analyzing spiked matrix samples at different concentration levels and calculating the percentage recovery.

  • Precision: Assessed by repeatedly analyzing samples at the same concentration to determine the relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day).[3][4]

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., injector temperature, flow rate) and observing the effect on the results.

By following this comprehensive guide, researchers and scientists can confidently implement and validate a robust GC-MS method for the accurate quantification of this compound in various matrices.

References

Unveiling the Molecular Architecture of 6-Undecanone: A Comparative Guide to ¹H and ¹³C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide provides a comprehensive analysis of 6-undecanone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a direct comparison with alternative analytical techniques and detailed experimental protocols to support your research endeavors.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, providing unparalleled insight into the molecular structure of compounds. In this guide, we delve into the ¹H and ¹³C NMR spectral features of this compound, a simple aliphatic ketone, to illustrate the power of NMR in structural determination. We will present a detailed breakdown of the spectral data, a standard experimental protocol for data acquisition, and a comparative analysis with other common spectroscopic methods, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectral Data of this compound

The ¹H and ¹³C NMR spectra of this compound provide a complete picture of its carbon-hydrogen framework. Due to the molecule's symmetry around the carbonyl group, a simplified set of signals is observed, making it an excellent model for understanding the interpretation of ketone spectra.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule. The protons closer to the electron-withdrawing carbonyl group are deshielded and appear at a higher chemical shift (downfield).

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-1, H-11~ 0.90Triplet (t)6H
H-2, H-10 & H-3, H-9~ 1.29Multiplet (m)8H
H-4, H-8~ 1.55Multiplet (m)4H
H-5, H-7~ 2.41Triplet (t)4H
¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays six unique carbon signals. The most downfield signal corresponds to the carbonyl carbon, which is significantly deshielded.

Carbon AssignmentChemical Shift (δ, ppm)
C-1, C-11~ 14.0
C-2, C-10~ 22.5
C-3, C-9~ 31.5
C-4, C-8~ 23.9
C-5, C-7~ 42.9
C-6 (C=O)~ 211.8

Experimental Protocol for NMR Analysis

Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a standard protocol for the analysis of a liquid sample such as this compound.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the NMR tube. The deuterated solvent serves to dissolve the sample and provides a lock signal for the NMR spectrometer.

  • Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into a spinner turbine and adjust its position to the correct height using a depth gauge.

  • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Load a standard set of acquisition parameters for ¹H and ¹³C NMR experiments.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. A typical acquisition time is a few minutes.

  • ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a longer acquisition time is generally required. This may involve acquiring data for 30 minutes to several hours, depending on the sample concentration and the desired signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Analyze the multiplicities (splitting patterns) of the signals in the ¹H NMR spectrum to deduce the number of neighboring protons.

Workflow for NMR Spectral Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation cluster_confirm Structure Confirmation prep Dissolve this compound in Deuterated Solvent (e.g., CDCl3) acq_1h Acquire 1H NMR Spectrum prep->acq_1h acq_13c Acquire 13C NMR Spectrum prep->acq_13c proc_ft Fourier Transform (FID to Spectrum) acq_1h->proc_ft acq_13c->proc_ft proc_phase Phasing and Baseline Correction proc_ft->proc_phase proc_cal Chemical Shift Calibration proc_phase->proc_cal proc_int Integration (1H) proc_cal->proc_int interp_chem_shift Analyze Chemical Shifts proc_cal->interp_chem_shift interp_multiplicity Analyze Multiplicities (1H) proc_int->interp_multiplicity interp_integration Analyze Integration (1H) proc_int->interp_integration interp_assign Assign Signals to Protons and Carbons interp_chem_shift->interp_assign interp_multiplicity->interp_assign interp_integration->interp_assign confirm Confirm Structure of this compound interp_assign->confirm

A Comparative Guide to 6-Undecanone and 2-Undecanone as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic solvents, the selection of an appropriate medium is paramount to the success of chemical reactions, extractions, and purifications. This guide provides a detailed comparison of two structural isomers, 6-undecanone and 2-undecanone, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. While both are ketones with the same molecular formula (C₁₁H₂₂O), the position of the carbonyl group significantly influences their physical and chemical properties, thereby affecting their performance as solvents.

Executive Summary

Both this compound and 2-undecanone are colorless to slightly yellow liquids with limited water solubility and good solubility in many organic solvents.[1][2][3][4][5] Their high boiling points make them suitable for reactions requiring elevated temperatures. The key distinction lies in the steric hindrance around the carbonyl group. In 2-undecanone, the carbonyl group is less sterically hindered, which can influence its reactivity and interaction with solutes compared to the more centrally located carbonyl group in this compound. While direct comparative studies on their solvent performance are limited, this guide consolidates available data to highlight their respective characteristics and potential applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and 2-undecanone is presented below. These properties are crucial in determining their suitability for various laboratory and industrial processes.

PropertyThis compound2-Undecanone
CAS Number 927-49-1112-12-9
Molecular Formula C₁₁H₂₂OC₁₁H₂₂O
Molecular Weight 170.29 g/mol 170.29 g/mol
Appearance Colorless to slightly yellow liquid[4]Colorless to slightly yellow, oily liquid[2][3]
Boiling Point 228 °C[4]231-232 °C[1]
Melting Point 14-15 °C[4]11-13 °C[1]
Density 0.826-0.836 g/mL at 25 °C[4]0.825 g/mL at 25 °C
Water Solubility 0.05 mg/mL at 25 °C (insoluble)[4][5]Insoluble[2][3]
Solubility in Organics Soluble in fats and non-polar solvents.Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride, chloroform.[2][6]
Flash Point 88 °C (closed cup)88.9 °C

Solvent Performance and Applications

This compound

This compound has been utilized as a solvent in specific analytical applications, most notably in supported liquid membrane (SLM) extraction.[7][8] Its low water solubility and ability to dissolve certain organic compounds make it a suitable membrane liquid for the separation of metal ions and other analytes from aqueous solutions.[7][8] It has also been mentioned as a solvent in paints and coatings.

2-Undecanone

2-Undecanone is more commonly cited as a versatile solvent and intermediate in organic synthesis.[1][9] Its moderate polarity and good solvency for a range of organic molecules make it an effective reaction medium, particularly for reactions involving non-polar or moderately polar compounds.[1] It is also employed in various chemical processes and is a component in some formulations due to its antimicrobial properties.[9]

Theoretical Comparison of Solvent Properties

The difference in the carbonyl group's position is expected to influence the solvent properties of these isomers.

G cluster_0 Structural Isomers cluster_1 Carbonyl Position cluster_2 Potential Solvent Effects This compound This compound Symmetric (C6) Symmetric (C6) This compound->Symmetric (C6) Position 2-Undecanone 2-Undecanone Asymmetric (C2) Asymmetric (C2) 2-Undecanone->Asymmetric (C2) Position Steric Hindrance Steric Hindrance Symmetric (C6)->Steric Hindrance Higher Asymmetric (C2)->Steric Hindrance Lower Solvation of Polar Species Solvation of Polar Species Steric Hindrance->Solvation of Polar Species Influences Reactivity as a Ketone Reactivity as a Ketone Steric Hindrance->Reactivity as a Ketone Influences

Caption: Structural differences and their potential influence on solvent properties.

The more sterically hindered carbonyl group in this compound might lead to different solvation capabilities for bulky molecules compared to the more accessible carbonyl in 2-undecanone. Conversely, the lower steric hindrance of 2-undecanone could result in stronger interactions with certain solutes and potentially influence reaction kinetics.

Experimental Protocols

While specific comparative protocols are unavailable, the following generalized experimental designs can be adapted to evaluate and compare the performance of this compound and 2-undecanone as solvents in various applications.

Protocol 1: Evaluation of Solvent Effects on Reaction Rate

This protocol outlines a general procedure to compare the effect of this compound and 2-undecanone on the rate of a chemical reaction.

G start Start prep_reactants Prepare Reactant Solutions in This compound & 2-Undecanone start->prep_reactants run_reactions Run Reactions in Parallel (Identical Conditions: Temp, Concentration) prep_reactants->run_reactions sample Take Aliquots at Timed Intervals run_reactions->sample quench Quench Reaction sample->quench analyze Analyze Samples (e.g., GC, HPLC) quench->analyze determine_rate Determine Reaction Rate Constants in Each Solvent analyze->determine_rate compare Compare Rate Constants determine_rate->compare end End compare->end

Caption: Workflow for evaluating solvent effects on reaction rates.

Methodology:

  • Solution Preparation: Prepare stock solutions of the reactants at the same concentration in both this compound and 2-undecanone.

  • Reaction Setup: In separate, identical reaction vessels, initiate the reactions simultaneously under the same conditions (temperature, stirring rate, etc.).

  • Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop the chemical transformation.

  • Analysis: Analyze the composition of each quenched aliquot using a suitable analytical technique (e.g., GC, HPLC) to determine the concentration of reactants and products.

  • Data Analysis: Plot the concentration of a reactant or product as a function of time for each solvent. From these plots, determine the reaction rate constant in both this compound and 2-undecanone.

  • Comparison: Compare the determined rate constants to evaluate the effect of each solvent on the reaction kinetics.

Protocol 2: Determination of Extraction Efficiency

This protocol provides a framework for comparing the efficiency of this compound and 2-undecanone in a liquid-liquid extraction process.

G start Start prep_sample Prepare Aqueous Sample with Known Analyte Concentration start->prep_sample extract_6 Extract with This compound prep_sample->extract_6 extract_2 Extract with 2-Undecanone prep_sample->extract_2 separate_phases Separate Aqueous and Organic Phases extract_6->separate_phases extract_2->separate_phases analyze_aq_6 Analyze Analyte Concentration in Aqueous Phase (6-U) separate_phases->analyze_aq_6 analyze_aq_2 Analyze Analyte Concentration in Aqueous Phase (2-U) separate_phases->analyze_aq_2 calc_eff_6 Calculate Extraction Efficiency for this compound analyze_aq_6->calc_eff_6 calc_eff_2 Calculate Extraction Efficiency for 2-Undecanone analyze_aq_2->calc_eff_2 compare Compare Efficiencies calc_eff_6->compare calc_eff_2->compare end End compare->end

Caption: Workflow for determining and comparing solvent extraction efficiency.

Methodology:

  • Sample Preparation: Prepare a standard aqueous solution containing a known concentration of the analyte to be extracted.

  • Extraction: In two separate separatory funnels, place equal volumes of the aqueous sample. To one, add a specific volume of this compound, and to the other, add the same volume of 2-undecanone.

  • Mixing: Shake both funnels for the same amount of time to ensure thorough mixing and allow for the partitioning of the analyte.

  • Phase Separation: Allow the layers to separate completely.

  • Analysis: Carefully collect the aqueous layer from each funnel and measure the concentration of the analyte remaining in the aqueous phase using an appropriate analytical method.

  • Calculation: Calculate the extraction efficiency for each solvent using the following formula: Efficiency (%) = [(Initial Aqueous Conc. - Final Aqueous Conc.) / Initial Aqueous Conc.] x 100

  • Comparison: Compare the calculated extraction efficiencies to determine which solvent is more effective for the target analyte.

Safety and Handling

Both this compound and 2-undecanone should be handled with appropriate laboratory safety precautions. They are combustible liquids and may cause skin and eye irritation. It is recommended to use them in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheets (SDS) provided by the manufacturer.

Conclusion

The choice between this compound and 2-undecanone as a solvent will depend on the specific requirements of the application. 2-Undecanone, with its less sterically hindered carbonyl group, may be a more versatile solvent for a broader range of organic reactions. This compound's symmetrical structure could offer advantages in specific applications like supported liquid membrane extractions where molecular organization is key.

Given the lack of direct comparative data, it is highly recommended that researchers perform preliminary screening experiments, such as those outlined in the protocols above, to determine the optimal solvent for their particular system. This empirical approach will provide the most reliable data for making an informed solvent selection.

References

6-Undecanone in Pheromone Formulations: A Comparative Analysis with Other Ketones

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Chemical Ecology and Drug Development

In the intricate world of chemical communication, ketones play a pivotal role as semiochemicals, particularly as alarm and sex pheromones in a variety of insect species. Among these, 6-undecanone, a straight-chain aliphatic ketone, has been identified as a component in pheromone blends. This guide provides a comparative analysis of this compound and other behaviorally active ketones, supported by experimental data, to aid researchers in the development of effective pheromone-based formulations for pest management and other applications.

Comparative Analysis of Ketone Pheromones

Ketones are a diverse class of organic compounds that are frequently found in the glandular secretions of insects, especially ants.[1] They often function as alarm pheromones, eliciting behaviors ranging from attraction and aggregation to aggression and panic.[1][2] The specific behavioral response is often dependent on the concentration of the compound and the social context.

The following table summarizes the occurrence and behavioral effects of this compound and other notable ketones identified in insect pheromone blends. It is important to note that the data is compiled from various studies on different insect species, and direct comparisons of efficacy should be made with caution due to variations in experimental protocols.

KetoneInsect SpeciesGlandular SourceBehavioral ResponseQuantitative Data/Notes
This compound Myrmica scabrinodisMandibular GlandComponent of a complex secretion.[3]Identified as one of several ketones in the gland.[3]
2-Heptanone Atta texana (Major workers)Mandibular GlandAlarm Pheromone (less effective than 4-methyl-3-heptanone)0.14 µ g/head . Alarm threshold is 1000 times higher than for 4-methyl-3-heptanone.
3-Octanone Myrmica speciesMandibular GlandAlarm Pheromone, increases the effect of 3-octanol (attractant)[3]A major component in several Myrmica species.[1][3]
4-Methyl-3-heptanone Atta texana (Major workers)Mandibular GlandPrincipal Alarm Pheromone0.59 µ g/head . Attracts at 2.7 x 10^7 molecules/cm³ and alarms at 2.7 x 10^8 molecules/cm³.
6-Methyl-5-hepten-2-one Formica species (subgenera Neoformica and Proformica)Mandibular GlandAlarm PheromoneComprises at least 95% of the volatile mandibular gland secretions.[4] Elicits frenzied, erratic movements.[4]
2-Undecanone Acromyrmex landoltiMandibular GlandComponent of secretion involved in nestmate recognition.[5]Also used as a repellent against various insects and nematodes.[6][7]
3-Undecanone Oecophylla longinoda (African weaver ant)Mandibular GlandMarker for attack in a multicomponent alarm pheromone.One of over thirty trace components in the alarm blend.
3-Nonanone Myrmica brevinodisMandibular GlandAlarm Pheromone, increases linear speed of ants.[1][3]A novel natural product identified in this species.[1]

Key Experimental Protocols

The evaluation of pheromone activity relies on a combination of chemical analysis and behavioral bioassays. Below are generalized methodologies for key experiments cited in the literature.

Chemical Analysis of Glandular Secretions

This protocol outlines the general steps for identifying volatile compounds from insect glands.

  • Gland Dissection: Worker ants are cold-anesthetized, and their heads are removed. The mandibular glands are then carefully dissected under a stereomicroscope.

  • Solvent Extraction: The dissected glands are placed in a vial with a suitable solvent (e.g., hexane) to extract the volatile chemical constituents.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed using GC-MS. The gas chromatograph separates the individual compounds in the mixture, and the mass spectrometer provides a fragmentation pattern for each compound, allowing for its identification by comparison to known standards and spectral libraries.

Behavioral Bioassays

Behavioral assays are crucial for determining the function of identified compounds.

  • Arena Setup: A neutral arena (e.g., a clean filter paper in a petri dish) is used to observe the behavior of the insects.

  • Pheromone Application: A specific dose of the synthetic ketone, dissolved in a solvent, is applied to a small piece of filter paper. A solvent-only control is also prepared.

  • Behavioral Observation: After the solvent evaporates, the treated paper is introduced into the arena with a group of worker ants. Their behaviors (e.g., attraction, repulsion, aggression, locomotion speed) are recorded and quantified.

  • Dose-Response Analysis: The bioassay is repeated with a range of pheromone concentrations to establish a dose-response curve, which shows how the intensity of the behavioral response changes with the amount of the chemical stimulus.[8]

Visualizing Pheromone Research Workflows and Signaling

To better illustrate the processes involved in pheromone research, the following diagrams are provided.

Experimental_Workflow cluster_prep Chemical Analysis cluster_bioassay Behavioral Bioassay Gland_Dissection Gland Dissection Solvent_Extraction Solvent Extraction Gland_Dissection->Solvent_Extraction GC_MS GC-MS Analysis Solvent_Extraction->GC_MS Identification Compound Identification GC_MS->Identification Synthesis Chemical Synthesis Identification->Synthesis Identified Compound Formulation Dose Preparation Synthesis->Formulation Bioassay Behavioral Assay Formulation->Bioassay Data_Analysis Data Analysis Bioassay->Data_Analysis Data_Analysis->Formulation Dose-Response Optimization Olfactory_Signaling_Pathway Pheromone Ketone Pheromone OR Odorant Receptor (OR) Pheromone->OR Binds to G_Protein G-Protein OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

References

A Comparative Guide to Solvents for Supported Liquid Membrane (SLM) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Supported Liquid Membrane (SLM) extraction is a specialized separation technique that combines solvent extraction and stripping into a single, continuous process.[1] In SLM, a porous, hydrophobic support membrane is impregnated with an organic solvent (the liquid membrane), which separates an aqueous feed phase from an aqueous stripping (or acceptor) phase. The choice of solvent is critical as it dictates the efficiency, selectivity, and stability of the extraction process. This guide provides a comparative analysis of common solvent types used in SLM, offering experimental data and protocols for researchers, scientists, and drug development professionals.

Solvent Classes: A Performance Overview

The liquid membrane in SLM systems typically falls into one of three categories: conventional organic solvents, ionic liquids (ILs), or deep eutectic solvents (DESs). Each class presents a unique set of advantages and disadvantages.

  • Conventional Organic Solvents (Volatile Organic Compounds - VOCs): These are traditional solvents like kerosene, 1-octanol, and 1-hexanol. While often effective in solubilizing carriers and extracting target compounds, their high volatility leads to solvent loss over time, which can destabilize the membrane and increase operational costs.[2][3]

  • Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and are considered advanced alternatives to VOCs.[4] Their negligible vapor pressure, high viscosity, and thermal stability contribute to significantly more stable SLMs by preventing the liquid phase from leaking out of the membrane pores.[1][5][6] The chemical structure of ILs can be tailored to enhance selectivity for specific analytes.[5] However, their primary drawbacks include higher cost and potential toxicity.[2]

  • Deep Eutectic Solvents (DESs): As a newer class of solvents, DESs are gaining significant attention as green, sustainable, and cost-effective alternatives to both VOCs and ILs.[2][4] Formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), they share many of the beneficial properties of ILs, such as low vapor pressure and good chemical stability, but are often biodegradable, less toxic, and simpler to synthesize.[3][4]

Data Presentation: Comparative Performance of Solvents

The following table summarizes experimental data from various studies, showcasing the performance of different solvent systems in SLM extraction. Due to the wide variety of analytes and experimental conditions, this data should be used for relative comparison.

AnalyteSolvent System (Carrier + Solvent)Support MembraneExtraction Efficiency / RecoveryStability / TimeKey ConditionsReference
Gallium (III)Bifunctional Ionic Liquid (R₄NCy)PVDF96.2% transportStable over 5 cycles (slight decrease from 99.6% to 88.1%)Feed: 6 M HCl; Strip: pH 1[1]
Gallium (III)D2EHPA in KeroseneNot Specified97.0% extractionNot SpecifiedpH 1.0 to 2.0[7]
Phenol1-HexanolPVDF Hollow Fiber94.82%Not SpecifiedFeed: 500 mg/L Phenol; Strip: 0.5 N NaOH[8]
Phenol1-OctanolPVDF Hollow Fiber91.01%Not SpecifiedFeed: 500 mg/L Phenol; Strip: 0.5 N NaOH[8]
Cobalt (II)Cyanex301 in KeroseneNot Specified44.76%180 minutesFeed pH: 7.5; Carrier Conc: 1 mol/L[9]
β-BlockersTris-(2-ethylhexyl) phosphate in a hydrophobic DESHollow Fiber90.6% - 108.6%20 minutesVoltage: 75 V; Strip: 100 mM HCl[10]
Succinic AcidEucalyptol (Bio-based solvent)PVDFConcentration Factor of 1.4StableStrip: 0.5 M NaOH[11]

Experimental Protocols

This section outlines a generalized methodology for conducting a supported liquid membrane extraction experiment. Specific parameters must be optimized for each unique application.

I. Materials and Reagents
  • Porous Membrane Support: A hydrophobic microporous membrane (e.g., Polyvinylidene fluoride - PVDF, Polypropylene, Polytetrafluoroethylene - PTFE) in either flat sheet or hollow fiber configuration.

  • Liquid Membrane Phase: The chosen solvent (e.g., 1-octanol, an ionic liquid, or a DES) containing a specific concentration of a carrier or extractant (e.g., D2EHPA, Cyanex 272), if required for facilitated transport.

  • Feed Solution: An aqueous solution containing the analyte of interest at a known concentration and adjusted to an optimal pH.

  • Stripping (Acceptor) Solution: An aqueous solution designed to receive the analyte from the liquid membrane, often by a pH gradient or a complexing agent.[12]

  • Extraction Cell: A two-chamber diffusion cell for flat sheet membranes or a membrane contactor module for hollow fibers, ensuring separation of the feed and stripping phases by the SLM.[1]

II. Procedure
  • Membrane Impregnation: Immerse the porous support membrane in the liquid membrane solution for a sufficient time (e.g., 24 hours) to ensure complete pore filling. Subsequently, remove the membrane and wipe off excess solvent gently.

  • Cell Assembly: Mount the impregnated membrane into the extraction cell, separating the two chambers.

  • Phase Introduction: Fill one chamber with the feed solution and the other with the stripping solution. For hollow fiber modules, the feed typically flows through the lumen side, and the stripping phase is on the shell side (or vice-versa).[12]

  • Extraction Process:

    • Begin agitation/stirring in both the feed and stripping phases at a constant rate (e.g., 1500 rpm) to minimize boundary layer resistance.[13]

    • Maintain a constant temperature if the process is temperature-dependent.

    • In electromembrane extraction (EME), apply a specific voltage across the SLM to drive the transport of charged analytes.[10][13]

  • Sampling and Analysis:

    • Withdraw small aliquots from both the feed and stripping solutions at regular time intervals.

    • Analyze the concentration of the analyte in the samples using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or atomic absorption spectroscopy (AAS).[10]

  • Data Calculation: Calculate the extraction efficiency (%) or permeability coefficient based on the change in analyte concentration over time and the membrane area.

Mandatory Visualization

The following diagram illustrates the generalized workflow for a supported liquid membrane extraction experiment.

G cluster_prep Phase Preparation cluster_exp Experimental Setup cluster_run Extraction & Analysis p1 Prepare Feed Solution cell Assemble SLM Extraction Cell p1->cell p2 Prepare Membrane Solution (Solvent + Carrier) imp Impregnate Porous Support Membrane p2->imp p3 Prepare Stripping Solution p3->cell imp->cell run Run Extraction (Stirring, Temp Control) cell->run sample Collect Samples Over Time run->sample analyze Analyze Samples (e.g., HPLC, AAS) sample->analyze result Calculate Efficiency & Permeability analyze->result

General workflow for a Supported Liquid Membrane (SLM) extraction experiment.

References

A Comparative Guide to the Analytical Standard 6-Undecanone and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile and semi-volatile compounds, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible quantitative results. This guide provides a comprehensive comparison of the analytical standard 6-Undecanone with suitable alternatives, supported by physicochemical data and a detailed experimental protocol for its application in gas chromatography-mass spectrometry (GC-MS).

Introduction to this compound as an Analytical Standard

This compound, also known as dipentyl ketone or diamyl ketone, is a symmetrical ketone widely used as an internal standard in chromatographic analysis.[1][2] Its chemical properties, including a moderate boiling point, good stability, and chromatographic behavior, make it a suitable reference compound for the quantification of a range of analytes, particularly in the fields of flavor, fragrance, essential oil, and food analysis.[1][2][3] An analytical standard of this compound typically offers high purity, often ≥98.5% as determined by gas chromatography (GC), ensuring minimal interference with the analytes of interest.[1]

Comparison of this compound with Alternative Internal Standards

The ideal internal standard should mimic the chemical and physical properties of the analytes as closely as possible and should not be naturally present in the sample.[4] While isotopically labeled standards are considered the gold standard, their availability and cost can be prohibitive.[4] Therefore, structurally similar compounds are often employed. This section compares this compound with other commercially available analytical standards that can be used as alternatives in GC-MS applications. The selection of an appropriate internal standard is contingent on the specific analytes and the matrix being investigated.

Table 1: Physicochemical Properties of this compound and Alternative Analytical Standards

PropertyThis compound2-Nonanone2-DecanoneMethyl Nonanoate
Synonyms Diamyl ketone, Dipentyl ketoneMethyl heptyl ketoneMethyl octyl ketoneMethyl pelargonate
CAS Number 927-49-1821-55-6693-54-91731-84-6
Molecular Formula C11H22OC9H18OC10H20OC10H20O2
Molecular Weight 170.29 g/mol [1]142.24 g/mol [1]156.27 g/mol [2]172.26 g/mol [5]
Boiling Point 228 °C[1]192 °C[1]211 °C[2]213-214 °C[5]
Melting Point 14.6 °C[1]-21 °C[1]3.5 °C[2]-35 °C[5]
Density 0.831 g/mL at 25 °C[1]0.82 g/mL at 25 °C[1]0.825 g/mL at 25 °C[2]0.875-0.877 g/mL at 20 °C
Purity (Typical) ≥98.5% (GC)[1]≥99.5% (GC)[1]≥98% (GC)≥97% (GC)

Experimental Protocol: Quantification of Volatile Compounds in Essential Oils using this compound as an Internal Standard by GC-MS

This protocol outlines a general procedure for the quantification of target analytes in essential oil samples using this compound as an internal standard.

1. Materials and Reagents:

  • This compound analytical standard (≥98.5% purity)

  • Volatile analyte standards of interest

  • Hexane or other suitable solvent (pesticide residue grade or equivalent)

  • Essential oil sample

  • Anhydrous sodium sulfate

2. Standard and Sample Preparation:

  • Internal Standard Stock Solution (IS): Accurately prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions of the target analytes with hexane to achieve a range of concentrations. Spike each calibration standard with the this compound internal standard stock solution to a final concentration of 50 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the essential oil sample into a volumetric flask. Add the this compound internal standard stock solution to achieve a final concentration of 50 µg/mL and dilute to the mark with hexane. Dry the solution over anhydrous sodium sulfate if necessary.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, SIM mode is preferred for higher sensitivity and selectivity. Monitor characteristic ions for the target analytes and this compound.

4. Data Analysis:

  • Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of each analyte in the essential oil sample by calculating the peak area ratio and interpolating from the calibration curve.

Workflow for Internal Standard-Based Quantification

The following diagram illustrates the typical workflow for using an internal standard in a quantitative GC-MS analysis.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Analyte_Std Analyte Standard(s) Cal_Stds Calibration Standards Analyte_Std->Cal_Stds IS_Std Internal Standard (this compound) IS_Std->Cal_Stds Spiked_Sample Spiked Sample IS_Std->Spiked_Sample Sample Sample Matrix (e.g., Essential Oil) Sample->Spiked_Sample GCMS GC-MS System Cal_Stds->GCMS Spiked_Sample->GCMS Data_Acq Data Acquisition (SIM/Scan) GCMS->Data_Acq Peak_Integration Peak Integration Data_Acq->Peak_Integration Cal_Curve Calibration Curve Construction (Area Ratio vs. Concentration) Peak_Integration->Cal_Curve Quantification Analyte Quantification Peak_Integration->Quantification Cal_Curve->Quantification Final_Result Final Result (Concentration in Sample) Quantification->Final_Result

Figure 1. Workflow for quantitative analysis using an internal standard in GC-MS.

Conclusion

This compound serves as a reliable and effective internal standard for the quantitative analysis of volatile and semi-volatile compounds by GC-MS, particularly in complex matrices such as essential oils and fragrance formulations. When selecting an internal standard, it is crucial to consider the physicochemical properties of the analytes of interest. Alternatives such as 2-Nonanone, 2-Decanone, and Methyl Nonanoate offer a range of polarities and volatilities, allowing for the selection of a compound that closely matches the target analytes, thereby improving the accuracy and precision of the analytical method. The provided experimental protocol offers a robust starting point for method development and validation, ensuring reliable and reproducible results in your analytical workflow.

References

A Comparative Guide to Purity Determination of 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the quality, safety, and efficacy of their work. This guide provides a comprehensive comparison of analytical techniques for the determination of 6-Undecanone purity, with a primary focus on Gas Chromatography (GC) and its alternatives.

Comparison of Analytical Methods

Gas Chromatography (GC) is a widely accepted and robust method for assessing the purity of volatile compounds like this compound. However, other techniques such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and various titration methods offer alternative approaches, each with distinct advantages and limitations.

Key Performance Characteristics of Purity Analysis Methods for this compound

ParameterGas Chromatography (GC-FID)HPLC-UV (with Derivatization)Quantitative NMR (qNMR)Titration (Hydroxylamine)Karl Fischer Titration
Principle Separation based on volatility and column interactionSeparation of derivatives based on polaritySignal intensity proportional to the number of nucleiReaction with hydroxylamine hydrochloride, back-titrationReaction of water with iodine and sulfur dioxide
Primary Use Organic impurity profiling and quantificationQuantification of carbonyl compoundsAbsolute purity determination, structural confirmationAssay of total ketone contentWater content determination
Sample Preparation Simple dilution in a volatile solventDerivatization with 2,4-DNPH, extractionDissolution in deuterated solvent with internal standardDissolution in a suitable solventDirect injection or dissolution in a KF solvent
Analysis Time ~15-30 minutes~20-40 minutes (excluding derivatization)~10-20 minutes~15-30 minutes~5-10 minutes
Specificity High for volatile impuritiesHigh for carbonyl impuritiesHigh, structurally specificModerate, potential interferencesSpecific for water
Precision High (<1% RSD)High (<2% RSD)Very High (<0.5% RSD)Moderate (1-3% RSD)High (<2% RSD)
Sensitivity High (ppm levels)High (ppm to ppb levels)Moderate (mg level sample required)Moderate (% levels)High (ppm levels)
Destructive YesYesNoYesYes

Experimental Protocols

Gas Chromatography (GC)

This protocol outlines a typical GC method for the determination of this compound purity.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

  • Injector: Split/Splitless inlet

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Detector Temperature: 280°C

  • FID Parameters: Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (Nitrogen) flow: 25 mL/min

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., acetone, dichloromethane) to prepare a 10 mg/mL stock solution.

  • Further dilute to a working concentration of 1 mg/mL with the same solvent.

Data Analysis: The purity is determined by area percent calculation, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) with UV Detection

As this compound lacks a strong chromophore, direct UV detection is not highly sensitive. A common approach for quantifying ketones by HPLC is through derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH).

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector

  • Column: C18 column (4.6 x 150 mm, 5 µm)

  • Software: OpenLab CDS or equivalent

Derivatization and Sample Preparation:

  • Derivatizing Reagent: Prepare a saturated solution of 2,4-DNPH in acetonitrile containing 1% (v/v) phosphoric acid.

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.

  • To 1 mL of the sample solution, add 1 mL of the derivatizing reagent.

  • Heat the mixture at 60°C for 30 minutes.

  • Allow to cool and dilute with the mobile phase to a suitable concentration for analysis.

Chromatographic Conditions:

  • Mobile Phase: 65:35 Acetonitrile:Water (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 360 nm

Quantitative NMR (qNMR)

qNMR is a primary ratio method that can provide a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer: Bruker 400 MHz or equivalent

  • NMR Tubes: High-precision 5 mm tubes

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh (to 0.01 mg) a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (¹H):

  • Pulse Program: Standard 90° pulse

  • Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 s for quantitative analysis)

  • Number of Scans: 8-16 (sufficient to achieve a good signal-to-noise ratio)

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Karl Fischer Titration

This method is specific for the determination of water content.

Instrumentation:

  • Karl Fischer Titrator (Volumetric or Coulometric)

Procedure:

  • Standardize the Karl Fischer reagent with a known water standard.

  • Add a suitable solvent (e.g., a specialized ketone-compatible Karl Fischer solvent) to the titration vessel and titrate to dryness.

  • Accurately weigh and inject the this compound sample into the vessel.

  • Titrate to the endpoint. The water content is then calculated by the instrument software.

Visualizing the Workflow

The following diagrams illustrate the logical workflows for the primary analytical techniques discussed.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for this compound purity determination by GC-FID.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve derivatize Derivatize with 2,4-DNPH dissolve->derivatize inject Inject into HPLC derivatize->inject separate Separation on C18 Column inject->separate detect UV Detection (360 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify against Standard integrate->quantify

Caption: Workflow for this compound analysis by HPLC with derivatization.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Std weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for this compound absolute purity determination by qNMR.

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, directly impacting data quality and reliability. The following tables summarize the typical validation parameters for GC-MS and LC-MS/MS methods for the analysis of ketones and other volatile compounds, providing a basis for comparison.

Table 1: Typical Performance Characteristics of GC-MS for Ketone Analysis

Validation ParameterTypical Performance Characteristic
Linearity (R²) ≥ 0.998
Limit of Quantification (LOQ) 0.1 - 10 ng/mL
Accuracy (Recovery) 80 - 115%
Intra-day Precision (%RSD) ≤ 15%
Inter-day Precision (%RSD) ≤ 15%
Selectivity High
Throughput Moderate to High

Data presented are indicative of performance for volatile compounds and are based on general method validation principles.

Table 2: Typical Performance Characteristics of LC-MS/MS for Ketone Analysis

Validation ParameterTypical Performance Characteristic
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 0.02 - 5 ng/mL
Accuracy (Recovery) 85 - 115%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Selectivity Very High
Throughput High

Data presented are indicative of performance for ketone bodies in biological matrices and are based on general method validation principles.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of 6-Undecanone using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is well-suited for the analysis of volatile compounds like this compound.

1. Sample Preparation:

  • Matrix: Applicable to various matrices including environmental, food, and biological samples.

  • Extraction: Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile analytes.

    • Place a known amount of the sample into a headspace vial.

    • Add an appropriate internal standard.

    • Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a specific time to allow for equilibration of the analyte between the sample and the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

    • Retract the fiber and introduce it into the GC injection port for thermal desorption.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and selectivity, particularly for complex matrices.

1. Sample Preparation:

  • Matrix: Primarily for biological fluids (plasma, urine) and tissue homogenates.

  • Extraction: Protein precipitation followed by liquid-liquid extraction.

    • To 100 µL of sample, add an internal standard.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Transfer the supernatant and perform a liquid-liquid extraction with a suitable solvent (e.g., methyl tert-butyl ether).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera or similar.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

Method Cross-Validation Workflow

The process of cross-validating analytical methods ensures consistency and reliability of results, especially when transferring methods between laboratories or comparing data from different techniques.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion Phase define_methods Define Analytical Methods (e.g., GC-MS and LC-MS/MS) define_parameters Define Validation Parameters (Accuracy, Precision, Linearity, etc.) define_methods->define_parameters define_samples Select Representative Samples (Spiked and Real) define_parameters->define_samples analyze_gcms Analyze Samples using GC-MS define_samples->analyze_gcms analyze_lcms Analyze Samples using LC-MS/MS define_samples->analyze_lcms compare_data Compare Quantitative Data (Statistical Analysis) analyze_gcms->compare_data analyze_lcms->compare_data assess_bias Assess Systematic Bias and Discrepancies compare_data->assess_bias evaluate_equivalence Evaluate Method Equivalence assess_bias->evaluate_equivalence document_results Document Cross-Validation Report evaluate_equivalence->document_results

Caption: A flowchart illustrating the key stages of a cross-validation study for analytical methods.

By following a structured cross-validation approach, researchers can ensure the interchangeability of analytical methods and the consistency of data, which is paramount in regulated environments. The choice between GC-MS and LC-MS/MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Performance Showdown: A Comparative Guide to Catalysts for 6-Undecanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Undecanone, a valuable building block in various synthetic pathways, is primarily produced through the ketonization of hexanoic acid. The choice of catalyst is critical in this process, directly impacting yield, selectivity, and overall efficiency. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system.

The synthesis of this compound from hexanoic acid is a decarboxylative coupling reaction where two molecules of hexanoic acid combine to form one molecule of this compound, with the release of carbon dioxide and water. The general reaction is as follows:

2 CH₃(CH₂)₄COOH → (CH₃(CH₂)₄)₂CO + CO₂ + H₂O

The performance of this reaction is heavily influenced by the catalyst employed. This guide focuses on a comparative analysis of various metal oxide catalysts, highlighting their strengths and weaknesses based on reported experimental data.

Quantitative Performance Comparison

The following table summarizes the performance of different catalysts in the synthesis of this compound from hexanoic acid. The data is compiled from various studies to provide a comparative overview. It is important to note that reaction conditions can influence catalyst performance.

CatalystSupportTemperature (°C)Conversion of Hexanoic Acid (%)Selectivity to this compound (%)Reference
Zirconia (ZrO₂) AerogelNone35072.392.6[1][2]
Lanthanum Oxide (La₂O₃)None325-4256-74~100[1][3]
Ceria on Silica (CeO₂/SiO₂)Silica (SiO₂)247-292->93[1]
Manganese Oxide (MnO₂)None-HighHigh[1]
Titania (TiO₂)----[4]
Alumina (Al₂O₃)----[4]
Magnesia (MgO)--High (initially)High (initially)[5]

Note: A hyphen (-) indicates that specific quantitative data under comparable conditions was not available in the cited literature. The performance of TiO₂, Al₂O₃, and MgO is often discussed in the context of ketonization, but direct comparative data for this compound synthesis under specific, consistent conditions is limited in the provided search results. Basic oxides like MgO and MnOₓ are reported to be highly active but can suffer from deactivation due to leaching.[5]

Experimental Protocols

The following is a general experimental protocol for the gas-phase catalytic ketonization of hexanoic acid in a continuous flow fixed-bed reactor, which is a common setup for evaluating catalyst performance.[1]

Catalyst Preparation and Packing:
  • The selected catalyst (e.g., ZrO₂ extrudates) is crushed and sieved to a uniform particle size (e.g., 149–177 μm).[1]

  • The catalyst is then calcined in air at a high temperature (e.g., 550 °C) to ensure its stability and activity.[1]

  • A specific mass of the prepared catalyst is packed into a fixed-bed reactor tube and secured with quartz wool plugs.[1]

Experimental Setup and Reaction:
  • A continuous flow reaction system is used, which typically includes a reactant delivery system (e.g., HPLC pump), a preheater, the fixed-bed reactor housed in a furnace, a condenser, and a product collection system.[1]

  • Hexanoic acid is fed into the system. For lower partial pressures, it can be diluted in a non-reactive solvent such as 4-heptanone.[1]

  • An inert carrier gas (e.g., helium or nitrogen) is introduced through a mass flow controller to maintain the desired reaction pressure and flow rate.[1]

  • The catalyst bed is pre-treated under the inert gas flow at the reaction temperature before introducing the hexanoic acid feed.[1]

  • The reaction is carried out at a constant temperature and pressure.

  • The reactor effluent is cooled in a condenser, and the liquid products are collected for analysis.

Product Analysis:
  • The collected liquid products are analyzed using gas chromatography (GC) to determine the conversion of hexanoic acid and the selectivity to this compound and other byproducts.

Catalyst Performance Overview and Signaling Pathways

The choice of catalyst for this compound synthesis involves a trade-off between activity, selectivity, and stability. The following diagram illustrates the logical workflow for comparing catalyst performance.

Catalyst_Comparison_Workflow cluster_selection Catalyst Selection cluster_synthesis This compound Synthesis cluster_evaluation Performance Evaluation cluster_decision Optimal Catalyst ZrO2 ZrO₂ Reaction Ketonization of Hexanoic Acid ZrO2->Reaction CeO2 CeO₂ CeO2->Reaction TiO2 TiO₂ TiO2->Reaction Al2O3 Al₂O₃ Al2O3->Reaction MgO MgO MgO->Reaction MnOx MnOₓ MnOx->Reaction Conversion Conversion (%) Reaction->Conversion Selectivity Selectivity (%) Reaction->Selectivity Stability Stability Reaction->Stability Optimal Optimal Catalyst Selection Conversion->Optimal Selectivity->Optimal Stability->Optimal

References

6-Undecanone vs. DEET: A Comparative Guide to Repellent Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of 6-Undecanone and the gold standard, DEET, in insect repellency, supported by experimental data for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the repellent efficacy of this compound, a naturally derived compound, and N,N-Diethyl-meta-toluamide (DEET), the most widely used synthetic insect repellent. The following sections present quantitative data from head-to-head studies, detailed experimental protocols for key assays, and a visualization of the current understanding of their respective signaling pathways.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the performance of this compound (often studied as its isomer, 2-undecanone) and DEET against two of the most significant mosquito vectors of disease, Aedes aegypti and Anopheles gambiae.

CompoundConcentration (%)Mean Complete Protection Time (CPT) (minutes)Mosquito SpeciesStudy Type
2-Undecanone15% (in lotion)< 60Aedes aegyptiArm-in-cage
DEET6.65% (in lotion)150Aedes aegyptiArm-in-cage

Table 1: Complete Protection Time (CPT) of 2-Undecanone and DEET lotions against Aedes aegypti.[1]

CompoundMedian Effective Dose (ED50) (µg/cm²)Mosquito SpeciesStudy Type
2-Undecanone91.5Aedes aegyptiIn vivo dose-response
DEET1.6Aedes aegyptiIn vivo dose-response

Table 2: Median Effective Dose (ED50) for preventing blood-feeding by Aedes aegypti.

CompoundConcentration (%)Percent RepellencyMosquito Species
2-Undecanone10~80Anopheles gambiae
2-Undecanone1~50Anopheles gambiae
DEET10~100Anopheles gambiae
DEET1~75Anopheles gambiae

Table 3: Comparative repellency of 2-Undecanone and DEET against Anopheles gambiae.[2]

Experimental Protocols

The data presented above were generated using standardized laboratory assays. The following are detailed methodologies for two key experimental protocols.

Arm-in-Cage Assay

The arm-in-cage assay is a standard method for evaluating the efficacy of topical insect repellents.

  • Mosquito Rearing : A colony of disease-free mosquitoes (e.g., Aedes aegypti or Anopheles gambiae) is maintained in a controlled environment with regulated temperature, humidity, and light-dark cycles. Adult female mosquitoes, 5-10 days post-emergence, that have not been blood-fed are used for the assay.

  • Test Cages : The tests are conducted in cages of a standard size (e.g., 40x40x40 cm) containing a specified number of host-seeking female mosquitoes (typically 200).

  • Human Volunteers : Human subjects are recruited according to ethical guidelines. A defined area of the forearm is marked for the application of the repellent.

  • Repellent Application : A precise amount of the test repellent is applied evenly to the marked area of the skin. A control arm may be treated with the solvent used for the repellent or left untreated.

  • Exposure and Data Collection : The treated forearm is inserted into the cage for a predetermined period (e.g., 3 minutes). The number of mosquitoes that land and/or bite is recorded. This procedure is repeated at set intervals (e.g., every 30 minutes) to determine the Complete Protection Time (CPT), which is the time from application until the first confirmed bite.

Dose-Response Assay

A dose-response assay is used to determine the concentration of a repellent required to achieve a specific level of repellency, often expressed as the Median Effective Dose (ED50).

  • Serial Dilutions : The repellent compound is serially diluted in a suitable solvent (e.g., ethanol) to create a range of concentrations.

  • Application : A defined volume of each dilution is applied to a specific area of a human volunteer's skin.

  • Mosquito Exposure : The treated skin is exposed to a known number of female mosquitoes in a cage.

  • Bite Count : The number of mosquitoes that bite the treated area within a specified time is counted.

  • Data Analysis : The percentage of protection for each dose is calculated relative to a solvent-treated control. This data is then used to generate a dose-response curve, from which the ED50 value (the dose that prevents 50% of mosquitoes from biting) is calculated using statistical methods such as probit analysis.

Mandatory Visualization

Signaling Pathways

The precise molecular mechanisms by which this compound and DEET exert their repellent effects are complex and still under investigation. The following diagrams illustrate the current understanding of their interactions with the insect olfactory system.

DEET_Signaling_Pathway cluster_ORN Olfactory Receptor Neuron DEET DEET OR_Complex ORx Orco DEET->OR_Complex:f0 Modulates IR40a Ir40a Receptor DEET->IR40a Activates Host_Odor Host Odor Host_Odor->OR_Complex:f0 Binds Neuron_Response Altered Neuron Firing OR_Complex->Neuron_Response Signal Transduction IR40a->Neuron_Response Signal Transduction Behavioral_Response Repellency Neuron_Response->Behavioral_Response Leads to

Caption: Proposed multimodal signaling pathway for DEET's repellent action.

Undecanone_Signaling_Pathway cluster_ORN Olfactory Receptor Neuron Undecanone This compound OR_Complex ORx Orco Undecanone->OR_Complex:f0 Binds/Modulates Attractant Attractant (e.g., Octenol) Attractant->OR_Complex:f0 Binds Neuron_Response Altered Neuron Firing OR_Complex->Neuron_Response Signal Transduction Behavioral_Response Repellency Neuron_Response->Behavioral_Response Leads to

Caption: Hypothesized signaling pathway for this compound's repellent action.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of insect repellent efficacy.

Repellent_Testing_Workflow Compound_Selection Compound Selection (e.g., this compound, DEET) Formulation Formulation Development (e.g., lotions, sprays) Compound_Selection->Formulation Dose_Response Dose-Response Assay (Determine ED50) Formulation->Dose_Response Arm_in_Cage Arm-in-Cage Assay (Determine CPT) Formulation->Arm_in_Cage Data_Analysis Data Analysis & Comparison Dose_Response->Data_Analysis Arm_in_Cage->Data_Analysis Field_Trials Field Trials (Real-world efficacy) Field_Trials->Data_Analysis Data_Analysis->Field_Trials Inform Publication Publication/Reporting Data_Analysis->Publication

Caption: A typical experimental workflow for testing insect repellents.

References

A Comparative Analysis of 6-Undecanone Isomers and Their Influence on Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the flavor and aromatic properties of 6-Undecanone and its isomers, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparative analysis of the flavor profiles of this compound and its various isomers. Understanding the subtle yet significant differences in the sensory characteristics of these closely related molecules is crucial for researchers and developers in the food, fragrance, and pharmaceutical industries. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of analytical workflows and molecular relationships to facilitate a deeper understanding of these compounds.

Quantitative Data Summary

IsomerCAS NumberMolecular FormulaFlavor/Odor ProfileOdor Threshold (in water)Natural Occurrence (Examples)
2-Undecanone 112-12-9C₁₁H₂₂OFloral, fatty, pineapple, blue cheese, waxy, fruity, creamy, citrus, rue-like.7 ppbBananas, cloves, ginger, guava, strawberries, wild-grown tomatoes, cheese, cooked meat, fish.
3-Undecanone 2216-87-7C₁₁H₂₂OFruity, aldehydic-herbal.Data not availableData not available
4-Undecanone 14476-37-0C₁₁H₂₂OFruity, fatty, herbal, waxy, green, oily.Data not availableData not available
5-Undecanone 33083-83-9C₁₁H₂₂OFruity, waxy, oily, slightly pungent-fruity, herbaceous, with mint and insect repellent scent.Data not availableData not available
This compound 927-49-1C₁₁H₂₂OFruity.Detection: 85 to 410 ppbOsmanthus fragrans.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Undecanone Isomers

This protocol outlines a general method for the separation and identification of this compound isomers in a food or fragrance matrix.

a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a different ketone with a known retention time).

  • Seal the vial with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.

b. GC-MS Analysis:

  • Injection: Thermally desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 250°C) in splitless mode.

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

c. Data Analysis:

  • Identify the undecanone isomers by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST, Wiley).

  • Quantify the isomers by integrating the peak areas and comparing them to the internal standard.

Sensory Evaluation: Flavor Profile Analysis

This protocol describes a method for the sensory evaluation of this compound isomers using a trained panel.

a. Panelist Selection and Training:

  • Select 8-12 individuals based on their sensory acuity, ability to describe aromas and tastes, and availability.

  • Train the panelists on the fundamental tastes and aromas, with a specific focus on the descriptors relevant to ketones and fruity/fatty notes.

  • Familiarize the panel with the specific undecanone isomers and establish a consensus on the terminology to be used for describing their flavor profiles.

b. Sample Preparation and Presentation:

  • Prepare solutions of each undecanone isomer in a neutral solvent (e.g., deodorized mineral oil for smelling, or a 5% ethanol/water solution for tasting) at concentrations slightly above their perceived detection thresholds.

  • Code the samples with random three-digit numbers to prevent bias.

  • Present the samples to the panelists in a controlled environment (i.e., a sensory booth with controlled lighting, temperature, and air circulation). Provide unsalted crackers and purified water for palate cleansing between samples.

c. Evaluation Procedure:

  • Instruct panelists to first evaluate the aroma of each sample by sniffing from a covered glass.

  • For taste evaluation, instruct panelists to take a small sip, hold it in their mouth for a few seconds, and then expectorate.

  • Panelists will rate the intensity of each agreed-upon flavor attribute (e.g., fruity, waxy, cheesy, green) on a structured scale (e.g., a 15-point line scale from "not perceptible" to "very strong").

  • Collect the data from each panelist individually.

d. Data Analysis:

  • Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the isomers.

  • Generate spider web plots or bar charts to visualize the flavor profiles of each isomer for comparative purposes.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Comparative Analysis of this compound Isomers cluster_sample_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation cluster_results Comparative Analysis sample Food/Fragrance Matrix homogenization Homogenization sample->homogenization panel Trained Sensory Panel sample->panel spme HS-SPME homogenization->spme gcms GC-MS Analysis spme->gcms data_analysis_inst Data Analysis (Identification & Quantification) gcms->data_analysis_inst comparison Comparison of Flavor Profiles (Qualitative & Quantitative) data_analysis_inst->comparison flavor_profiling Flavor Profile Analysis panel->flavor_profiling data_analysis_sensory Statistical Analysis (ANOVA, Spider Plots) flavor_profiling->data_analysis_sensory data_analysis_sensory->comparison

Caption: Experimental workflow for the comparative analysis of this compound isomers.

logical_relationship Relationship Between Structure and Flavor Profile of Undecanone Isomers cluster_structure Molecular Structure cluster_flavor Resulting Flavor Profile position Position of Carbonyl Group isomer_2 2-Undecanone (Methyl Nonyl Ketone) position->isomer_2 isomer_3 3-Undecanone position->isomer_3 isomer_4 4-Undecanone position->isomer_4 isomer_5 5-Undecanone position->isomer_5 isomer_6 This compound position->isomer_6 flavor_2 Complex: Fruity, Cheesy, Waxy, Floral isomer_2->flavor_2 influences flavor_3 Fruity, Aldehydic-Herbal isomer_3->flavor_3 influences flavor_4 Fruity, Fatty, Green isomer_4->flavor_4 influences flavor_5 Fruity, Waxy, Herbaceous isomer_5->flavor_5 influences flavor_6 Predominantly Fruity isomer_6->flavor_6 influences

Caption: Positional isomerism of the carbonyl group influences the flavor profile.

A Comparative Environmental Impact Assessment: 6-Undecanone and Its Greener Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Selection

In the pursuit of sustainable laboratory and manufacturing practices, the environmental impact of chemical reagents is a paramount consideration. This guide provides a comparative environmental assessment of 6-Undecanone, a common aliphatic ketone, against two greener alternatives: Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF). The following sections present a summary of their environmental profiles, detailed experimental methodologies for impact assessment, and visual representations of key processes to aid in responsible chemical selection.

Quantitative Environmental Impact Data

The environmental fate and toxicity of a chemical are critical indicators of its potential harm to ecosystems. The following tables summarize the available data on the aquatic toxicity, biodegradability, and bioaccumulation potential of this compound and its alternatives.

It is important to note that specific experimental data for this compound is limited. Therefore, data from a close structural analogue, a C12 branched ketone fraction, is used as a surrogate for certain endpoints, and this is clearly indicated in the tables.

Table 1: Aquatic Toxicity Data

ChemicalTest OrganismEndpointValueReference
This compound (analogue: C12 branched ketones) FishLC50 (96h)1 - 5 mg/L (estimated)[1]
Aquatic InvertebratesEC50 (48h)1 - 5 mg/L (estimated)[1]
AlgaeEC50 (72h)1 - 5 mg/L (estimated)[1]
Cyclopentyl Methyl Ether (CPME) Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)> 220 mg/L[2][3]
Daphnia magna (Water Flea)EC50 (48h)35 mg/L[2]
AlgaeErC50 (72h)> 100 mg/L[4]
2-Methyltetrahydrofuran (2-MeTHF) FishLC50 (96h)> 100 mg/L[5]
Daphnia magna (Water Flea)EC50 (24h)> 139 mg/L[5]
AlgaeEC50 (72h)> 104 mg/L[5]

Table 2: Biodegradability Data

ChemicalTest GuidelineResultReference
This compound (analogue: C12 branched ketones) OECD 301Not readily biodegradable[1]
Cyclopentyl Methyl Ether (CPME) Not specifiedThis substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[3]
2-Methyltetrahydrofuran (2-MeTHF) Not specifiedNo data available

Table 3: Bioaccumulation Potential

ChemicalParameterValueInterpretationReference
This compound (analogue: C12 branched ketones) Bioconcentration Factor (BCF)256.6Low potential to bioaccumulate[1]
Cyclopentyl Methyl Ether (CPME) Log Kow1.6Low potential for bioaccumulation[6]
2-Methyltetrahydrofuran (2-MeTHF) Log KowNot specifiedExpected to have low bioaccumulation potential based on its structure

Experimental Protocols

The data presented above is generated using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable and comparable across different studies and substances.

Aquatic Toxicity Testing
  • Objective: To determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) or that causes a specific sublethal effect in 50% of a population of aquatic invertebrates (EC50) or algae (ErC50) over a defined period.

  • Methodology (based on OECD Guidelines 202, 203):

    • Test Organisms: Standardized species such as Rainbow Trout (Oncorhynchus mykiss) for fish, Daphnia magna for invertebrates, and green algae for plants are used.

    • Exposure: Organisms are exposed to a series of concentrations of the test substance in a controlled aquatic environment.

    • Duration: Typically 96 hours for fish, 48 hours for invertebrates, and 72 hours for algae.

    • Observation: Mortality (for fish) or immobilization/inhibition of growth (for invertebrates and algae) is recorded at regular intervals.

    • Data Analysis: The LC50, EC50, or ErC50 value is calculated using statistical methods.

Ready Biodegradability Testing
  • Objective: To assess the potential for a substance to be rapidly and completely broken down by microorganisms in an aerobic aquatic environment.

  • Methodology (based on OECD Guideline 301F - Manometric Respirometry Test):

    • Inoculum: A mixed population of microorganisms from a source like activated sludge is used.

    • Test System: The test substance is added to a mineral medium with the inoculum in a closed respirometer.

    • Measurement: The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over a 28-day period.

    • Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[7][8]

Bioaccumulation Potential Assessment
  • Objective: To determine the tendency of a substance to accumulate in living organisms.

  • Methodology (based on Log Kow determination and BCF estimation):

    • Octanol-Water Partition Coefficient (Log Kow): This is a measure of a chemical's lipophilicity. A higher Log Kow suggests a greater potential for bioaccumulation. It is determined by measuring the distribution of the substance between n-octanol and water.

    • Bioconcentration Factor (BCF): This is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state.[9] It can be experimentally determined using fish in a flow-through system (OECD Guideline 305) or estimated from the Log Kow value. A BCF of less than 1000 is generally considered to indicate a low potential for bioaccumulation.[9]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the synthesis of this compound and a general workflow for environmental risk assessment.

Synthesis_of_6_Undecanone Hexanoic_Acid Hexanoic Acid Process Ketonization Hexanoic_Acid->Process Catalyst Metal Oxide Catalyst (e.g., MnO2, ZrO2) Catalyst->Process Heat High Temperature Heat->Process Undecanone This compound Byproducts CO2 + H2O Process->Undecanone Process->Byproducts

Synthesis of this compound via Ketonization

Environmental_Risk_Assessment cluster_Data_Collection Data Collection cluster_Exposure_Assessment Exposure Assessment cluster_Effects_Assessment Effects Assessment cluster_Risk_Characterization Risk Characterization PhysChem Physicochemical Properties Distribution Environmental Distribution PhysChem->Distribution Tox_Data Toxicity Data (Aquatic, Mammalian) PNEC Predicted No-Effect Concentration (PNEC) Tox_Data->PNEC Fate_Data Environmental Fate Data (Biodegradation, Bioaccumulation) Fate_Data->Distribution Release Release Estimation PEC Predicted Environmental Concentration (PEC) Release->PEC Distribution->PEC Risk_Ratio Risk Ratio (PEC/PNEC) PEC->Risk_Ratio PNEC->Risk_Ratio

Workflow for Environmental Risk Assessment

Conclusion

Based on the available data, both Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) present a more favorable environmental profile compared to this compound, primarily due to their significantly lower aquatic toxicity. While this compound and its analogues are not expected to be persistent or highly bioaccumulative, their moderate aquatic toxicity warrants careful consideration in applications where environmental release is possible.

For researchers, scientists, and drug development professionals committed to green chemistry principles, CPME and 2-MeTHF represent viable, less hazardous alternatives to aliphatic ketones like this compound. This guide serves as a starting point for a more detailed, application-specific evaluation of these and other green solvents. By prioritizing chemicals with lower environmental impact, the scientific community can contribute significantly to a more sustainable future.

References

Safety Operating Guide

Personal protective equipment for handling 6-Undecanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Undecanone

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS: 927-49-1). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Quantitative Data

This compound is a combustible liquid that may cause skin, eye, and respiratory tract irritation.[1][2][3] While some reporting indicates it does not meet GHS hazard criteria, it is prudent to handle it with care due to its potential for irritation and its combustible nature.[4] When heated to decomposition, it can emit acrid smoke and irritating fumes.[5] It is incompatible with strong oxidizing and reducing agents.[1]

The key quantitative physical and toxicological properties of this compound are summarized below.

PropertyValue
Physical State Liquid (Clear, Colorless to Pale Yellow)[2][5]
Melting Point 14.6 °C[5]
Boiling Point 228 °C[5]
Density 0.831 g/mL at 25 °C[5]
Flash Point 88 °C (191 °F)[2][3][5]
Toxicity (LD50, intravenous, mouse) 117 mg/kg[2]
Toxicity (LDLo, oral, rat) 1 g/kg[2][3]

Operational Plan: Personal Protective Equipment and Handling

Adherence to proper personal protective equipment (PPE) protocols is critical to minimize exposure and ensure safety.

Required Personal Protective Equipment (PPE)
  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2] A face shield may be required for splash-prone procedures.

  • Skin Protection :

    • Hand Protection : Wear appropriate protective gloves (e.g., Nitrile) to prevent skin exposure.[1][2] Always inspect gloves prior to use and change them if they are contaminated.

    • Body Protection : Wear a lab coat or other suitable protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection : All handling should be performed in a well-ventilated area.[1] A NIOSH or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling vapors or aerosols.[1][2][6]

Step-by-Step Handling Procedures
  • Preparation : Before handling, review the Safety Data Sheet (SDS) and ensure that an eyewash station and safety shower are readily accessible.[6]

  • Ventilation : Always handle this compound inside a certified chemical fume hood to maintain low airborne concentrations.[6][7]

  • Grounding : Take precautionary measures against static discharge. Use non-sparking tools and ensure all equipment is properly grounded.[2][6][8]

  • Handling : Avoid contact with skin, eyes, and clothing.[1][2] Keep the container tightly closed when not in use.[9] Keep the chemical away from heat, sparks, and open flames.[1]

  • Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[1][9]

  • Post-Handling : Wash hands and face thoroughly after handling the substance.[2] Remove and launder any contaminated clothing before reuse.[1]

G Workflow for Safe Handling of this compound prep 1. Preparation - Review SDS - Locate Safety Equipment vent 2. Verify Ventilation - Operate within a  Chemical Fume Hood prep->vent don_ppe 3. Don Required PPE - Safety Goggles - Protective Gloves - Lab Coat vent->don_ppe handle 4. Handle Chemical - Use non-sparking tools - Avoid ignition sources - Keep container closed don_ppe->handle secure 5. Secure & Store - Tightly close container - Store in a designated cool,  dry, ventilated area handle->secure doff_ppe 6. Doff PPE - Remove gloves first - Avoid self-contamination secure->doff_ppe wash 7. Personal Hygiene - Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans

Emergency First Aid Procedures
  • Inhalation : If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] Seek medical attention if you feel unwell.[2]

  • Skin Contact : Immediately remove all contaminated clothing.[2] Rinse the affected skin area with plenty of water.[2] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact : Rinse eyes cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, get medical attention.[2]

  • Ingestion : Rinse the mouth with water.[2] Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Accidental Release Measures (Spill Response)
  • Evacuate and Ventilate : Keep unnecessary personnel away from the spill area and ensure adequate ventilation.[2]

  • Remove Ignition Sources : Remove all sources of ignition, such as sparks or open flames, from the area.[1][6]

  • Containment : Absorb the spill with an inert, non-combustible material like dry sand, earth, or vermiculite.[1][10]

  • Collection : Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste.[6][7]

  • Decontamination : Clean the spill area thoroughly.

Disposal Plan

All waste materials, including contaminated absorbents and empty containers, must be disposed of in accordance with appropriate federal, state, and local regulations.[6] Do not dispose of this compound into sewer systems. Contact a licensed professional waste disposal service to dispose of this material. Empty containers may retain product residue and can be hazardous.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Undecanone
Reactant of Route 2
Reactant of Route 2
6-Undecanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.